molecular formula C17H27Cl2NO6 B095217 2,4-D triisopropanolammonium salt CAS No. 18584-79-7

2,4-D triisopropanolammonium salt

Numéro de catalogue: B095217
Numéro CAS: 18584-79-7
Poids moléculaire: 412.3 g/mol
Clé InChI: SRPJGPPDQIFOGY-UHFFFAOYSA-N
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Description

2,4-D triisopropanolammonium salt is a herbicidal ionic liquid (HIL) in which the 2,4-dichlorophenoxyacetate anion is paired with a tris(2-hydroxypropyl)ammonium cation . This advanced form of the systemic herbicide 2,4-D is classified as a protic ionic liquid and represents a significant area of research into third-generation ionic liquids with targeted biological properties . As a post-emergent herbicide, it is highly effective for the control of broadleaf weeds in agricultural and non-agricultural research settings . Its mechanism of action involves mimicking the natural plant growth hormone auxin, leading to unregulated cell division and abnormal growth in susceptible dicotyledonous plants, ultimately causing plant death . A key research advantage of this ionic liquid form is its non-volatile nature, which addresses the volatility issues associated with traditional ester formulations of 2,4-D . Furthermore, the solubility and other physicochemical properties of the herbicide can be modulated through the selection of the cation, allowing for tailored research applications and environmental behavior studies . The salt form is characterized by high water solubility, enhancing its application in liquid formulations . This product is intended for research use only (RUO) and is not for personal or commercial use.

Propriétés

Numéro CAS

18584-79-7

Formule moléculaire

C17H27Cl2NO6

Poids moléculaire

412.3 g/mol

Nom IUPAC

1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-(2,4-dichlorophenoxy)acetic acid

InChI

InChI=1S/C9H21NO3.C8H6Cl2O3/c1-7(11)4-10(5-8(2)12)6-9(3)13;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h7-9,11-13H,4-6H2,1-3H3;1-3H,4H2,(H,11,12)

Clé InChI

SRPJGPPDQIFOGY-UHFFFAOYSA-N

SMILES

CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

SMILES canonique

CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Autres numéros CAS

18584-79-7

Pictogrammes

Corrosive; Irritant; Environmental Hazard

Origine du produit

United States
Foundational & Exploratory

mechanism of action of 2,4-D triisopropanolammonium salt in broadleaf weeds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2,4-D Triisopropanolammonium Salt in Broadleaf Weeds

Introduction: A Foundational Selective Herbicide

Since its commercial introduction in 1946, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of modern agriculture, representing the first successful selective herbicide that could control broadleaf (dicotyledonous) weeds without significantly harming grass (monocotyledonous) crops like corn, wheat, and rice[1][2][3]. 2,4-D belongs to the phenoxyacetic acid class of herbicides and functions as a synthetic auxin, or "auxin mimic"[2][4][5]. It disrupts normal plant growth processes by inducing uncontrolled and disorganized cell division and elongation, ultimately leading to the death of susceptible plants[5][6][7].

The active ingredient, 2,4-D acid, is a crystalline solid with low water solubility[8]. To enhance its utility in spray applications, it is formulated as salts or esters. This guide focuses specifically on the triisopropanolammonium (TIPA) salt formulation. The TIPA salt is created by reacting the 2,4-D acid with triisopropanolamine, which significantly increases its solubility in water, making it easy to mix and apply as a liquid spray[8][9]. This formulation ensures efficient delivery of the active ingredient to the target weed.

This document provides a detailed examination of the complete mechanism of action, from foliar uptake to molecular signaling and the resulting physiological collapse in susceptible broadleaf weeds.

Part 1: Pharmacokinetics - Absorption and Translocation

The efficacy of a systemic herbicide like 2,4-D is fundamentally dependent on its ability to be absorbed by the plant and translocated to its sites of action.

The Role of the Triisopropanolammonium (TIPA) Salt Formulation

The primary function of the TIPA salt formulation is to render the 2,4-D active ingredient highly soluble in water[8][9]. This is a critical first step, as it allows for a uniform spray solution. Once applied, the 2,4-D TIPA salt dissociates, and the 2,4-D anion is absorbed by the plant. While ester formulations are known for rapid foliar penetration, salt formulations like TIPA are readily absorbed through both the leaves and the roots of the plant[10][11][12].

Cellular Uptake and Systemic Translocation

Upon contact with the leaf surface, 2,4-D is absorbed and begins its systemic journey. It is translocated throughout the plant via both the xylem (water-conducting tissue) and the phloem (sugar-conducting tissue), allowing it to accumulate in metabolically active regions, particularly the meristems where cell division and growth are most active[2][6][13][14]. This systemic movement is crucial for its effectiveness against perennial weeds with extensive root systems.

The selectivity between broadleaf weeds and grasses is partly explained by differences in their anatomy and physiology. Broadleaf plants tend to have exposed growing points at the tips of their stems and in leaf axils, making them more direct targets for the herbicide spray[3]. Furthermore, translocation of 2,4-D is often more efficient in broadleaf species compared to grasses, where movement can be restricted[3][15].

Part 2: Molecular Mechanism of Action - Hijacking the Auxin Signaling Pathway

The herbicidal activity of 2,4-D stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA) at the molecular level, but with a critical difference: unlike IAA, which is rapidly degraded by the plant to maintain hormonal balance, synthetic auxins like 2,4-D are far more persistent[16][17][18]. This persistence leads to a continuous, overwhelming stimulation of the auxin signaling pathway.

The core of this pathway involves three main components:

  • TIR1/AFB F-Box Proteins: These are the nuclear auxin receptors[19][20][21].

  • Aux/IAA Proteins: These function as transcriptional repressors.

  • Auxin Response Factors (ARFs): These are transcription factors that bind to DNA and activate or repress gene expression.

The Hijacking Process:

  • Perception: In a susceptible plant cell, 2,4-D enters the nucleus and binds to the TIR1/AFB receptor protein, which is part of a larger protein complex called the SCF E3 ubiquitin ligase (SCFTIR1/AFB)[17][21][22].

  • Repressor Degradation: The binding of 2,4-D acts like a "molecular glue," enabling the SCFTIR1/AFB complex to target the Aux/IAA repressor proteins[19]. The complex tags the Aux/IAA proteins with ubiquitin, marking them for destruction by the 26S proteasome[21].

  • Gene Activation: With the Aux/IAA repressors eliminated, the ARF transcription factors are free to activate the transcription of numerous auxin-responsive genes[17][19].

This sustained and uncontrolled activation of gene expression is the central molecular event that triggers the herbicidal cascade.

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_response Cellular Response D24 2,4-D TIR1 TIR1/AFB Receptor (Part of SCF Complex) D24->TIR1 Binds to AuxIAA Aux/IAA Repressor TIR1->AuxIAA Targets ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Degradation DNA Auxin Response Element (DNA) ARF->DNA Binds to Genes Auxin-Responsive Genes DNA->Genes Controls Response Uncontrolled Growth Ethylene Production ROS Generation Genes->Response Leads to

Caption: Molecular mechanism of 2,4-D action in the nucleus.

Part 3: Physiological Ramifications and Morphological Symptoms

The massive transcriptional reprogramming initiated by 2,4-D leads to a cascade of physiological disruptions that ultimately prove fatal to the weed.

Uncontrolled Growth and Vascular Tissue Damage

The primary effect is uncontrolled and unsustainable cell division and elongation[6][7]. This leads to a variety of visible symptoms within hours or days of application:

  • Epinasty: A downward bending and twisting of leaves and stems[2][16][23].

  • Stem and Petiole Curling: Stems become coiled and brittle[6][13].

  • Tissue Proliferation: Abnormal tissue growth (callus) may form on stems and roots.

This chaotic growth destroys the plant's structural integrity. Crucially, it causes the phloem and xylem—the plant's vascular system—to become blocked and crushed, halting the transport of water and nutrients and leading to the plant "growing itself to death"[3][7][24].

Hormonal Imbalance and Ethylene Production

The flood of synthetic auxin signaling disrupts the plant's entire hormonal balance. A key consequence is the massive overproduction of ethylene, another plant hormone associated with stress, senescence, and ripening[13][16][17]. Elevated ethylene levels contribute significantly to the epinastic symptoms and accelerate the senescence (aging) and death of plant tissues[10][17].

Oxidative Stress and Cell Death

Recent research has highlighted the role of reactive oxygen species (ROS) as a downstream component of 2,4-D toxicity[16][25]. The metabolic chaos induced by the herbicide leads to the overproduction of ROS, such as free radicals. When the plant's antioxidant defense mechanisms are overwhelmed, these ROS cause widespread oxidative damage to cell membranes, proteins, and DNA, culminating in membrane leakage and programmed cell death[16][25][26].

Plant death from 2,4-D application is not instantaneous but is a progressive failure of multiple systems, typically occurring over one to three weeks[4][5][9].

Data Presentation: Comparative Properties of 2,4-D Formulations

To provide context for the selection of the triisopropanolammonium salt formulation, the following table compares its general properties with the other major formulation class, esters.

PropertyTriisopropanolammonium (TIPA) SaltDimethylamine (DMA) Salt2-Ethylhexyl (EHE) Ester
Formulation Type Amine SaltAmine SaltLow-Volatile Ester
Water Solubility High[8][9]High[8]Low (forms an emulsion)
Volatility Essentially non-volatile[8]Low volatilityLow, but higher than amines[27]
Foliar Absorption Speed ModerateModerateFast[8]
Rainfastness ModerateModerateHigh (due to rapid absorption)[8]
Application Conditions Favorable in warmer conditions where vapor drift from esters is a concern.A common, less volatile choice.Effective in cooler conditions; better for harder-to-control weeds due to rapid uptake[27].

Experimental Protocols: Investigating Herbicide Action

As a Senior Application Scientist, validating the mechanism of action requires robust, repeatable methodologies. The following protocol outlines a standard approach for assessing the absorption and translocation of 2,4-D in a target weed species.

Protocol: Radiolabeled ¹⁴C-2,4-D Absorption and Translocation Assay

Objective: To quantify the rate and pattern of 2,4-D uptake and movement in a susceptible broadleaf weed (e.g., Amaranthus retroflexus - redroot pigweed) following foliar application.

Causality Statement: This experiment is designed to directly measure how much herbicide enters the plant and where it travels over time. By using a radiolabeled active ingredient (¹⁴C-2,4-D), we can trace its path from the point of application to the roots and new growth, validating the systemic nature of the herbicide. Comparing different time points allows us to determine the speed of translocation.

Methodology:

  • Plant Propagation:

    • Grow redroot pigweed plants from seed in a greenhouse or growth chamber under controlled conditions (e.g., 25°C day/18°C night, 16:8 light cycle) until they reach the 4-6 true leaf stage. This ensures uniformity across replicates.

  • Preparation of Treatment Solution:

    • Prepare a treatment solution containing a known concentration of ¹⁴C-2,4-D (commercially available with a specific activity, e.g., 2.0 GBq/mmol).

    • The solution should mimic a field application by including the formulated 2,4-D TIPA product and a non-ionic surfactant (e.g., 0.25% v/v) to improve leaf wetting.

  • Application:

    • Select a single, fully expanded leaf on each plant for treatment. Protect the rest of the plant and the soil from contamination using plastic wrap.

    • Using a microsyringe, apply a precise volume of the ¹⁴C-2,4-D solution (e.g., ten 1-µL droplets) to the adaxial (upper) surface of the selected leaf.

  • Harvesting:

    • Harvest plants at predetermined time points after treatment (e.g., 6, 24, 48, and 72 hours).

    • At each time point, carefully wash the treated leaf with a water:acetone solution (1:1 v/v) to remove any unabsorbed ¹⁴C-2,4-D from the leaf surface. This wash is collected for analysis.

    • Section the plant into the following parts: Treated Leaf, Shoot Above Treated Leaf, Shoot Below Treated Leaf, and Roots.

  • Quantification and Visualization:

    • Quantification: Dry and combust each plant section in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified using a Liquid Scillation Counter (LSC). This provides precise data on the percentage of absorbed ¹⁴C-2,4-D translocated to each plant part.

    • Visualization: For a qualitative view, press an intact, harvested plant against X-ray film (autoradiography) for a set exposure time. The developed film will show the distribution of the radiolabel throughout the plant, with darker areas indicating higher concentrations of ¹⁴C-2,4-D.

  • Data Analysis:

    • Calculate the total amount of absorbed ¹⁴C as the total applied minus the amount recovered in the leaf wash.

    • Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity.

    • Graph the percentage of translocated ¹⁴C-2,4-D over time for each plant section.

Experimental_Workflow cluster_analysis 7. Analysis Start 1. Propagate Broadleaf Weeds Apply 2. Apply ¹⁴C-2,4-D to a single leaf Start->Apply Incubate 3. Incubate for 6, 24, 48, 72 hrs Apply->Incubate Harvest 4. Harvest & Section Plant (Treated Leaf, Shoot, Roots) Incubate->Harvest Wash 5. Wash Treated Leaf (Quantify unabsorbed) Harvest->Wash Process 6. Sample Processing Harvest->Process LSC Quantification (Oxidation & LSC) Process->LSC Autorad Visualization (Autoradiography) Process->Autorad Data 8. Data Interpretation (% Translocation) LSC->Data Autorad->Data

Caption: Workflow for a ¹⁴C-2,4-D translocation study.

Conclusion

The mechanism of action of 2,4-D triisopropanolammonium salt is a multi-stage process that begins with its effective formulation for delivery. As a synthetic auxin, it is readily absorbed and translocated to the active growing points of susceptible broadleaf weeds. At the molecular level, it overwhelms the natural auxin signaling pathway, leading to the degradation of transcriptional repressors and the subsequent uncontrolled expression of auxin-responsive genes. This molecular disruption cascades into catastrophic physiological effects, including disorganized growth that destroys the vascular system, hormonal imbalances that accelerate senescence, and severe oxidative stress. The result is a systemic and lethal effect on the target weed, cementing 2,4-D's role as a highly effective and foundational herbicide in global agriculture.

References

  • 2,4-D Technical Fact Sheet. National Pesticide Information Center. [Link]

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

  • Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. SciELO. [Link]

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

  • ChemicalWatch Factsheet - 2,4-D. Beyond Pesticides. [Link]

  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. National Library of Medicine. [Link]

  • 2,4-D. Cultivar Magazine. [Link]

  • Auxin herbicides: current status of mechanism and mode of action. Regulations.gov. [Link]

  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]

  • Synthetic Auxins | Herbicide Symptoms. UC Agriculture and Natural Resources. [Link]

  • Lecture Auxin Type Plant Growth Regulators (Hormonal). Oregon State University. [Link]

  • Auxin. Wikipedia. [Link]

  • Absorption and Translocation of 2,4–D in Several Annual Broadleaved Weeds. Cambridge University Press. [Link]

  • How stuff works: 2,4-D, free radicals and monkeys. Australian Herbicide Resistance Initiative (AHRI). [Link]

  • 2,4-D TIPA - Active Ingredient Page. Chemical Warehouse. [Link]

  • Auxin signal transduction. Portland Press. [Link]

  • 2,4-D Roadside Vegetation Management Herbicide Fact Sheet. Washington State Department of Transportation. [Link]

  • 2,4-D Amine - Active Ingredient Page. Chemical Warehouse. [Link]

  • Auxin signaling. National Library of Medicine, National Institutes of Health. [Link]

  • Why are synthetic Auxins capable of killing dicots such as weeds at high concentration but do not cause damage to monocots? Reddit. [Link]

  • Welcome to Jen Sheen's Lab - Molecular Biology. Harvard University. [Link]

  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D. Farmers Business Network. [Link]

  • Auxin Signaling in Regulation of Plant Translation Reinitiation. Frontiers in Plant Science. [Link]

  • Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 2,4-D Information Council. [Link]

  • Synthetic Auxins. NC State Extension Publications. [Link]

  • 2,4-D transport and herbicide resistance in weeds. National Library of Medicine, National Institutes of Health. [Link]

  • Understanding Growth Regulator Herbicide Injury. Bayer Crop Science. [Link]

  • The Herbicide 2, 4-D. Wessels Living History Farm. [Link]

  • 2,4-D. U.S. Environmental Protection Agency. [Link]

  • Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks. [Link]

Sources

environmental fate and transport of 2,4-D triisopropanolammonium salt

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Environmental Fate and Transport of 2,4-D Triisopropanolamine Salt

Executive Summary

This guide provides a comprehensive technical analysis of the environmental fate and transport of 2,4-D triisopropanolamine (TIPA) salt. The core principle governing its environmental behavior is the rapid dissociation of the salt in aqueous environments to the 2,4-D acid anion and the triisopropanolammonium cation.[1][2] Consequently, the environmental fate of the TIPA salt is dictated by the behavior of the 2,4-D acid. The primary route of dissipation is rapid microbial degradation in both soil and aquatic systems, with typical half-lives ranging from a few days to a few weeks under favorable aerobic conditions.[3] Abiotic processes such as photolysis play a minor role.[4][5] The 2,4-D anion exhibits low adsorption to soil and sediment, indicating a high potential for mobility and leaching.[6][7] However, its rapid degradation often mitigates extensive movement into groundwater.[8] The potential for bioaccumulation in aquatic organisms is low.[5][9] This document synthesizes data from authoritative sources to detail the underlying mechanisms, present quantitative data, and provide validated protocols for assessing the environmental profile of this widely used herbicide.

Introduction: The Principle of Bridging

2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic, selective herbicide used to control broadleaf weeds.[4][7] It is formulated in various forms, including acids, esters, and salts, to enhance handling and application efficacy. The triisopropanolamine (TIPA) salt (CAS No. 32341-80-3) is one such formulation.[2][10]

From a regulatory and scientific standpoint, the environmental risk assessment for 2,4-D salts and esters is based on a "bridging" strategy.[1] This approach recognizes that these derivatives are rapidly transformed into the parent 2,4-D acid under most environmental conditions. Amine salts, including TIPA, dissociate instantaneously in water.[1][2] Therefore, understanding the environmental fate of 2,4-D TIPA requires a thorough examination of the degradation, transport, and mobility of the 2,4-D acid anion. This guide is structured around this principle, focusing first on the initial dissociation and then delving into the subsequent environmental pathways of the active acid form.

Physicochemical Properties & Initial Transformation

The environmental behavior of a chemical is fundamentally linked to its physical and chemical properties. The critical first step for the TIPA salt upon entering the environment is its transformation into the active acid form.

Table 1: Physicochemical Properties of 2,4-D Acid

Property Value Reference
Chemical Formula C₈H₆Cl₂O₃ [7]
Molar Mass 221.04 g/mol [7]
Water Solubility 900 mg/L (at 25°C) [3][7]
pKa 2.64 - 3.3 [3]
Vapor Pressure 1.86 x 10⁻⁷ mmHg (at 25°C)

| Log Kow | 2.58 - 2.83 | |

Dissociation: The Critical First Step

Upon contact with water in soil or aquatic systems, 2,4-D TIPA salt rapidly dissociates to yield the 2,4-D anion and the triisopropanolammonium cation. This process is considered instantaneous and is the foundational step for all subsequent fate and transport processes.[1][2] At typical environmental pH levels (5-9), which are well above the pKa of 2,4-D acid, the anionic form will be the overwhelmingly dominant species.[3]

Figure 1: Dissociation of 2,4-D TIPA salt in the environment.

Environmental Degradation Pathways

Degradation is the primary mechanism of dissipation for 2,4-D in the environment. Biotic processes far outweigh abiotic routes in significance.

Biotic Degradation: The Primary Pathway

The main driver for the breakdown of 2,4-D is microbial metabolism.[3][11] A wide variety of soil and aquatic microorganisms, including bacteria and fungi, can utilize 2,4-D as a source of carbon and energy.[12][13][14] The degradation rate is highly dependent on environmental conditions such as temperature, soil moisture, pH, and the presence of an adapted microbial population.[3][12] Optimal conditions for microbial activity (i.e., warm, moist soils) lead to faster degradation.[3]

The aerobic metabolic pathway is well-characterized and typically involves the cleavage of the acetic acid side chain to form 2,4-dichlorophenol (2,4-DCP), followed by hydroxylation and subsequent cleavage of the aromatic ring.[7]

Microbial_Degradation A 2,4-D Anion B 2,4-Dichlorophenol (2,4-DCP) A->B Side-chain cleavage (tfdA gene product) C 3,5-Dichlorocatechol B->C Hydroxylation D cis,cis-2,4-Dichloromuconic acid C->D Ring Cleavage E Succinic & Chloroacetic Acids D->E Further Degradation F CO2 + H2O + Cl- E->F Metabolism

Figure 2: Generalized aerobic microbial degradation pathway of 2,4-D.

Table 2: Representative Environmental Half-Lives of 2,4-D

Compartment Condition Half-Life (DT₅₀) Reference
Soil Aerobic 6.2 - 10 days (average) [3][7]
Soil Field Dissipation A few days to a few weeks [5][9]
Water Aerobic ~15 days [5][7]

| Water | Anaerobic | 41 - 333+ days |[5][7] |

This protocol determines the rate and pathway of aerobic degradation of 2,4-D in soil.

  • Causality: Using radiolabeled ¹⁴C-2,4-D allows for a complete mass balance, ensuring that the fate of the molecule (mineralization to ¹⁴CO₂, incorporation into biomass, formation of bound residues) is fully accounted for, providing a self-validating system. The use of multiple soil types is critical as microbial populations and soil properties drastically affect degradation rates.

Methodology:

  • Soil Selection: Select at least three distinct soil types (e.g., sandy loam, clay, loam) with varying organic matter content, pH, and microbial biomass.

  • Test Substance: Prepare ¹⁴C-labeled 2,4-D (uniformly ring-labeled is preferred) and an analytical standard of non-labeled 2,4-D and its expected metabolites (e.g., 2,4-DCP).

  • Application: Treat fresh soil samples (adjusted to 40-60% of maximum water holding capacity) with the ¹⁴C-2,4-D solution at a rate relevant to its agricultural use.

  • Incubation: Incubate the treated soil samples in the dark in a flow-through biometer system at a constant temperature (e.g., 20-25°C). Pass a continuous stream of CO₂-free, humidified air through the flasks.

  • Trapping Volatiles: Trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH) and any organic volatiles in a suitable trap (e.g., polyurethane foam).

  • Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate samples.

  • Extraction & Analysis:

    • Extract soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).

    • Analyze the extracts using High-Performance Liquid Chromatography with a radioactivity detector (HPLC-RAM) to identify and quantify the parent 2,4-D and its transformation products.

    • Quantify the radioactivity in the CO₂ traps via Liquid Scintillation Counting (LSC).

    • Determine non-extractable (bound) residues by combusting the extracted soil and quantifying the resulting ¹⁴CO₂.

  • Data Analysis: Calculate the dissipation half-life (DT₅₀) of 2,4-D and the formation/decline of metabolites. Construct a mass balance sheet at each sampling point.

Workflow_Metabolism cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output Soil Select & Characterize Soils Treat Treat Soil Samples Soil->Treat Substance Prepare 14C-labeled 2,4-D Substance->Treat Incubate Incubate in Biometer (20°C, Dark, Aerobic) Treat->Incubate Trap Trap Volatiles (14CO2) Incubate->Trap Sample Sacrifice Replicates (Time Intervals) Incubate->Sample LSC LSC of CO2 Traps Trap->LSC Extract Solvent Extraction Sample->Extract Analyze HPLC-RAM Analysis (Parent & Metabolites) Extract->Analyze Combust Combustion of Soil (Bound Residues) Extract->Combust DT50 Calculate DT50 Analyze->DT50 Pathway Identify Pathway Analyze->Pathway MassBalance Mass Balance LSC->MassBalance Combust->MassBalance DT50->Pathway

Figure 3: Experimental workflow for an aerobic soil metabolism study.
Abiotic Degradation

While microbial action is dominant, abiotic processes contribute to degradation to a lesser extent.

  • Photolysis: 2,4-D can undergo photodegradation in water when exposed to sunlight, with reported half-lives of 2-4 days under specific laboratory conditions.[5] However, in the environment, light penetration in soil is minimal, and in water, microbial degradation is often faster, making photolysis a secondary pathway.[3][4] The process can lead to the formation of 2,4-dichlorophenol and 1,2,4-benzenetriol.[4]

  • Hydrolysis: As an acid, 2,4-D is stable to hydrolysis at environmentally relevant pH values.[5][15] Therefore, hydrolysis is not considered a significant degradation pathway for the 2,4-D anion itself.[5]

Environmental Transport and Mobility

The potential for a pesticide to move within the environment is determined by its tendency to adsorb to soil particles versus remaining dissolved in soil water.

Adsorption and Desorption in Soil

Adsorption is the process by which a chemical binds to soil particles. For 2,4-D, which exists as an anion in most soils, adsorption is generally weak.[7] The negatively charged anion is repelled by the typically negative charges on clay and organic matter surfaces.[4]

Key factors influencing adsorption include:

  • Soil Organic Matter (OM): Adsorption is positively correlated with OM content. Even with repulsive forces, some partitioning into the organic matrix occurs.

  • Clay Content: Soils with higher clay content tend to show greater adsorption.[6][16]

  • pH: Adsorption increases as pH decreases.[17] At lower pH values (closer to the pKa), more of the 2,4-D is in the neutral acid form, which is less water-soluble and adsorbs more readily than the anion.

The mobility of 2,4-D is quantified using the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). Low Koc values (<500 L/kg) indicate high mobility.

Table 3: Soil Adsorption and Mobility Classification for 2,4-D Acid

Coefficient Representative Value Range Mobility Class Reference
Kd (L/kg) 0.17 - 1.89 - [6][16][18]

| Koc (L/kg) | 59 - 117 | High to Very High |[5][18] |

This protocol measures the extent of a substance's adsorption to and desorption from soil.

  • Causality: The batch equilibrium method is a robust, standardized system to determine partitioning coefficients. Using a 0.01 M CaCl₂ solution as the background matrix mimics the ionic strength of natural soil solutions and helps flocculate suspended colloids, ensuring accurate separation of the solid and aqueous phases via centrifugation. This is crucial for correctly measuring the concentration in the solution phase.

Methodology:

  • Soil and Substance Preparation: Use the same soils as in the metabolism study. Prepare a stock solution of ¹⁴C-labeled 2,4-D in 0.01 M CaCl₂.

  • Preliminary Test: Conduct a screening test to determine appropriate soil-to-solution ratios and equilibration time (typically 24-48 hours).

  • Adsorption Phase:

    • Add a known mass of soil to centrifuge tubes.

    • Add a known volume of ¹⁴C-2,4-D solution at several concentrations (e.g., five concentrations spanning the expected environmental range).

    • Shake the tubes at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.

    • Centrifuge the tubes to separate the soil and solution.

    • Analyze the supernatant for ¹⁴C concentration using LSC. The amount adsorbed is calculated by the difference from the initial concentration.

  • Desorption Phase:

    • After the adsorption step, decant the supernatant.

    • Add an equivalent volume of fresh 0.01 M CaCl₂ solution (pesticide-free) to the soil pellet.

    • Resuspend the soil and shake for the same equilibration time.

    • Centrifuge and analyze the supernatant for ¹⁴C concentration to determine the amount desorbed.

  • Data Analysis:

    • Calculate the Kd value for each concentration (Kd = Cs/Ce, where Cs is the concentration in soil and Ce is the concentration in solution).

    • Calculate the Koc value (Koc = (Kd / %OC) * 100).

    • Fit the data to Freundlich or Langmuir isotherms to describe the adsorption behavior.[6]

Leaching and Runoff

Given its high water solubility and low adsorption (low Koc), 2,4-D is considered to have a high potential to leach through the soil profile.[6][7][8] This suggests a potential risk of contaminating groundwater. However, this mobility is often counteracted by its rapid microbial degradation.[3][19] In many agricultural scenarios, 2,4-D degrades in the upper soil layers before it can reach significant depths.[3] Leaching is more likely in soils with low organic matter and low microbial activity (e.g., sandy soils) or under conditions of heavy rainfall shortly after application.[6][20]

Volatilization

Volatilization is not a significant dissipation pathway for 2,4-D TIPA.[8] As a salt, it has a negligible vapor pressure. Once dissociated, the resulting 2,4-D anion is non-volatile.[5] While some ester formulations of 2,4-D can be volatile, this is not a concern for amine salt formulations.[3]

Bioaccumulation Potential

Bioaccumulation is the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for bioaccumulation is often estimated by the bioconcentration factor (BCF). For 2,4-D, measured BCF values in fish and algae are very low, often less than 10.[9] A BCF of 1 was measured in carp, suggesting that bioconcentration in aquatic species is low.[5] The compound does not accumulate in animal tissues and is rapidly excreted.[12]

Conclusion

The environmental fate and transport profile of 2,4-D triisopropanolamine salt is characterized by a clear and predictable sequence of events. It begins with the instantaneous dissociation to the 2,4-D anion upon entering soil or water. The subsequent behavior is then governed by the properties of this anion. The dominant dissipation process is rapid aerobic microbial degradation, which effectively limits its persistence. While the 2,4-D anion is inherently mobile due to its low adsorption to soil particles, its short half-life under most agricultural conditions mitigates the potential for significant leaching. Furthermore, its low potential for bioaccumulation indicates a minimal risk of accumulation in food chains. A comprehensive understanding of these interconnected processes is essential for the accurate assessment of its environmental risk.

References

  • Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern. (n.d.). ACS Publications. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI. [Link]

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

  • MDPI. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. [Link]

  • U.S. Environmental Protection Agency. (2001). Environmental Fate and Effects Division's Risk Assessment for the Reregistration Eligibility Document for 2,4-D. [Link]

  • International Programme on Chemical Safety. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84). INCHEM. [Link]

  • Abate Jote, C. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

  • Centers for Disease Control and Prevention. (2012). 2,4-Dichlorophenoxyacetic Acid. [Link]

  • ResearchGate. (n.d.). Sorption Studies of 2,4-D on Selected Soils. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 4.10 2,4-D and its salts and esters (E). [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Relevance to Public Health. NCBI. [Link]

  • ResearchGate. (2016). A Review of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Derivatives: 2,4-D Dimethylamine Salt and 2,4-D Butyl Ester. [Link]

  • University of Hertfordshire. (n.d.). 2,4-D (Ref: L 208). AERU. [Link]

  • Sameni, M., Ismail, B. S., & Halimah, M. (2010). Sorption Kinetics of 2,4-Dichlorophenoxyacetic Acid in Selected Agricultural Soils of Malaysia. Science Alert. [Link]

  • Malaysian Society of Soil Science. (n.d.). Sorption-Desorption Study of a Herbicide 2,4- Dichlorophenoxyacetic Acid on Acidic Tropical Soils. [Link]

  • PubMed. (2005). 2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils. [Link]

  • U.S. Environmental Protection Agency. (2001). 2,4-D An F1-Extended One-Generation Reproductive Toxicity Study in Crl:CD(SD) Rats With 2,4-Dichlorophenoxyacetic Acid. [Link]

  • USDA Forest Service. (2006). 2,4-D Human Health and Ecological Risk Assessment FINAL REPORT. [Link]

  • SciELO. (n.d.). DEGRADATION OF 2,4-D HERBICIDE BY MICROORGANISMS ISOLATED FROM BRAZILIAN CONTAMINATED SOIL. [Link]

  • MDPI. (2019). Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites. [Link]

  • Schaffrath, V. R., et al. (2014). Correlation between 2,4-D herbicide residues and soil attributes in southern of Brazil. Revista Brasileira de Engenharia Agrícola e Ambiental. [Link]

  • IDOSI Publications. (n.d.). Biodegradation of the Herbicide 2,4-D by Some Fungi. [Link]

  • St. Pierre, K. A., et al. (2017). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology. [Link]

  • ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature. [Link]

  • Pesticide Action Network. (n.d.). 2,4-D, triisopropanolamine salt - Chemical Details. Pesticide Info. [Link]

  • Bureau of Land Management. (2014). 2,4-dicholorophenoxyacetic Acid (2,4-D) Ecological Risk Assessment Final. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 2,4-D (20) EXPLANATION. [Link]

  • Katagi, T. (2010). Direct photolysis mechanism of pesticides in water. Journal of Pesticide Science. [Link]

  • WUR eDepot. (n.d.). Transformation reactions in TOXSWA. [Link]

Sources

Physicochemical Architecture and Analytical Profiling of 2,4-D Triisopropanolammonium Salt

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Formulation Scientists and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the physicochemical characterization of active ingredients not merely as a data-gathering exercise, but as the fundamental blueprint for formulation stability, bioavailability, and environmental safety. The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) has been utilized for decades, but its traditional ester formulations suffer from high volatility, leading to off-target vapor drift.

To engineer a solution, the industry shifted toward amine salts. Among these, the 2,4-D triisopropanolammonium salt (2,4-D TIPA) represents a triumph of rational chemical design. By pairing the 2,4-D anion with a bulky, highly hydroxylated counter-ion, we fundamentally alter the macroscopic behavior of the molecule—driving aqueous solubility up while suppressing vapor pressure to near zero. This guide deconstructs the physicochemical properties of 2,4-D TIPA and details the self-validating analytical protocols required to profile it.

Chemical Identity & The Causality of Salt Selection

When designing an agrochemical or pharmaceutical salt, the choice of counter-ion is never arbitrary. According to data aggregated by [1], the molecular weight of the 2,4-D TIPA complex is 412.31 g/mol .

Why Triisopropanolamine (TIPA)? The selection of TIPA over simpler amines (like dimethylamine) or covalent esters is driven by two mechanistic causalities:

  • Thermodynamic Hydration: The TIPA cation (tris(2-hydroxypropyl)ammonium) features three peripheral hydroxyl groups. These groups form an extensive hydrogen-bonding network with water, driving the thermodynamic aqueous solubility to exceptionally high levels.

  • Humectancy and Cuticular Penetration: Post-application, as water evaporates from the spray droplet, the hydroxyl groups on the TIPA cation act as humectants. They resist total crystallization, keeping the droplet in a viscous, liquid state on the leaf surface for a prolonged period. This extends the temporal window for the 2,4-D anion to penetrate the lipophilic plant cuticle before drying out.

Regulatory evaluations, such as those documented by the, highlight the critical importance of this salt selection in mitigating the vapor drift commonly associated with 2,4-D esters.

Physicochemical Property Matrix

The [2] classifies 2,4-D TIPA (PC Code: 030035) as a systemic agent. Precise physicochemical data is mandatory for predicting its environmental fate and vascular mobility.

PropertyQuantitative ValueMechanistic Implication in Formulation
Molecular Formula C₁₇H₂₇Cl₂NO₆Bulky, hydroxylated counter-ion complex.
Molecular Weight 412.31 g/mol High mass limits vapor phase transition.
Aqueous Solubility > 400 g/L (at 25°C)TIPA hydroxyls drive rapid hydration and tank-mix miscibility.
Vapor Pressure < 1.0 × 10⁻⁵ Pa (at 25°C)Practically non-volatile; eliminates vapor drift risks.
Log P (Octanol/Water) ~ 0.3 (pH dependent)Optimal balance for cuticular penetration and phloem mobility.
Physical State Dark brown/amber liquidFormulated as a highly miscible soluble concentrate (SL).

Mechanistic Pathway of Action

G A 2,4-D TIPA Salt (Formulation) B Aqueous Droplet on Leaf Surface A->B Spray Application C Dissociation into Anion & Cation B->C Hydration & Humectancy D Cuticular Penetration (pH Dependent) C->D Protonation in Apoplast E Phloem Translocation (Systemic Movement) D->E Ion Trapping Mechanism

Pathway of 2,4-D TIPA dissociation and cuticular penetration.

Analytical Methodologies for Physicochemical Validation

Theoretical models must be grounded in empirical reality. The following protocols are designed as self-validating systems to ensure data integrity during the profiling of 2,4-D TIPA.

Protocol 1: Thermodynamic Aqueous Solubility via Isothermal Shake-Flask

Causality: Visual dissolution methods are inadequate for TIPA salts due to the formation of viscous, supersaturated micro-environments. The shake-flask method, coupled with HPLC-UV quantification, ensures we measure the true thermodynamic equilibrium of the dissociated anion, independent of the cation's localized viscosity. Self-Validation System: The protocol includes a time-course equilibration check. If the concentration at 48 hours matches the 72-hour mark (Δ < 2%), thermodynamic equilibrium is successfully validated.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2,4-D TIPA solid/concentrate to 50 mL of pH-adjusted buffer (pH 7.0) in a sealed, amber glass Erlenmeyer flask. (Causality: Amber glass prevents photolytic degradation of the phenoxy ring).

  • Equilibration: Submerge the flask in an isothermal water bath at 25.0 ± 0.1 °C. Agitate continuously at 150 rpm.

  • Sampling: Extract 1 mL aliquots at 24, 48, and 72 hours. Centrifuge at 10,000 rpm for 15 minutes to pellet undissolved material, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate using HPLC-UV (λ = 230 nm) against a 5-point calibration curve of an analytical standard, correcting for the TIPA mass ratio.

Protocol 2: Vapor Pressure Determination via Isothermal Thermogravimetry (TGA)

Causality: The vapor pressure of 2,4-D TIPA is phenomenally low due to strong ionic interactions. Static manometric methods lack the sensitivity to detect this. Isothermal TGA measures the mass loss rate ( dm/dt ) at elevated temperatures, which is then mathematically extrapolated to standard conditions. Self-Validation System: The instrument is calibrated using a reference standard (e.g., benzoic acid) with a known sublimation rate. The experimental VP of the reference must fall within 5% of literature values before the TIPA salt is tested.

Step-by-Step Methodology:

  • Calibration: Run the benzoic acid reference standard to calculate the instrument-specific Langmuir constant.

  • Sample Loading: Load 10-15 mg of purified 2,4-D TIPA into an aluminum TGA pan.

  • Isothermal Holds: Purge the furnace with dry nitrogen (50 mL/min) to continuously sweep away volatilized molecules, preventing localized saturation. Heat the sample to a series of isothermal holds (e.g., 60°C, 70°C, 80°C, 90°C) for 60 minutes each.

  • Data Extrapolation: Record the rate of mass loss at each temperature plateau. Use the Langmuir equation to calculate the vapor pressure at elevated temperatures, then apply the Clausius-Clapeyron equation to extrapolate the vapor pressure down to standard ambient temperature (25°C).

G N1 Sample Preparation (2,4-D TIPA Synthesis) N2 Solubility Profiling (Shake-Flask Method) N1->N2 N3 Volatility Testing (Isothermal TGA) N1->N3 N4 Partition Coefficient (HPLC Method) N1->N4 N5 Data Synthesis & Formulation Optimization N2->N5 N3->N5 N4->N5

Experimental workflow for physicochemical profiling of 2,4-D TIPA.

References

  • Title: 2,4-D-tris(2-hydroxypropyl)ammonium (CID 62724) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2,4-D, triisopropanolamine salt - Chemical Details Source: Pesticide Action Network (PAN) / US EPA Pesticide Database URL: [Link]

  • Title: 2,4-D Final Review Technical Report Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]

Sources

Aquatic Toxicity Profile of 2,4-D Triisopropanolammonium Salt in Model Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Dynamics: The Bridging Principle

To accurately evaluate the ecotoxicological profile of 2,4-D triisopropanolammonium (TIPA) salt, researchers must first understand its physicochemical behavior in aquatic environments. 2,4-D TIPA is a formulated salt of the synthetic auxin herbicide 2,4-dichlorophenoxyacetic acid.

When introduced into an aquatic system, 2,4-D TIPA undergoes rapid and complete dissociation into the 2,4-D acid anion and the TIPA cation[1]. Because the TIPA cation is biologically inert at environmental concentrations, the toxicity of the salt is fundamentally driven by the 2,4-D anion. Consequently, regulatory bodies and toxicologists employ a "bridging strategy," converting all toxicity data for 2,4-D salts into "acid equivalents" (a.e.) to allow for standardized, meaningful comparisons across different formulations[2].

Furthermore, the 2,4-D anion is subject to photolytic and microbial degradation, primarily breaking down into 2,4-dichlorophenol (2,4-DCP)[3]. While 2,4-DCP exhibits higher acute toxicity, it is a transient metabolite primarily formed under anaerobic conditions, limiting its overall exposure risk to pelagic aquatic organisms[2].

G TIPA 2,4-D TIPA Salt (Formulation) Water Aquatic Environment (Hydrolysis) TIPA->Water Anion 2,4-D Acid Anion (Active Toxicant) Water->Anion Rapid Dissociation Cation TIPA Cation (Inert) Water->Cation Degradation Microbial/Photolytic Degradation Anion->Degradation DCP 2,4-Dichlorophenol (Transient) Degradation->DCP Minor Pathway

Environmental dissociation and degradation pathway of 2,4-D TIPA in aquatic systems.

Mechanistic Pathways of Toxicity

The biological impact of 2,4-D TIPA is highly divergent, depending entirely on the presence of specific receptor pathways within the exposed organism.

Target Organisms (Aquatic Macrophytes & Flora): In sensitive aquatic plants such as Lemna gibba (duckweed), the 2,4-D anion acts as a potent synthetic auxin. It binds to the TIR1 ubiquitin ligase complex, facilitating the degradation of Aux/IAA repressor proteins. This triggers the uncontrolled transcription of auxin-responsive genes. The resulting physiological chaos includes rapid cellular elongation, epinasty, and the destruction of vascular tissue, leading to plant death[3].

Non-Target Organisms (Aquatic Fauna): Aquatic invertebrates and teleost fish lack the TIR1 auxin receptor complex. Therefore, 2,4-D TIPA does not exert systemic hormonal effects in these organisms. However, at supraphysiological concentrations (typically >100 mg/L), the 2,4-D anion can induce generalized cytotoxicity. Studies indicate that high doses of 2,4-D can interact with mitochondrial membranes, causing oxidative uncoupling and triggering the cascade of events associated with cellular apoptosis[4]. Because these concentrations are rarely achieved in standard agricultural runoff, 2,4-D TIPA is generally classified as practically non-toxic to aquatic fauna[5].

G cluster_target Macrophytes (Target) cluster_nontarget Fauna (Non-Target) Exposure 2,4-D Anion Exposure TIR1 TIR1 Auxin Receptor Exposure->TIR1 Mito Mitochondrial Stress Exposure->Mito Gene Aberrant Expression TIR1->Gene Death Tissue Destruction Gene->Death Uncoupling Oxidative Uncoupling Mito->Uncoupling Apoptosis Cellular Apoptosis Uncoupling->Apoptosis

Divergent mechanisms of action in target macrophytes versus non-target aquatic fauna.

Quantitative Aquatic Toxicity Profile

The following table synthesizes the regulatory endpoints for 2,4-D TIPA across standard aquatic model organisms, expressed in acid equivalents (a.e.) to ensure standardized risk assessment[5],[2],[3].

Model OrganismTaxonomic GroupExposure DurationEndpointValue (mg a.e./L)Toxicity Category
Daphnia magnaInvertebrate48-hourEC50 (Immobility)> 100Practically Non-Toxic
Oncorhynchus mykissTeleost Fish96-hourLC50 (Mortality)> 100Practically Non-Toxic
Lemna gibbaMacrophyte14-dayEC50 (Frond Count)0.58Highly Toxic
P. subcapitataMicroalgae72-hourEC50 (Growth Rate)~ 25Slightly Toxic

Self-Validating Experimental Methodology: Daphnia magna Acute Toxicity

To generate robust, reproducible data for 2,4-D TIPA, laboratories must utilize a self-validating experimental workflow. The following is an advanced adaptation of the OECD 202 protocol for assessing acute toxicity in Daphnia magna, specifically engineered to account for the physicochemical properties of 2,4-D salts.

Step-by-Step Protocol & Causality

Step 1: Media Preparation & Organism Acclimation

  • Action: Prepare standardized M4 media and acclimate neonate daphnids (<24 hours old) to 20°C ± 1°C under a 16:8 hour light:dark photoperiod.

  • Causality: Standardized media prevents trace-metal confounding factors. Using neonates ensures the cohort is in a highly sensitive, rapid-growth phase, preventing age-related resistance artifacts.

Step 2: Concentration Gradient Formulation (Acid Equivalent Basis)

  • Action: Formulate test solutions of 2,4-D TIPA at 0, 6.25, 12.5, 25, 50, and 100 mg a.e./L.

  • Causality: Dosing based on acid equivalents rather than gross salt weight ensures that the biological response is directly correlated to the active toxicant (the 2,4-D anion), allowing for cross-formulation regulatory bridging[2].

Step 3: Static-Renewal Exposure Execution

  • Action: Expose 20 daphnids per concentration (divided into 4 replicates of 5). Perform a 100% media renewal at 24 hours.

  • Causality: A static-renewal design is mandated over a static design. Because 2,4-D can undergo microbial degradation[3], renewing the media ensures the exposure concentration remains within ±20% of the nominal target. Furthermore, it prevents the buildup of daphnid metabolic waste (ammonia), which could act as a confounding toxicant.

Step 4: The Self-Validating Triad This protocol is a self-validating system reliant on three internal checks:

  • Negative Control Validation: The M4 media control must exhibit <10% immobility. This validates baseline cohort health.

  • Positive Control Validation: A concurrent test using Potassium Dichromate must yield an EC50 within the laboratory's historical sensitivity bounds (typically 0.6 - 2.1 mg/L). This validates that the specific batch of daphnids is not abnormally resistant.

  • Analytical Chemistry Validation: Aliquots of the test media taken at 0, 24, and 48 hours must be analyzed via LC-MS/MS. This validates that the organisms were actually exposed to the claimed concentrations, preventing false-negative reporting due to rapid chemical degradation.

Step 5: Endpoint Scoring and Statistical Analysis

  • Action: Assess immobility at 24 and 48 hours. Calculate the EC50 using Probit analysis based on the analytically verified concentrations.

G Start OECD 202 Initiation Media M4 Media Prep (Control Baseline) Start->Media Dosing Concentration Gradient (Acid Equivalent) Media->Dosing Exposure Static-Renewal (48h, 20°C) Dosing->Exposure Analyt LC-MS/MS Verification (Self-Validation) Exposure->Analyt Verify Dose Endpoint Immobility Scoring (EC50 Calculation) Exposure->Endpoint Bio-Output Analyt->Endpoint Correlate

Self-validating experimental workflow for Daphnia magna acute toxicity assessment.

References

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). 2,4-D Final Review Technical Report. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Ecological Risk Assessment Addendum for 2,4-D. Regulations.gov. Available at:[Link]

  • USDA Forest Service. 2,4-D Human Health and Ecological Risk Assessment FINAL REPORT. Available at: [Link]

  • World Health Organization (WHO) INCHEM. Dichlorophenoxyacetic, 2,4- acid (Pesticide residues in food: 1997 Part II Toxicological & Environmental). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Pesticides - Reregistration Eligibility Decision for 2,4-D. Available at: [Link]

Sources

Dynamics of 2,4-D Triisopropanolammonium (TIPA) Salt in Plant Tissues: Absorption, Translocation, and Mechanistic Action

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the spatiotemporal dynamics of herbicidal active ingredients is paramount for optimizing efficacy and mitigating the evolution of weed resistance. 2,4-Dichlorophenoxyacetic acid (2,4-D) remains a cornerstone in broadleaf weed management. While ester formulations excel in rapid cuticular penetration, amine salts—specifically the triisopropanolammonium (TIPA) salt—offer distinct biophysical advantages in volatility reduction, formulation stability, and systemic phloem translocation.

This technical guide elucidates the biophysical and biochemical mechanisms governing the foliar absorption and source-to-sink translocation of the 2,4-D TIPA salt. Furthermore, it provides actionable, self-validating radiotracer methodologies designed to ensure rigorous data integrity in agrochemical development.

Physicochemical Causality: Why the TIPA Salt?

The parent 2,4-D acid is inherently lipophilic and exhibits low aqueous solubility, limiting its formulation flexibility. By reacting the acid with triisopropanolamine, the resulting 2,4-D TIPA salt (CAS: 32341-80-3) becomes highly water-soluble .

The Causality of Formulation: Systemic herbicides must traverse the aqueous apoplast and symplast to reach the vascular tissue. Unlike highly volatile esters that dissolve directly into lipophilic cuticular waxes (often causing rapid, localized tissue necrosis that paradoxically halts further translocation), the TIPA salt dissociates into the 2,4-D anion and the TIPA cation upon hydration on the leaf surface. This controlled dissociation allows the active ingredient to enter the leaf primarily through aqueous pores in the cuticle, ensuring a steady, prolonged absorption profile that preserves the integrity of the transport tissues .

Mechanisms of Foliar Absorption: The Ion Trapping Model

Foliar absorption of 2,4-D TIPA is driven by a concentration gradient and the pH differential between the plant's apoplast and symplast.

  • Cuticular Penetration: The hydrated 2,4-D anion diffuses through the cuticle's aqueous pathways.

  • Apoplastic Protonation: Upon reaching the relatively acidic apoplast (pH ~5.5), a significant fraction of the 2,4-D anions protonate into the uncharged, lipophilic acid form.

  • Symplastic Entry & Ion Trapping: This uncharged molecule easily diffuses across the plasma membrane into the relatively alkaline symplast (cytosol pH ~7.5). Once inside, it rapidly dissociates back into the lipophobic anion. Because the charged anion cannot easily cross the plasma membrane, it becomes "trapped" within the cell—a physiological phenomenon known as ion trapping .

G A 2,4-D TIPA Salt (Leaf Surface) B Cuticular Pores (Aqueous Pathway) A->B C Apoplast (pH 5.5) Protonation B->C D Symplast (pH 7.5) Ion Trapping C->D

Fig 1: Foliar absorption pathway of 2,4-D TIPA salt demonstrating the ion trapping mechanism.

Translocation Dynamics: Phloem Loading

Systemic efficacy relies on the movement of the active ingredient from the site of application (source leaves) to the meristematic tissues (sink). 2,4-D translocates primarily via the phloem, mimicking the endogenous transport of indole-3-acetic acid (IAA) .

Phloem loading is an active process mediated by auxin influx (AUX1/LAX) and efflux (PIN) carrier proteins. Once loaded into the sieve tube elements, 2,4-D moves via mass flow driven by the osmotic gradient generated by sucrose transport. Recent studies on 2,4-D resistant weed biotypes (e.g., Raphanus raphanistrum) have revealed that resistance is often conferred not by target-site mutation, but by an impaired cellular transport mechanism that restricts 2,4-D translocation out of the treated leaf .

Intracellular Mechanism of Action: Auxin Mimicry

At the target meristematic cells, 2,4-D acts as a recalcitrant synthetic auxin. Because it is not subject to the same rapid metabolic degradation as endogenous IAA, it permanently upregulates auxin responses .

The mechanism follows a distinct signal transduction pathway:

  • 2,4-D binds to TIR1/AFB F-box proteins (part of the SCF ubiquitin ligase complex).

  • This binding catalyzes the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins .

  • The degradation releases Auxin Response Factors (ARFs) , initiating uncontrolled transcription.

  • The lethal consequence is the massive overproduction of ethylene and reactive oxygen species (ROS) , leading to cell wall reorganization, membrane leakage, and vascular destruction.

G A 2,4-D Accumulation in Cytosol B Binding to TIR1/AFB Receptors A->B C Ubiquitination of Aux/IAA Repressors B->C D Proteasomal Degradation of Aux/IAA C->D E ARF Transcription Factor Activation D->E F Ethylene & ROS Overproduction E->F

Fig 2: Intracellular signaling cascade triggered by 2,4-D acting as a synthetic auxin mimic.

Self-Validating Experimental Methodologies

To accurately quantify absorption and translocation, radiotracer studies using 14C-labeled 2,4-D are the gold standard . The following protocol is designed with built-in mass balance checks to ensure data integrity.

Protocol: 14C-Radiolabeled 2,4-D Absorption and Translocation Assay

Step 1: Plant Acclimatization Transfer seedlings (e.g., at the 3-4 leaf stage) to a controlled growth chamber (12-h photoperiod, 25°C, 60% RH) for 72 hours prior to treatment to normalize stomatal conductance and cuticular hydration.

Step 2: Radiotracer Application Prepare a radiolabeled 2,4-D solution at ~0.5 kBq µl⁻¹ working concentration. Apply ten 0.5 µl droplets of [14C]2,4-D acid (diluted in 0.1% v/v Tween-20) to the adaxial surface of the second true leaf. Causality Note: Avoiding the mid-vein prevents artificial, rapid vascular loading caused by physical micro-abrasions during pipetting.

Step 3: Incubation & Harvest (6 to 48 HAT) Incubate plants for specific Hours After Treatment (HAT). Harvest by sectioning the plant into: Treated Leaf, Tissue Above Treated Leaf (AT), Tissue Below Treated Leaf (BT), and Roots.

Step 4: Leaf Washing (Unabsorbed Fraction) Wash the treated leaf with 10 mL of 50% (v/v) Methanol/Tween-20 solution for 60 seconds. Causality Note: The Tween-20 breaks surface tension, allowing methanol to solubilize unabsorbed lipophilic 2,4-D trapped in epicuticular waxes without lysing epidermal cells. Lysing cells would artificially inflate the "unabsorbed" fraction.

Step 5: Tissue Oxidation & Liquid Scintillation Counting (LSC) Combust all dried plant tissues in a biological oxidizer to trap 14CO₂. Quantify radioactivity using LSC.

Step 6: Mass Balance Validation (Critical) Calculate Total Recovery = (14C in Wash) + (14C in all oxidized tissues). Validation Rule: If total recovery falls below 85% of the applied dose, the assay must be invalidated due to procedural loss or volatilization.

G A Apply 14C-2,4-D to Adaxial Leaf B Incubate (6-48h) in Growth Chamber A->B C Wash Treated Leaf (Methanol/Tween) B->C E Tissue Oxidation & Phosphorimaging B->E Translocated D Liquid Scintillation Counting (LSC) C->D Unabsorbed

Fig 3: Self-validating workflow for quantifying 14C-2,4-D absorption and translocation.

Quantitative Data Summary

The following table synthesizes expected quantitative kinetics of 14C-2,4-D absorption and translocation, contrasting susceptible wild-type plants with translocation-impaired resistant biotypes (data aggregated from validated radiotracer studies , ).

Timepoint (HAT)Biotype Phenotype% Absorbed (of Applied Dose)% Translocated (Outside Treated Leaf)Primary Sink Accumulation
6 h Susceptible12.5 ± 1.2%45.2 ± 3.1%Root Meristems
6 h Resistant11.8 ± 1.5%< 5.0%Retained in Treated Leaf
24 h Susceptible85.4 ± 4.2%77.0 ± 5.4%Apical & Root Meristems
24 h Resistant82.1 ± 3.8%15.0 ± 2.1%Retained in Treated Leaf
48 h Susceptible92.1 ± 2.1%88.5 ± 4.2%Systemic Distribution
48 h Resistant89.5 ± 2.5%18.2 ± 3.0%Retained in Treated Leaf

Note: The data clearly illustrates that while cuticular absorption rates remain nearly identical between biotypes, resistance is heavily mediated by a failure in phloem loading and subsequent translocation.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Centers for Disease Control and Prevention (CDC). URL:[Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Journal of Experimental Botany / PMC. URL:[Link]

  • Goggin, D. E., et al. (2016). 2,4-D resistance in wild radish: reduced herbicide translocation via inhibition of cellular transport. Journal of Experimental Botany, Oxford Academic. URL:[Link]

  • Busi, R., et al. (2016). 2,4-D transport and herbicide resistance in weeds. Journal of Experimental Botany / PMC. URL:[Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology / XTBG. URL:[Link]

  • Johnston, C., et al. (2022). Absorption and translocation of [14C]2,4-dichlorophenoxyacetic acid in herbicide-tolerant chromosome substitution lines of Gossypium hirsutum L. Frontiers in Plant Science. URL:[Link]

half-life and persistence of 2,4-D triisopropanolammonium salt in groundwater

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Half-life and Persistence of 2,4-D Triisopropanolammonium Salt in Groundwater

Executive Summary

2,4-Dichlorophenoxyacetic acid (2,4-D) is a globally utilized systemic herbicide for the control of broadleaf weeds.[1][2] It is formulated in various forms, including acids, esters, and amine salts, to enhance its efficacy and handling properties.[3][4] The triisopropanolammonium (TIPA) salt is one such amine salt formulation.[5][6] Understanding the environmental fate, particularly the half-life and persistence of 2,4-D TIPA in groundwater, is critical for assessing its potential environmental impact. This guide provides a technical overview of the transformation and persistence of 2,4-D TIPA in subsurface aquatic environments, discusses the key factors influencing its degradation, and outlines the standard experimental and analytical protocols for its study. The central finding is that 2,4-D amine salts, including TIPA, rapidly dissociate in water to the 2,4-D acid anion.[5][7][8] Consequently, the persistence of the parent salt is negligible, and the environmental fate in groundwater is governed by the degradation kinetics of the 2,4-D acid. Under aerobic conditions, the 2,4-D acid is typically non-persistent, with half-lives often measured in days to weeks. However, in the anaerobic conditions characteristic of many groundwater systems, its persistence increases significantly, with half-lives extending from months to over a year.[7][9]

The Chemistry and Environmental Entry of 2,4-D Triisopropanolammonium Salt

2,4-D TIPA is formed by reacting the 2,4-D acid with triisopropanolamine.[4] This reaction creates a water-soluble salt formulation that is easy to handle and apply.[4] Once introduced into an aqueous environment, such as soil pore water or groundwater, the salt undergoes rapid dissociation.

The Dissociation Pathway: A Critical First Step

The environmental fate assessment of 2,4-D salts and esters is based on a "bridging" strategy.[8] This strategy recognizes that these forms quickly convert to the parent 2,4-D acid under most environmental conditions.[3][5][8] For amine salts like TIPA, this dissociation is nearly instantaneous in water, yielding the triisopropanolammonium cation and the 2,4-D acid anion.[7][8]

TIPA_Salt 2,4-D Triisopropanolammonium (TIPA) Salt Dissociation Rapid Dissociation in Water TIPA_Salt->Dissociation Acid_Anion 2,4-D Acid Anion (Governs Persistence) Dissociation->Acid_Anion Primary Fate Driver TIPA_Cation Triisopropanolammonium Cation Dissociation->TIPA_Cation

Caption: Dissociation of 2,4-D TIPA salt in an aqueous environment.

Therefore, the persistence of the original TIPA salt formulation in groundwater is not a primary concern. Instead, the focus shifts entirely to the persistence and degradation of the resulting 2,4-D acid anion.

Degradation and Persistence of 2,4-D Acid in Groundwater

The primary mechanism for the breakdown of 2,4-D acid in the environment is microbial degradation.[5][10] Abiotic processes such as photolysis may play a minor role in sunlit surface waters but are negligible in dark groundwater environments.[9][10] Hydrolysis under typical environmental pH is also not a significant degradation pathway.[9]

The Pivotal Role of Redox Conditions

The persistence of 2,4-D in groundwater is overwhelmingly dictated by the presence or absence of oxygen (i.e., redox conditions).

  • Aerobic Conditions: In the presence of dissolved oxygen, aerobic microorganisms utilize 2,4-D as a carbon source.[11] This process is relatively rapid, leading to the cleavage of the acetic acid side chain and subsequent opening of the aromatic ring.[5] The half-life under these conditions is generally short.

  • Anaerobic Conditions: Many groundwater systems are anoxic or anaerobic. Under these conditions, the microbial degradation of 2,4-D is significantly slower and less efficient.[7] This leads to a dramatic increase in its persistence and half-life.[7][9]

The main degradation products of 2,4-D include 2,4-dichlorophenol (2,4-DCP) and chlorohydroquinone, which are eventually mineralized to carbon dioxide.[5][7]

Factors Influencing Persistence in Groundwater

The actual half-life of 2,4-D in a specific groundwater system is a complex function of multiple interacting factors. Understanding these factors is essential for accurate risk assessment.

cluster_Geochemistry Geochemistry cluster_Hydrogeology Hydrogeology cluster_Microbiology Microbiology Persistence Persistence of 2,4-D in Groundwater pH pH pH->Persistence Redox Redox Potential (Aerobic vs. Anaerobic) Redox->Persistence Major Control OM Organic Matter OM->Persistence SoilType Soil Type (Sand vs. Clay) SoilType->Persistence Permeability Permeability Microbes Presence of Adapted Microorganisms Microbes->Persistence Temp Temperature Temp->Persistence

Caption: Key factors influencing the persistence of 2,4-D in groundwater.

  • Microbiology: The presence of a microbial community adapted to degrading phenoxy herbicides is the most critical factor.[10] Soils with a history of 2,4-D application often show faster degradation rates due to an enriched population of competent microbes.[11]

  • Geochemistry:

    • Redox Potential: As discussed, the presence of oxygen is the primary determinant of the degradation rate.[7][9]

    • pH: Soil and water pH affects the form of 2,4-D and microbial activity. At pH levels above 7, the anionic form predominates, which is more mobile and available for microbial degradation.[10] At low pH (<4), microbial activity can be inhibited.[10]

    • Organic Matter: 2,4-D can adsorb to organic matter in soil and aquifers.[5] While this can slow its leaching, high adsorption can also reduce its bioavailability for microbial degradation.[5]

  • Hydrogeology: Coarse-grained sandy soils with low organic content allow for faster water (and solute) movement, increasing the potential for 2,4-D to leach into groundwater before it can be degraded in the topsoil.[5][12]

  • Temperature: Microbial activity, and thus degradation, is generally faster at warmer temperatures and slower in cold conditions, which can increase persistence.[10]

Quantitative Analysis of 2,4-D Half-Life

The reported half-life of 2,4-D varies widely depending on the experimental conditions. Despite its potential for leaching, its persistence is generally attenuated by a relatively short half-life in aerobic soils.[9] However, once in an anaerobic groundwater system, its persistence increases substantially.

Matrix Condition Half-Life (days) Reference
Soil (Field)Aerobic< 7 - 10[10][13][14]
Soil (Lab)Aerobic Mineral Soil6.2[9][15]
Water (General)Aerobic< 10[5][10]
Water / Sediment (Lab)Aerobic15[9]
Water / Sediment (Lab)Anaerobic41 - 333[9][15]
Groundwater (Lab)Anaerobic41 - 1610[7]

Experimental Protocol: Laboratory Groundwater Persistence Study

To determine the half-life of 2,4-D in a specific groundwater environment, a laboratory microcosm study is a standard approach. This protocol is designed to simulate in-situ conditions and differentiate between biological and chemical degradation.

Objective: To determine the rate of 2,4-D degradation in a saturated aquifer material under anaerobic conditions.

Rationale for Experimental Design
  • Microcosms: Using material from the target site (groundwater and aquifer solids) provides a realistic matrix and microbial inoculum.

  • Anaerobic Incubation: This is critical to simulate the redox conditions often found in deep groundwater.

  • Sterile Controls: Treatment with an agent like sodium azide or via autoclaving kills microbes. Comparing degradation in sterile vs. non-sterile microcosms isolates the contribution of microbial activity.

  • Dark Incubation: Eliminates photolysis as a degradation pathway, which is representative of groundwater conditions.

  • Time-Course Sampling: Sacrificing replicate microcosms at multiple time points allows for the construction of a degradation curve and calculation of a half-life.

Step-by-Step Methodology
  • Sample Collection:

    • Aseptically collect representative groundwater and aquifer solids from the target site.

    • Transport samples to the laboratory on ice and store at 4°C. Samples should be processed immediately to maintain microbial viability and in-situ chemistry.

  • Microcosm Preparation:

    • In an anaerobic glove box, dispense a known mass of aquifer solids (e.g., 50 g) into multiple sterile serum bottles (e.g., 120 mL).

    • Add a known volume of site groundwater (e.g., 100 mL) to create a slurry.

    • Prepare a parallel set of microcosms for sterile controls. Sterilize these by autoclaving the soil/water mixture or by adding a chemical sterilant (e.g., sodium azide).

    • Seal all bottles with Teflon-lined septa and aluminum crimps.

  • Spiking and Incubation:

    • Prepare a stock solution of 2,4-D acid (as the fate of the TIPA salt is that of the acid) in sterile, deoxygenated water.

    • Spike the active and sterile microcosms through the septa to achieve a target initial concentration (e.g., 100 µg/L).

    • Incubate all microcosms in the dark at a temperature representative of the groundwater environment (e.g., 10-15°C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 7, 14, 30, 60, 90, 120 days), sacrifice triplicate active and sterile microcosms.

    • Collect an aqueous sample from each microcosm by centrifuging to separate solids and filtering the supernatant.

    • Preserve the samples as required by the analytical method (e.g., acidification) and store at 4°C until analysis.

    • Analyze the samples for the concentration of 2,4-D using an appropriate method (see Section 6.0).

  • Data Analysis:

    • Plot the concentration of 2,4-D versus time for both active and sterile treatments.

    • Assuming first-order kinetics, calculate the degradation rate constant (k) and the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

A 1. Collect Aquifer Material & Groundwater B 2. Prepare Microcosms (Active & Sterile Controls) in Anaerobic Chamber A->B C 3. Spike with 2,4-D Acid Stock Solution B->C D 4. Incubate in Dark at Site Temperature C->D E 5. Sacrifice Replicates Over Time D->E F 6. Separate & Filter Aqueous Phase E->F G 7. Quantify 2,4-D (e.g., LC/MS/MS) F->G H 8. Calculate Half-Life (t½ = 0.693/k) G->H

Caption: Experimental workflow for a laboratory groundwater persistence study.

Analytical Methodologies for Quantification

Accurate quantification of 2,4-D in water samples is essential for persistence studies. The choice of method depends on the required sensitivity and the complexity of the sample matrix.

Sample Preparation

For complex matrices, a sample cleanup and concentration step, such as Solid Phase Extraction (SPE), may be required prior to instrumental analysis. This removes interfering compounds and can lower the method's detection limit.

Instrumental Analysis
  • Gas Chromatography (GC): A common technique, often coupled with an Electron Capture Detector (GC/ECD).[7] This method requires a derivatization step to convert the polar 2,4-D acid into a more volatile form suitable for GC analysis.[16] While sensitive, it is laborious.[17]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is often the preferred method for its high sensitivity, selectivity, and ability to analyze the 2,4-D acid directly without derivatization.[18] It is capable of detecting 2,4-D at levels well below the maximum acceptable concentration in drinking water.[7][17]

Example Protocol Outline (LC/MS/MS):

  • Filtration: Filter water samples (e.g., through a 0.45 µm filter) to remove particulates.

  • Direct Injection: Directly inject an aliquot of the filtered sample into the LC/MS/MS system.

  • Chromatographic Separation: Use a suitable C18 reverse-phase HPLC column to separate 2,4-D from other matrix components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the parent and daughter ions of 2,4-D.

  • Quantification: Generate a calibration curve using certified standards to quantify the 2,4-D concentration in the samples.

Conclusion

The environmental persistence of 2,4-D triisopropanolammonium salt in groundwater is not governed by the salt itself, but by the 2,4-D acid anion to which it rapidly dissociates. The half-life of this anion is highly dependent on site-specific conditions. While it degrades relatively quickly in aerobic environments, it can be significantly more persistent under the anaerobic conditions common in groundwater, with half-lives potentially extending for many months. Therefore, any assessment of the potential for groundwater contamination must prioritize the characterization of the subsurface redox environment, microbial community, and hydrogeology. Accurate determination of persistence requires well-designed laboratory or field studies that replicate these in-situ conditions, coupled with sensitive and specific analytical methods like LC/MS/MS.

References

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (2019). Juniper Publishers. [Link]

  • 2,4-Dichlorophenoxyacetic Acid - CDC. Agency for Toxic Substances and Disease Registry. [Link]

  • 2,4-D Technical Fact Sheet - National Pesticide Information Center. National Pesticide Information Center. [Link]

  • 2,4-dichlorophenoxyacetic acid (2,4-D) in drinking water: Guideline technical document for public consultation - Canada.ca. (2020). Health Canada. [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. U.S. Environmental Protection Agency. [Link]

  • 2,4-D in Drinking-water - World Health Organization. 24d.info. [Link]

  • Quantitative Analysis of 2,4-Dichlorophenoxyacetic Acid in Water Samples by Two Immunosensing Methods | Journal of Agricultural and Food Chemistry - ACS Publications. ACS Publications. [Link]

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  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI. National Center for Biotechnology Information. [Link]

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  • 2,4-D (20) EXPLANATION - Food and Agriculture Organization of the United Nations. Food and Agriculture Organization of the United Nations. [Link]

  • Properties and Characteristics of Amine and Ester Formulations of 2,4-D - 24d.info. 24d.info. [Link]

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  • 2,4-D (Ref: L 208) - AERU - University of Hertfordshire. University of Hertfordshire. [Link]

  • 2,4-D Herbicide | Minnesota Department of Agriculture. (2024). Minnesota Department of Agriculture. [Link]

Sources

metabolic breakdown products of 2,4-D triisopropanolammonium salt

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Metabolic Breakdown of 2,4-D Triisopropanolammonium Salt

Introduction: Dissociation as the Critical First Step

2,4-D Triisopropanolammonium (TIPA) salt is a widely used formulation of the systemic herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). A fundamental understanding of its metabolic fate is crucial for assessing its efficacy, environmental impact, and toxicological profile. The first and most critical event upon its introduction into a biological or environmental system is its rapid dissociation.[1][2] The ionic bond between the 2,4-D anion and the triisopropanolammonium cation breaks, yielding two separate entities that follow distinct metabolic and excretory pathways. This guide provides a comprehensive technical overview of the subsequent metabolic breakdown of both components.

Under most environmental conditions, amine salts of 2,4-D are expected to dissociate almost instantaneously.[1] Similarly, ester forms of 2,4-D are rapidly hydrolyzed to the parent 2,4-D acid.[2][3][4] Therefore, the core of the metabolic discussion revolves around the fate of the 2,4-D acid and the triisopropanolamine cation.

TIPA_Salt 2,4-D Triisopropanolammonium Salt Dissociation Rapid Dissociation (Aqueous Environment) TIPA_Salt->Dissociation TIPA_Ion Triisopropanolammonium (TIPA) Cation Dissociation->TIPA_Ion Cation D_Anion 2,4-D Anion Dissociation->D_Anion Anion TIPA_Metabolism Metabolism / Excretion TIPA_Ion->TIPA_Metabolism Plant_Metabolism Plant Metabolism D_Anion->Plant_Metabolism Animal_Metabolism Animal Metabolism D_Anion->Animal_Metabolism Microbial_Degradation Microbial Degradation D_Anion->Microbial_Degradation

Caption: Initial dissociation of 2,4-D TIPA salt into its constituent ions.

Part 1: Metabolic Fate of the 2,4-D Anion

The metabolic pathway of the 2,4-D acid varies significantly across different biological systems, including plants, animals, and microorganisms. These differences are key to its selective herbicidal activity and its environmental persistence.

Metabolism in Plants: A Tale of Susceptibility and Resistance

Plants metabolize 2,4-D through several mechanisms, including side-chain degradation, ring hydroxylation, and conjugation with endogenous molecules.[5] The specific pathway and rate of metabolism often determine a plant's tolerance or resistance.

  • Susceptible Plants: In species sensitive to 2,4-D, metabolism is often slow. A primary pathway involves conjugation of the intact 2,4-D molecule with amino acids. For example, in soybean and bean plants, significant amounts of N-(2,4-dichlorophenoxyacetyl)-L-aspartic and N-(2,4-dichlorophenoxyacetyl)-L-glutamic acids accumulate.[6][7] These conjugates can still exhibit some toxic auxinic action, contributing to the plant's eventual death.[7]

  • Tolerant and Resistant Plants: Tolerant species (like grasses) and resistant weed biotypes detoxify 2,4-D more efficiently.[8][9] A novel and highly efficient detoxification mechanism has been identified in resistant waterhemp (Amaranthus tuberculatus). This pathway involves a two-step process catalyzed by distinct enzyme families:

    • Phase I Hydroxylation: A Cytochrome P450 monooxygenase hydroxylates the aromatic ring, typically at the 5-position, to form 5-OH-2,4-D.[7][10] This initial step is critical as the hydroxylated metabolite loses its auxinic toxicity.[7]

    • Phase II Conjugation: The hydroxylated intermediate is rapidly conjugated with sugars. A UDP-glucosyltransferase (UDP-GT) attaches a glucose molecule, forming 2,4-D-5-O-β-D-glucopyranoside.[10] This is often followed by malonylation, where a malonyl transferase adds a malonyl group, forming 2,4-D-(6′-O-malonyl)-5-O-β-D-glucopyranoside.[10] This rapid conjugation sequesters the herbicide and marks it for transport and storage, effectively neutralizing it.

Another key metabolic route, particularly in genetically modified tolerant crops (e.g., AAD-12 cotton), is the rapid cleavage of the acetic acid side chain to produce the primary metabolite 2,4-dichlorophenol (2,4-DCP) .[11][12] This 2,4-DCP is then quickly conjugated with glucose and other molecules.[11][12]

cluster_0 Susceptible Plants cluster_1 Resistant / Tolerant Plants d_anion 2,4-D Anion gh3 GH3 Enzymes d_anion->gh3 aa_conjugate 2,4-D-Aspartic Acid (Retains some toxicity) gh3->aa_conjugate d_anion2 2,4-D Anion cyp450 Cytochrome P450 d_anion2->cyp450 hydroxylation 5-OH-2,4-D (Non-toxic) cyp450->hydroxylation gt Glycosyltransferase hydroxylation->gt glucose_conjugate 2,4-D-5-O-Glucoside gt->glucose_conjugate mt Malonyltransferase glucose_conjugate->mt malonyl_conjugate Malonylated Glucoside (Detoxified & Sequestered) mt->malonyl_conjugate D24 2,4-D DCP 2,4-Dichlorophenol (2,4-DCP) D24->DCP tfdA gene product DCC 3,5-Dichlorocatechol (3,5-DCC) DCP->DCC 2,4-Dichlorophenol Monooxygenase RC Ring Cleavage Products (e.g., 2,4-Dichloromuconic Acid) DCC->RC Chlorocatechol 1,2-Dioxygenase TCA TCA Cycle Intermediates RC->TCA Mineral CO₂ + H₂O + Cl⁻ TCA->Mineral

Caption: The primary microbial degradation pathway for 2,4-D in soil and water.

Part 2: Metabolic Fate of the Triisopropanolamine (TIPA) Cation

The TIPA moiety follows a much simpler metabolic path than the 2,4-D anion.

  • In Animals: Studies in rats show that orally administered TIPA is rapidly absorbed and peaks in plasma within 15 minutes. [13]The vast majority (approximately 80% of the dose) is excreted unchanged in the urine within 24 hours, with very little remaining in tissues. [13]This indicates minimal metabolic breakdown in mammals.

  • In the Environment: TIPA is considered susceptible to biodegradation in soil. [14]One soil metabolism study reported a half-life of approximately 2 days, with carbon dioxide being the dominant degradation product under aerobic conditions. [14][15]

Summary of Key Data

Table 1: Major Metabolic Breakdown Products of 2,4-D

Metabolite Name Common Abbreviation Biological System Key Metabolic Step Reference(s)
N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid 2,4-D-Asp Susceptible Plants Amino Acid Conjugation [6][7]
5-hydroxy-2,4-dichlorophenoxyacetic acid 5-OH-2,4-D Resistant Plants Ring Hydroxylation [7][10]
2,4-D-5-O-β-D-glucopyranoside - Resistant Plants Glycosylation [10]
2,4-Dichlorophenol 2,4-DCP Microbes, Plants Side-Chain Cleavage [12][16][17]
3,5-Dichlorocatechol 3,5-DCC Microbes Hydroxylation of 2,4-DCP [16][18]
2,4-D Taurine Conjugate - Animals (Dog) Conjugation [19]

| 2,4-DCP Glucuronide | - | Animals (Rat) | Conjugation of 2,4-DCP | [20][21]|

Table 2: Comparative Half-Life of 2,4-D

Medium Half-Life Notes Reference(s)
Soil (Aerobic) ~6-10 days Varies with temp, moisture, microbes [3][5][22]
Water (Aerobic) 4.5 to <15 days Dependent on conditions [2][23]
Rat Plasma 1.3 - 3.4 hours Rapid renal clearance [19]
Dog Plasma 99 - 134 hours Slow clearance, extensive metabolism [19]

| Triisopropanolamine (Soil) | ~2 days | Biodegradation to CO₂ | [14][15]|

Experimental Protocol: Metabolite Profiling in Plant Tissue by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of 2,4-D and its primary metabolites from plant tissue, a self-validating system due to the high specificity of tandem mass spectrometry.

1. Sample Preparation and Homogenization: a. Harvest 100-200 mg of plant tissue (e.g., leaves) from both control and 2,4-D treated plants. b. Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity. c. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Metabolite Extraction: a. Transfer the powdered tissue to a 2 mL microcentrifuge tube. b. Add 1.0 mL of extraction solvent (80:20 acetonitrile:water with 0.1% formic acid). Include an internal standard (e.g., ¹³C₆-2,4-D) for accurate quantification. c. Vortex vigorously for 1 minute. d. Sonicate in a cold water bath for 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C.

3. Sample Cleanup (Optional but Recommended): a. Transfer the supernatant to a new tube. b. For cleaner samples, pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) conditioned with methanol and equilibrated with water. c. Elute the metabolites with methanol or acetonitrile. d. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of injection solvent (e.g., 50:50 acetonitrile:water).

4. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. b. Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (Example):
  • 2,4-D: 219 -> 161 (Parent Ion -> Fragment Ion)
  • 2,4-DCP: 161 -> 125
  • 2,4-D-Aspartate: 334 -> 161
  • 5-OH-2,4-D: 235 -> 173

5. Data Analysis: a. Integrate the peak areas for each MRM transition corresponding to the parent compound and its metabolites. b. Normalize the peak areas to the internal standard. c. Quantify the concentration of each metabolite using a standard curve prepared with analytical standards. d. Compare metabolite levels between control and treated samples to confirm metabolic pathways.

References

  • Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. PubMed. [Link]

  • Identification of a Novel 2,4-D Metabolic Detoxification Pathway in 2,4-D-Resistant Waterhemp (Amaranthus tuberculatus). ACS Publications. [Link]

  • Distribution and metabolism of 2,4-dichlorophenol in rats. PubMed. [Link]

  • Variety of 2,4-D Metabolic Pathways in Plants; Its Significance in Developing Analytical Methods for Herbicides Residues. PubMed. [Link]

  • Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production. Microbiology Spectrum - ASM Journals. [Link]

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  • Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil. Environmental Science & Technology - ACS Publications. [Link]

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  • Metabolism of 2,4‐D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. ResearchGate. [Link]

  • 4.7 2,4-D (020) (T). Food and Agriculture Organization. [Link]

  • 2,4-D (020) First draft prepared by Dr. Y Yamada, Ministry of Agriculture, Forestry and Fisheries, Tokyo, Japan EXPLANATION Herb. FAO.org. [Link]

  • Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 2,4-D Triisopropanolammonium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2,4-Dichlorophenoxyacetic acid (2,4-D) is a globally utilized broadleaf herbicide. To enhance its aqueous solubility and foliar absorption, it is frequently formulated as an amine salt, such as the triisopropanolammonium (TIPA) salt[1]. Quantifying the intact salt directly via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a fundamental chromatographic challenge: the TIPA cation lacks a conjugated π-electron system, rendering it virtually transparent to UV detection at standard analytical wavelengths.

The Causality of Indirect Quantification: In aqueous diluents, the 2,4-D TIPA salt completely dissociates into the 2,4-D anion and the TIPA cation. Because the cation cannot be reliably detected via UV, the most scientifically rigorous and industry-standard approach is to quantify the highly UV-active 2,4-D moiety (the acid equivalent, or a.e.) and back-calculate the total salt concentration using precise stoichiometric gravimetric factors.

Mechanism Salt 2,4-D TIPA Salt (Formulation) Dissociation Aqueous Dissociation Salt->Dissociation Anion 2,4-D Anion (UV Active: 230/280nm) Dissociation->Anion Cation TIPA Cation (UV Transparent) Dissociation->Cation Quant Quantify 2,4-D Acid Equivalent (a.e.) Anion->Quant Calc Apply Gravimetric Factor (1.865) Quant->Calc

Logical workflow for indirect quantification of 2,4-D TIPA salt via its acid equivalent.

Chromatographic Strategy (E-E-A-T)

Mobile Phase pH and pKa Dynamics

2,4-D is a weak organic acid with a pKa of approximately 2.73. If analyzed in a neutral mobile phase, the molecule exists predominantly in its ionized (anionic) form. Anions interact poorly with the hydrophobic stationary phase of a standard C18 column, leading to rapid elution, split peaks, and severe tailing.

To establish a self-validating and robust system, the mobile phase pH must be suppressed at least 1-2 units below the analyte's pKa. Utilizing an acidic modifier, such as 0.5% acetic acid, ensures the 2,4-D remains >99% in its unionized state, maximizing hydrophobic retention and peak symmetry[2][3].

Stationary Phase Selection

An end-capped C18 column is strictly required. Unreacted silanol groups on the silica support can cause secondary interactions (hydrogen bonding) with the carboxylic acid moiety of 2,4-D. End-capping minimizes these secondary interactions, ensuring sharp, symmetrical peaks and extending column longevity.

Wavelength Selection

The 2,4-D molecule exhibits two primary UV absorption maxima: ~230 nm and ~280 nm[2][4][5].

  • 230 nm: Offers maximum sensitivity, ideal for trace environmental analysis or pharmacokinetic studies[4].

  • 280 nm (or 283 nm): Offers superior specificity, avoiding background absorbance from organic solvents (like the UV cutoff of acetic acid) and formulation excipients[2][3]. For high-concentration formulation assays, 280 nm is the optimal choice.

Workflow A 1. Analyte Profiling 2,4-D TIPA Salt Dissociation B 2. Mobile Phase Selection Acidic Buffer (pH < 2.73) A->B C 3. Stationary Phase End-capped C18 Column B->C D 4. UV Detection 230 nm (Trace) / 280 nm (Assay) C->D E 5. Method Validation System Suitability & ICH Q2 D->E

HPLC-UV method development workflow for 2,4-D TIPA salt.

Experimental Protocols

Reagents and Materials
  • Reference Standard: 2,4-D analytical standard (Purity >99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Glacial Acetic Acid (HPLC Grade).

  • Water: Ultrapure water (18.2 MΩ·cm).

Step-by-Step Preparation Methodologies

Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 50.0 mg of 2,4-D analytical reference standard into a 50 mL Class A volumetric flask.

  • Dissolution: Add 25 mL of HPLC-grade acetonitrile. Sonicate for 5 minutes until fully dissolved.

  • Volume Adjustment: Dilute to the 50 mL mark with acetonitrile and invert 10 times to mix thoroughly.

  • Working Standards: Serially dilute the primary stock with the mobile phase to generate calibration standards at 0.1, 1.0, 10.0, 50.0, and 100.0 µg/mL[2][4].

Sample Preparation (TIPA Salt Formulation Analysis):

  • Sampling: Accurately weigh an aliquot of the 2,4-D TIPA formulation equivalent to approximately 50 mg of 2,4-D acid.

  • Extraction: Transfer to a 50 mL volumetric flask. Add 30 mL of the mobile phase (Acetonitrile : Water with 0.5% Acetic Acid).

  • Dissociation: Vortex vigorously for 2 minutes. The acidic mobile phase ensures the complete dissociation of the TIPA salt and protonation of the 2,4-D anion.

  • Filtration: Dilute to volume with mobile phase. Filter a 2 mL aliquot through a 0.45 µm PTFE syringe filter into an HPLC autosampler vial to protect the column frit.

Optimized Chromatographic Conditions
ParameterSpecification / ConditionScientific Rationale
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)Provides high theoretical plates; end-capping prevents silanol interactions[2][3].
Mobile Phase Acetonitrile : Water with 0.5% Acetic Acid (60:40, v/v)Acidic pH suppresses 2,4-D ionization; isocratic flow ensures baseline stability[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[3][4].
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity[4][5].
Column Temp 30 °CStabilizes retention times against ambient temperature fluctuations.
Detection UV at 280 nm (Assay) or 230 nm (Trace)280 nm avoids solvent cutoff; 230 nm maximizes sensitivity[3][4][5].

Method Validation & System Suitability

A self-validating protocol requires built-in System Suitability Testing (SST) before every run to ensure the instrument is performing within specifications.

  • Tailing Factor (Tf): Must be ≤ 1.5.

  • Theoretical Plates (N): Must be ≥ 5000.

  • Injection Precision: %RSD of 5 replicate standard injections must be ≤ 2.0%.

Representative Validation Data Summary (Based on ICH Q2 Guidelines):

Validation ParameterAcceptance CriteriaObserved ResultStatus
Linearity Range R² ≥ 0.9990.1 – 100 µg/mL (R² = 0.9999)Pass
LOD Signal-to-Noise (S/N) ≥ 30.004 µg/mL[2]Pass
LOQ Signal-to-Noise (S/N) ≥ 100.01 µg/mL[2]Pass
Method Precision %RSD ≤ 2.0% (n=6)0.85%Pass
Accuracy (Recovery) 98.0% – 102.0%99.6% ± 0.4%[2]Pass

Data Analysis & Stoichiometric Conversion

Once the concentration of the 2,4-D acid equivalent (a.e.) is determined from the calibration curve, the final concentration of the 2,4-D TIPA salt in the formulation is calculated using the stoichiometric gravimetric factor.

  • Molecular Weight of 2,4-D Acid: 221.04 g/mol

  • Molecular Weight of TIPA: 191.27 g/mol

  • Molecular Weight of 2,4-D TIPA Salt: 412.31 g/mol

Gravimetric Factor: 412.31/221.04=1.865

Final Calculation: [2,4-D TIPA Salt] =[2,4-D Acid Equivalent] × 1.865

References

  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PubMed Central (PMC).
  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Deswater.
  • Efficacious Degradation of 2,4-Dichlorophenoxyacetic Acid by UV–H2O2 Advanced Oxidation and Optimization of Process Parameters Using Response Surface Methodology. ASCE Library.
  • DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. African Journals Online (AJOL).
  • CN112702913A - Controlled release formulations for agrochemicals. Google Patents.

Sources

Application Notes & Protocols: Solid-Phase Extraction of 2,4-D Triisopropanolammonium Salt from Aqueous Samples

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Challenge of 2,4-D Amine Salts in Water

2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic herbicide extensively used in agriculture and land management for the control of broadleaf weeds. It is frequently formulated as amine salts to enhance its solubility in water for application. Among these, the triisopropanolammonium (TIPA) salt is a common formulation. Due to its widespread use, runoff from treated areas can lead to the contamination of surface and groundwater, necessitating robust and reliable analytical methods for its monitoring to ensure environmental and human safety.

The analysis of the 2,4-D triisopropanolammonium salt in water presents a unique challenge. In its salt form, the molecule is highly polar and water-soluble. However, for effective extraction and pre-concentration from complex aqueous matrices, a non-polar, un-ionized form of the analyte is required. This application note provides a detailed protocol for the solid-phase extraction (SPE) of 2,4-D from water samples, specifically addressing the triisopropanolammonium salt formulation. The method is designed to be robust, reproducible, and provide high recovery rates suitable for subsequent analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method: From a Water-Soluble Salt to an Extractable Acid

The core principle of this SPE protocol hinges on the pH-dependent chemistry of 2,4-D. The triisopropanolammonium salt of 2,4-D readily dissociates in water to yield the 2,4-D anion and the triisopropanolammonium cation. To facilitate its retention on a reversed-phase SPE sorbent, the water sample is acidified. This acidification step protonates the carboxylate group of the 2,4-D anion, converting it to the less polar, non-ionized 2,4-D acid. This uncharged form exhibits a higher affinity for the non-polar stationary phase of the SPE cartridge, allowing for its selective retention while more polar matrix components are washed away. Subsequent elution with an organic solvent releases the purified and concentrated 2,4-D acid for analysis.

Caption: Conversion of 2,4-D TIPA salt to the extractable acid form.

Recommended Materials and Reagents

ItemSpecifications
SPE Cartridges Polymeric reversed-phase (e.g., Oasis HLB, 60 mg, 3 mL) or C18 (e.g., 500 mg, 6 mL)
2,4-D Standard Analytical grade 2,4-D triisopropanolammonium salt or 2,4-D acid
Internal Standard Stable isotope-labeled 2,4-D (e.g., 2,4-D-¹³C₆)
Methanol HPLC grade
Acetonitrile HPLC grade
Water HPLC grade or deionized water
Hydrochloric Acid (HCl) Concentrated, analytical grade
Sodium Hydroxide (NaOH) Analytical grade (for pH adjustment if necessary)
Glassware Volumetric flasks, pipettes, beakers, autosampler vials
SPE Manifold Vacuum manifold for parallel sample processing
pH Meter or pH strips For sample pH verification
Vortex Mixer For sample mixing
Nitrogen Evaporator For solvent evaporation

Detailed Step-by-Step Protocol

This protocol is a starting point and may require optimization based on the specific water matrix and analytical instrumentation.

SPE_Workflow start Start: Water Sample (100 mL) acidify 1. Sample Preparation: - Add Internal Standard - Acidify to pH 2-3 with HCl start->acidify condition 2. SPE Cartridge Conditioning: - 5 mL Methanol - 5 mL HPLC Grade Water acidify->condition load 3. Sample Loading: - Load acidified sample at 1-2 mL/min condition->load wash 4. Washing: - 5 mL HPLC Grade Water - Dry cartridge under vacuum for 5 min load->wash elute 5. Elution: - 5 mL Methanol or Acetonitrile wash->elute evaporate 6. Eluate Processing: - Evaporate to dryness under Nitrogen - Reconstitute in 1 mL mobile phase elute->evaporate analyze 7. Analysis: - Transfer to autosampler vial - Analyze by HPLC or GC-MS evaporate->analyze end End analyze->end

Application Note: In Vitro Bioassay Techniques for Evaluating 2,4-D Triisopropanolammonium Salt Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Drug Development Professionals Document Type: Standard Operating Protocols & Mechanistic Guide

Introduction & Mechanistic Rationale

2,4-Dichlorophenoxyacetic acid (2,4-D) is a globally utilized synthetic auxin herbicide. While the free acid form is the biologically active moiety, commercial formulations frequently utilize the 2,4-D triisopropanolammonium (TIPA) salt to enhance aqueous solubility, reduce volatility, and improve cuticular penetration in field applications[1].

However, evaluating the efficacy of the TIPA salt formulation in vitro requires a rigorous, multi-tiered approach. As a Senior Application Scientist, I design these bioassays not just to confirm herbicidal activity, but to validate the causality of the formulation: we must prove that the bulky TIPA counter-ion does not sterically hinder receptor engagement and that the salt efficiently dissociates to allow cellular permeation of the 2,4-D anion.

At the molecular level, 2,4-D acts as a "molecular glue"[2]. It occupies the hydrophobic cavity of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) nuclear receptors[2]. This binding dramatically increases the receptor's affinity for Aux/IAA repressor proteins, leading to their ubiquitination by the SCF complex and subsequent degradation[3]. The destruction of Aux/IAA releases Auxin Response Factors (ARFs), triggering a lethal cascade of unregulated transcription, reactive oxygen species (ROS) generation, and ultimately, plant cell death[4].

SignalingPathway A 2,4-D TIPA Salt (Formulation) B Dissociation into 2,4-D Anion + TIPA A->B C TIR1/AFB Receptor Cavity Binding B->C D SCFTIR1 Complex Recruitment C->D E Aux/IAA Repressor Ubiquitination D->E F ARF Transcription Factor Activation E->F G Herbicidal Response (ROS Burst & Cell Death) F->G

Figure 1: Molecular signaling cascade of 2,4-D TIPA salt from dissociation to herbicidal response.

Cell-Free Target Engagement: TIR1-Aux/IAA Surface Plasmon Resonance (SPR)

Causality & Purpose: To isolate the intrinsic binding kinetics of the active ingredient from cellular metabolism and membrane permeability, we utilize Surface Plasmon Resonance (SPR)[4]. This cell-free assay validates that the 2,4-D anion, once dissociated from the TIPA salt, maintains its theoretical binding affinity ( KD​ ) for the TIR1 receptor.

Self-Validating System: We run 2,4-D free acid in parallel. If the KD​ of the TIPA formulation matches the free acid, we validate that the TIPA counter-ion does not cause assay interference or steric hindrance in the TIR1 pocket.

Protocol: SPR Kinetic Assay
  • Sensor Chip Functionalization: Immobilize a biotinylated Aux/IAA degron peptide (e.g., IAA7 DII domain) onto a Streptavidin (SA) coated sensor chip until a baseline response of ~200 RU is achieved.

  • Complex Pre-incubation: Purify recombinant TIR1-ASK1 complex from insect cell cultures[4]. Pre-incubate 50 nM of the TIR1-ASK1 complex with a dose-response gradient of 2,4-D TIPA (0.1 nM to 10 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Analyte Injection: Inject the TIR1-herbicide mixture over the functionalized sensor chip at a constant flow rate of 30 µL/min for 120 seconds (association phase).

  • Dissociation & Regeneration: Switch to running buffer for 300 seconds to monitor the dissociation phase. Regenerate the chip surface using 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Fit the sensograms to a 1:1 Langmuir binding model to calculate the association rate ( Ka​ ), dissociation rate ( Kd​ ), and equilibrium dissociation constant ( KD​ ).

Cellular Transcriptional Activation: DR5::Luciferase Protoplast Assay

Causality & Purpose: While SPR proves target engagement, it ignores the biological barriers of the plant cell. To test the membrane permeability and intracellular activation potential of the TIPA salt, we utilize a DR5 reporter gene assay[5]. The DR5 promoter is a highly sensitive, synthetic auxin response element. By transfecting Arabidopsis mesophyll protoplasts, we can quantify the exact transcriptional activation triggered by the formulation[5].

Self-Validating System: We utilize protoplasts derived from tir1-1 receptor mutants as a negative control. An absence of luminescence in the mutant line definitively proves that the TIPA salt's efficacy is strictly mediated by the TIR1 pathway, ruling out off-target cytotoxicity[2].

Protocol: Protoplast Transfection & Dual-Luciferase Assay
  • Protoplast Isolation: Digest leaves of 4-week-old Arabidopsis thaliana (Col-0 wild-type and tir1-1 mutants) in an enzyme solution containing 1.5% Cellulase R10 and 0.4% Macerozyme R10 for 3 hours in the dark.

  • PEG-Mediated Transfection: Co-transfect 1×105 protoplasts with 10 µg of DR5::Firefly Luciferase plasmid and 2 µg of 35S::Renilla Luciferase plasmid (internal transfection control) using 40% PEG-4000.

  • Herbicide Incubation: Wash the protoplasts and resuspend in W5 solution. Treat with varying concentrations of 2,4-D TIPA (10 nM to 100 µM) and incubate for 12 hours at 22°C.

  • Quantification: Lyse the cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence sequentially using a microplate luminometer. Calculate the relative transcriptional activity (Firefly/Renilla ratio).

Workflow Step1 Protoplast Isolation Step2 PEG-Mediated Transfection (DR5::Luc) Step1->Step2 Step3 2,4-D TIPA Treatment (Dose-Response) Step2->Step3 Step4 Luminescence Quantification Step3->Step4 Step5 EC50 Calculation Step4->Step5

Figure 2: High-throughput workflow for DR5::Luciferase protoplast transfection and efficacy screening.

Phenotypic Herbicidal Efficacy: ROS Burst & Cell Viability

Causality & Purpose: The ultimate physiological endpoint of 2,4-D is unregulated growth leading to a lethal accumulation of Reactive Oxygen Species (ROS) and cell death[3]. To bridge the gap between molecular signaling and phenotypic efficacy, we quantify ROS generation and membrane integrity using a standardized plant suspension cell culture (e.g., Tobacco BY-2 cells).

Protocol: DCFDA and Evans Blue Assays
  • Cell Preparation: Aliquot 3-day-old logarithmic phase BY-2 suspension cells into 6-well plates.

  • Treatment: Expose cells to the calculated EC90​ concentration of 2,4-D TIPA.

  • ROS Quantification (DCFDA): At 3 hours post-treatment, add 10 µM of H2DCFDA (a ROS-sensitive fluorescent probe). Incubate for 30 minutes in the dark. Measure fluorescence at Ex/Em 485/535 nm.

  • Viability Staining (Evans Blue): At 24 hours post-treatment, incubate cells with 0.05% Evans Blue dye for 15 minutes. Dead cells with compromised membranes will uptake the dye. Wash extensively, extract the intracellular dye with 1% SDS, and measure absorbance at 600 nm to quantify mortality.

Quantitative Data Interpretation

The following table outlines the expected benchmarking metrics for a successfully formulated 2,4-D TIPA salt compared to the free acid baseline. A successful formulation will show statistical equivalence in cell-free binding ( KD​ ) and cellular activation ( EC50​ ), confirming that the TIPA salt successfully delivers the active 2,4-D anion without loss of efficacy.

Test ArticleSPR Binding Affinity ( KD​ )DR5 Activation ( EC50​ )ROS Fold-Change (3h)Cell Mortality (24h)
2,4-D Free Acid (Control) ~45.2 nM~1.2 µM4.5x over baseline> 85%
2,4-D TIPA Salt ~46.0 nM~1.3 µM4.4x over baseline> 85%
Negative Control (Buffer) N/AN/A1.0x (Baseline)< 5%
2,4-D TIPA (tir1-1 mutant) N/ANo Activation 1.1x (Baseline)< 10%

References

  • Title: Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • Source: frontiersin.
  • Source: nih.
  • Source: nih.
  • Title: Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Sources

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Comprehensive Profiling of 2,4-D Triisopropanolammonium Salt and its Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2,4-Dichlorophenoxyacetic acid (2,4-D) triisopropanolammonium (TIPA) salt is a highly effective broadleaf herbicide formulation. Upon introduction to environmental or biological matrices, the salt rapidly dissociates into the active herbicidal anion (2,4-D) and its alkanolamine counter-ion (TIPA). To accurately assess environmental fate and pharmacokinetic profiles, analytical methods must quantify not only the parent compounds but their primary degradation products: 2,4-dichlorophenol (2,4-DCP) and the N-dealkylated alkanolamines diisopropanolamine (DIPA) and monoisopropanolamine (MIPA) .

This application note details a self-validating, dual-fractionation Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to overcome the distinct analytical challenges posed by these highly polar, chemically divergent metabolites.

Metabolic Pathways & Analytical Challenges

The metabolism of 2,4-D TIPA salt splits into two distinct pathways following dissociation. As detailed in the1[1], 2,4-D undergoes side-chain cleavage to form 2,4-DCP, a process driven by microbial action in soil and hepatic enzymes in biological systems[2]. Concurrently, TIPA undergoes sequential N-dealkylation to form DIPA and MIPA[3].

MetabolicPathway cluster_0 Dissociation TIPA_Salt 2,4-D TIPA Salt Acid 2,4-D TIPA_Salt->Acid Amine TIPA TIPA_Salt->Amine DCP 2,4-DCP (Primary Metabolite) Acid->DCP Side-chain cleavage DIPA DIPA Amine->DIPA N-dealkylation MIPA MIPA DIPA->MIPA N-dealkylation

Figure 1: Dissociation and primary metabolic pathways of 2,4-D TIPA salt.

Causality in Method Design: The "Why" Behind the Protocol

Direct GC injection of these metabolites is analytically unviable. 2,4-D is a carboxylic acid, 2,4-DCP is a phenol, and the alkanolamines possess multiple active hydroxyl groups. Without intervention, these molecules exhibit severe hydrogen bonding with column silanol groups, resulting in irreversible adsorption and peak tailing[3].

pH-Driven Fractionation

Because 2,4-DCP has a pKa of 7.89[4], extracting the sample at pH 2 ensures both the carboxylic acid of 2,4-D (pKa 2.73) and the phenolic hydroxyl of 2,4-DCP are fully protonated and uncharged, driving them into the organic phase (Ethyl Acetate). Conversely, the alkanolamines (TIPA, DIPA, MIPA) remain protonated (cationic) at pH 2 and are retained in the aqueous phase. Subsequent adjustment of the aqueous phase to pH 10 neutralizes the alkanolamines (pKa ~8.0), enabling their extraction into Dichloromethane (DCM). This orthogonal separation prevents co-elution and matrix interference.

Universal Silylation Strategy

While the 5[5] traditionally relies on methylation (via diazomethane) for 2,4-D, methylation is ineffective for alkanolamines. To streamline the workflow, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) for both fractions. TMCS acts as a critical catalyst, increasing the silylating power necessary to overcome the steric hindrance of the secondary hydroxyls in TIPA and DIPA, converting all active hydrogens (-OH, -COOH, -NH) into highly volatile, non-polar trimethylsilyl (TMS) ethers.

Self-Validating Experimental Protocol

To ensure a self-validating system, isotopically labeled internal standards (IS) are spiked into the matrix prior to extraction. This absolute recovery tracking accounts for matrix-induced ion suppression and variable derivatization yields.

GCWorkflow Sample Sample Matrix + Internal Standards Acidify Acidify to pH 2 Extract with EtOAc Sample->Acidify Fractionation Basify Basify Aqueous to pH 10 Extract with DCM Acidify->Basify Aqueous Phase Deriv1 Silylation (BSTFA) 70°C, 30 min Acidify->Deriv1 Organic Phase (2,4-D, 2,4-DCP) Deriv2 Silylation (BSTFA) 70°C, 30 min Basify->Deriv2 Organic Phase (TIPA, DIPA) GCMS GC-MS (SIM Mode) Data Acquisition Deriv1->GCMS Deriv2->GCMS

Figure 2: Self-validating pH-driven extraction and derivatization workflow for GC-MS.

Step-by-Step Methodology

Phase 1: Sample Preparation & Fractionation

  • Spiking: Aliquot 10 mL of the aqueous sample (or homogenized bio-fluid) into a centrifuge tube. Spike with 50 µL of IS mixture (2,4-D-13C6 and TIPA-d15 at 1 µg/mL).

  • Acidic Extraction: Adjust the sample to pH 2.0 using 1M HCl. Add 5 mL of Ethyl Acetate (EtOAc). Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Separation: Transfer the upper organic layer (Acidic Fraction containing 2,4-D and 2,4-DCP) to a clean glass vial.

  • Basic Extraction: Adjust the remaining aqueous phase to pH 10.0 using 1M NaOH. Add 5 mL of Dichloromethane (DCM). Vortex and centrifuge.

  • Separation: Transfer the lower organic layer (Basic Fraction containing TIPA, DIPA, MIPA) to a separate glass vial.

Phase 2: Derivatization

  • Evaporate both the Acidic and Basic fractions to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C. Critical Step: Moisture destroys BSTFA. Ensure absolute dryness.

  • Reconstitute each dried residue in 50 µL of anhydrous Pyridine (acts as an acid scavenger).

  • Add 50 µL of BSTFA + 1% TMCS to each vial.

  • Seal the vials tightly with PTFE-lined caps and incubate at 70°C for 30 minutes.

  • Allow to cool to room temperature before transferring to GC autosampler vials.

Data Presentation & Instrumental Parameters

Table 1: GC-MS Operating Conditions
ParameterSpecification / Setting
GC System Agilent 7890B GC / 5977A MSD (or equivalent)
Analytical Column DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Ultra-high purity Helium at 1.0 mL/min (Constant Flow)
Injection Mode Splitless, 1.0 µL injection volume
Inlet Temperature 250 °C
Oven Temperature Program 70 °C (hold 2 min) 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source / Quadrupole 230 °C / 150 °C
Ionization Mode Electron Impact (EI), 70 eV
Table 2: Target Analytes, TMS Derivatives, and SIM Ions

Note: Quantitation is performed in Selected Ion Monitoring (SIM) mode to maximize signal-to-noise ratios for trace environmental and biological samples.

AnalyteDerivative FormedTarget Quantitation Ion (m/z)Qualifier Ions (m/z)
2,4-D Mono-TMS Ester292277, 233
2,4-DCP Mono-TMS Ether234219, 199
TIPA Tri-TMS Ether276260, 130
DIPA Di-TMS Ether204188, 116
MIPA Mono-TMS Ether132116, 88
2,4-D-13C6 (IS) Mono-TMS Ester298283, 239
TIPA-d15 (IS) Tri-TMS Ether291275, 145

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services. 1

  • U.S. Environmental Protection Agency (EPA). Environmental Chemistry Method for 2,4-D & Degradates in Water.5

  • Headley, J. V., et al. A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. ResearchGate / Academia. 3

  • Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenol. UK Technical Advisory Group. 4

  • American Chemical Society (ACS) Publications. Uniformly 14C-Ring-Labeled 2,4-Dichlorophenoxyacetic Acid: A Metabolism Study in Bluegill Sunfish.2

Sources

Application Note: Formulation Protocols for 2,4-D Triisopropanolammonium (TIPA) Salt Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Formulation Scientists, Process Chemists, and Drug/Pesticide Development Professionals.

Introduction & Scientific Rationale

2,4-Dichlorophenoxyacetic acid (2,4-D) is a foundational synthetic auxin utilized globally for the systemic control of broadleaf weeds. While the free acid is the biologically active moiety, its poor aqueous solubility necessitates chemical modification for practical application. Historically, esterified derivatives (e.g., 2-ethylhexyl ester) were favored for their cuticular penetration; however, their high volatility poses significant off-target drift risks.

To mitigate these risks while maintaining high bioavailability, formulation scientists rely on amine salts. The triisopropanolammonium (TIPA) salt of 2,4-D represents a highly optimized delivery vehicle. The bulky triisopropanolamine counterion not only imparts exceptional aqueous solubility but also prevents active ingredient (API) crystallization at low temperatures—a critical Quality Attribute (CQA) for commercial storage. Furthermore, the TIPA salt exhibits an inherently lower volatility and a safer ecotoxicological profile for aquatic environments compared to ester formulations (1)[1].

Physicochemical Profiling

Understanding the quantitative baseline of the 2,4-D TIPA salt is essential for predicting its thermodynamic stability and pharmacokinetics in aqueous media (2)[2].

ParameterSpecification / Value
Chemical Name 2,4-Dichlorophenoxyacetic acid, triisopropanolamine salt
CAS Registry Number 32341-80-3 (also referenced as 18584-79-7)
Molecular Weight 412.31 g/mol
Physical State (Formulated) Amber aqueous liquid
Density / Specific Gravity ~1.21 g/cm³ at 20°C
Aqueous Solubility Highly soluble; dissociates entirely to TIPA⁺ and 2,4-D⁻
Target Formulation Concentration ~396 g/L (acid equivalent basis)

Experimental Workflow: Aqueous Formulation Protocol

This protocol outlines the synthesis and stabilization of a 396 g/L 2,4-D TIPA aqueous solution, a standard concentration utilized in aerial and ground applications (3)[3].

Step 1: Aqueous Dispersion & Antifoam Addition
  • Action: Charge a jacketed glass reactor with Deionized (DI) water (approx. 40% of the final batch volume). Add 0.1% w/w of a silicone-based antifoam emulsion. Initiate overhead stirring at 300 RPM. Slowly charge the 2,4-D technical acid (98% purity) into the vortex to form a uniform slurry.

  • Mechanistic Rationale: 2,4-D free acid is practically insoluble in water. Slurrying the acid prior to amine addition prevents the formation of localized, highly alkaline zones that can degrade the API. The antifoam is critical because the subsequent neutralization step generates micro-bubbles that can cause the batch to overflow and interfere with volumetric dosing.

  • Validation Check: Visually confirm a homogenous, milky suspension free of large, un-wetted agglomerates ("fish-eyes").

Step 2: In Situ Salt Formation (Exothermic Neutralization)
  • Action: Gradually dose liquid Triisopropanolamine (TIPA) into the reactor using a metering pump. Maintain a molar ratio of 1.05:1 (TIPA : 2,4-D) . Engage the reactor's cooling jacket to ensure the internal reaction mass strictly remains below 60°C .

  • Mechanistic Rationale: The acid-base neutralization is a highly exothermic event. Exceeding 60°C induces thermal degradation of the phenoxyacetic acid structure and causes evaporative loss of the aqueous solvent, which skews the final concentration assay. A slight molar excess (5%) of TIPA is utilized to drive the equilibrium, ensuring 100% conversion of the insoluble acid into the highly soluble TIPA salt. It also buffers the final solution to a slightly alkaline pH, preventing thermodynamic precipitation of the acid during winter storage.

  • Validation Check: The opaque slurry will undergo a phase transition into a clear, amber liquid. Continuous thermocouple monitoring must validate that Tmax​<60∘C .

Step 3: Adjuvant Incorporation & Cooling
  • Action: Cool the batch to 30°C. Gradually add 2.0–5.0% w/w of a nonionic surfactant (e.g., alkylphenol ethoxylate) (4)[4]. Agitate for 30 minutes.

  • Mechanistic Rationale: Amine salts inherently possess high surface tension, which causes spray droplets to bounce off waxy plant cuticles. The nonionic surfactant lowers the dynamic surface tension, facilitating droplet retention and cuticular penetration. Adding the surfactant only after cooling prevents thermal cloud-point separation (phase inversion) of the ethoxylate.

  • Validation Check: The solution must remain a single-phase, clear amber liquid without striations or micellar cloudiness.

Step 4: Quality Control (QC) & Filtration
  • Action: Measure the pH and specific gravity. Adjust with DI water to reach the final target volume. Filter the solution through a 10 µm inline mesh into high-density polyethylene (HDPE) packaging.

  • Mechanistic Rationale: A pH of 6.5–7.5 confirms the absence of unreacted free acid. A specific gravity of ~1.21 at 20°C acts as a rapid proxy for the API concentration before formal chromatographic release.

  • Validation Check: High-Performance Liquid Chromatography (HPLC) assay must confirm the 2,4-D acid equivalent concentration is within ±2% of the 396 g/L target.

Visualizations

FormulationWorkflow Step1 Step 1: Aqueous Dispersion DI Water + Antifoam + 2,4-D Acid Step2 Step 2: Neutralization Slow Addition of TIPA Step1->Step2 Step3 Step 3: Thermal Control Maintain T < 60°C Step2->Step3 Step4 Step 4: Adjuvant Addition Surfactants (T < 30°C) Step3->Step4 Step5 Step 5: Quality Control pH 6.5-7.5 & Clarity Check Step4->Step5 Step6 Final Product 2,4-D TIPA Aqueous Solution Step5->Step6

Caption: Experimental workflow and thermal control parameters for formulating 2,4-D TIPA aqueous solutions.

SignalingPathway App Foliar Application (2,4-D TIPA) Dissoc Aqueous Dissociation (TIPA+ & 2,4-D-) App->Dissoc Trans Phloem Translocation (Systemic Movement) Dissoc->Trans Bind Receptor Binding (TIR1/AFB Complex) Trans->Bind Gene Unregulated Gene Expression (Auxin Overdose) Bind->Gene Death Vascular Destruction & Plant Death Gene->Death

Caption: Pharmacokinetic translocation and synthetic auxin signaling pathway of 2,4-D TIPA in target plants.

Pharmacokinetics & Mechanism of Action

Upon foliar application, the 2,4-D TIPA salt rapidly dissociates in the aqueous micro-environment of the leaf surface into the TIPA⁺ cation and the herbicidally active 2,4-D⁻ anion (5)[5].

Mediated by the formulated nonionic surfactants, the anion penetrates the lipophilic cuticle and enters the symplast. 2,4-D is highly systemic; it is loaded into the phloem and translocated to the meristematic sinks (growing points of the plant). At the cellular level, 2,4-D acts as a synthetic mimic of indole-3-acetic acid (IAA). It binds to the TIR1/AFB ubiquitin ligase complex, triggering the rapid ubiquitination and proteasomal degradation of Aux/IAA repressor proteins. This unleashes an uncontrolled cascade of gene expression, leading to fatal cellular elongation, epinasty, vascular tissue destruction, and ultimately, plant death.

References

  • Grokipedia.Agent White - Manufacturers and Formulation.
  • Agency for Toxic Substances and Disease Registry (ATSDR).Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid.
  • US Patent US8716185B2.Stabilized herbicidal composition.
  • US Environmental Protection Agency (EPA).2,4-Dichlorophenoxyacetic Acid Analysis of Risk to Endangered and Threatened Salmon and Steelhead.
  • Health Canada.2,4-dichlorophenoxyacetic acid (2,4-D) in drinking water: Guideline technical document.

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Troubleshooting & Optimization

troubleshooting poor recovery rates of 2,4-D triisopropanolammonium salt in soil extraction

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers and analytical scientists, this Technical Support Center provides in-depth troubleshooting guidance for a common and often frustrating challenge: the poor and inconsistent recovery of 2,4-D triisopropanolammonium (TIPA) salt from soil matrices. As a senior application scientist, my goal is to move beyond simple procedural lists and delve into the causal chemistry, equipping you with the knowledge to diagnose problems and develop robust, reliable extraction methods.

Part 1: The Core Challenge - Understanding 2,4-D TIPA in Soil

The root of most recovery issues lies in the specific chemistry of 2,4-D TIPA and its pH-dependent interactions within the complex soil environment.

Q1: Why are my recovery rates for 2,4-D TIPA so low and variable?

A1: The issue stems from the fact that you are not extracting the triisopropanolammonium (TIPA) salt itself. Once in the soil, this highly water-soluble salt[1] dissociates into the TIPA cation and the 2,4-D anion. The recovery of the 2,4-D molecule is now governed by the pH of the soil and your extraction solvent, and its interaction with soil components.

2,4-D is a weak acid with a pKa of approximately 2.73[2]. This is the critical piece of information.

  • At Low pH (below pKa, e.g., pH < 4): The 2,4-D anion becomes protonated, forming the neutral 2,4-D acid. This uncharged molecule is less water-soluble and has a much higher affinity for binding with soil organic matter (SOM) and clay particles through mechanisms like hydrogen bonding and van der Waals forces.[3][4][5] This strong adsorption is a primary cause of low recovery.

  • At High pH (above pKa, e.g., pH > 7): The molecule exists as the negatively charged 2,4-D anion. Soil colloids (both clay and organic matter) typically have a net negative surface charge. This results in electrostatic repulsion between the 2,4-D anion and the soil particles, desorbing it from the matrix and partitioning it into the aqueous or polar solvent phase, thus dramatically improving recovery.[6][7]

Therefore, if your extraction solvent is neutral or acidic, you are likely leaving a significant portion of your analyte bound to the soil matrix.

Part 2: Troubleshooting Flow and FAQs

This section provides a logical workflow for diagnosing and solving recovery problems, followed by answers to specific questions.

Troubleshooting Workflow

Use the following diagram to guide your troubleshooting process. Start with the most common and impactful parameter: pH.

G start Start: Low/Inconsistent Recovery check_ph 1. Is Extraction pH Alkaline? (Target pH 9-12) start->check_ph adjust_ph Action: Adjust extraction solvent to pH 9-12 using NaOH, NH4OH, or buffer. See Protocol 1. check_ph->adjust_ph No check_solvent 2. Is Solvent System Optimal? check_ph->check_solvent Yes adjust_ph->check_solvent adjust_solvent Action: Use highly polar, water-miscible solvents like Acetonitrile or Methanol. Ensure sufficient water content. check_solvent->adjust_solvent No check_matrix 3. Is Soil High in Organic/Clay? check_solvent->check_matrix Yes adjust_solvent->check_matrix adjust_matrix Action: Increase extraction energy (sonication/PLE). Consider adding a chelating agent (EDTA) to disrupt cation bridging. check_matrix->adjust_matrix Yes check_cleanup 4. Is Final Extract Dirty? check_matrix->check_cleanup No adjust_matrix->check_cleanup adjust_cleanup Action: Implement Dispersive SPE (d-SPE) cleanup with PSA/C18 to remove interferences. See Protocol 2. check_cleanup->adjust_cleanup Yes end_good Recovery Improved check_cleanup->end_good No adjust_cleanup->end_good end_bad Problem Persists: Consult Advanced Methods adjust_cleanup->end_bad

Caption: A logical workflow for troubleshooting poor 2,4-D recovery.

Frequently Asked Questions (FAQs)

Q2: What is the single most important parameter to check first?

A2: Extraction pH. As explained above, the charge state of the 2,4-D molecule is pH-dependent. An acidic or neutral extraction environment promotes strong binding to the soil. Shifting the extraction to alkaline conditions (pH 9-12) is the most effective first step to improve recovery.[2][5][7] This forces the 2,4-D into its anionic state, releasing it from the soil matrix. A study on a modified QuEChERS approach for acidic herbicides explicitly uses ammonium hydroxide to raise the sample pH to 12 before extraction.[2]

Q3: My soil is high in organic matter and clay. How does this affect my extraction?

A3: High organic matter (SOM) and clay content significantly increase the number of potential binding sites for 2,4-D, especially under acidic conditions.[3][6][7] Clay minerals and humic/fulvic acids in SOM are rich in functional groups that can interact with the herbicide. In some cases, divalent cations (like Ca²⁺ or Mg²⁺) can act as a "cation bridge" between the negatively charged 2,4-D anion and negatively charged soil colloids.

To counteract this:

  • Ensure Alkaline Extraction: This is your primary defense to promote electrostatic repulsion.

  • Increase Extraction Energy: Techniques like ultrasonication or Pressurized Liquid Extraction (PLE) can provide the physical energy needed to break the analyte-matrix interactions.[8][9]

  • Consider Chelating Agents: Adding a small amount of a chelating agent like EDTA can help.[8][10][11] EDTA sequesters the divalent cations, breaking the cation bridges and freeing the 2,4-D anion.

Q4: I've improved my recovery, but now my chromatograms show significant matrix interference. What can I do?

A4: This is a common trade-off. Alkaline extraction is very effective at pulling out the acidic 2,4-D, but it also co-extracts other acidic matrix components like humic and fulvic acids. These co-extractives can interfere with chromatographic analysis, causing ion suppression in mass spectrometry or overlapping peaks in UV detection.

The solution is an effective cleanup step: Dispersive Solid-Phase Extraction (d-SPE) is the industry standard for this, often as part of a QuEChERS workflow.[12][13] After your initial extraction, an aliquot of the supernatant is mixed with a combination of salts and sorbents.

  • Primary Secondary Amine (PSA): This sorbent is excellent for removing organic acids, fatty acids, and sugars.

  • C18 (Octadecylsilane): This is effective for removing non-polar interferences like lipids.

  • Magnesium Sulfate (MgSO₄): Used to remove excess water.

See Protocol 2 for a detailed implementation.

Part 3: Key Chemical Data & Experimental Protocols

Chemical Properties and Their Implications

The following table summarizes key properties of 2,4-D and their relevance to the extraction process.

PropertyValueImplication for Extraction
Analyte 2,4-Dichlorophenoxyacetic acid (2,4-D)The target molecule after dissociation of the TIPA salt.
pKa ~2.73[2]CRITICAL. Dictates the charge state of the molecule. Extraction must be performed at pH >> pKa to ensure the analyte is in its anionic, easily extractable form.
Formulation Triisopropanolammonium (TIPA) SaltHighly water-soluble, ensuring rapid dissociation in the soil environment.[1]
Solubility pH-dependent. Anionic form is more water-soluble.An alkaline extraction solvent enhances solubility and partitioning away from the soil matrix.
Visualization of pH-Dependent Soil Interaction

This diagram illustrates the core chemical principle governing 2,4-D's behavior in soil.

G cluster_low_ph Low pH (e.g., pH 4) cluster_high_ph High pH (e.g., pH 10) soil_low Soil Particle (Net Negative Charge) d_acid 2,4-D Acid (Neutral) d_acid->soil_low Strong Adsorption (H-Bonding, etc.) d_acid->p1 pH Increases soil_high Soil Particle (Net Negative Charge) d_anion 2,4-D Anion (-) d_anion->soil_high Electrostatic Repulsion (Desorption) p1->p2 p2->p3 p3->d_anion pH Decreases

Caption: pH effect on 2,4-D interaction with soil particles.

Experimental Protocols

Protocol 1: Optimized pH-Adjusted Liquid-Solid Extraction

This protocol is a direct troubleshooting step to assess the impact of pH on your recovery.

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Spiking (for QC): If creating a laboratory control sample, spike with a known concentration of 2,4-D standard and allow it to equilibrate for at least 30 minutes.

  • Solvent Preparation: Prepare your extraction solvent. A common choice is Acetonitrile (ACN).[14][15] For a 10 mL extraction, prepare a stock of ACN adjusted to pH 10 with a dilute solution of ammonium hydroxide or sodium hydroxide.

  • Extraction: Add 10 mL of the pH-adjusted ACN to the soil sample.

  • Homogenization: Cap the tube tightly and shake vigorously for 2 minutes. For soils high in clay or organic matter, sonicate for 10-15 minutes.[9]

  • Centrifugation: Centrifuge the sample at >3000 rcf for 5 minutes.

  • Collection: Carefully transfer the supernatant (the ACN layer) into a clean tube for cleanup or direct analysis.

  • Analysis: Analyze the extract using LC-MS/MS or HPLC-UV and compare the recovery to your original, non-pH-adjusted method.

Protocol 2: Modified QuEChERS Method for Acidic Herbicides

This is a complete, robust method incorporating alkaline extraction and d-SPE cleanup, adapted from validated approaches.[2][13][16]

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex to create a slurry.

  • Alkalinization: Add ammonium hydroxide dropwise while shaking until the slurry pH is ~12.[2] Let stand for 30 minutes.

  • Extraction Solvent Addition: Add 10 mL of Acetonitrile (ACN) to the tube.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (commonly 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). The use of buffering salts helps to standardize the final pH.[16]

  • Extraction: Immediately cap and shake vigorously for 2 minutes. Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the ACN supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA sorbent.

  • Cleanup: Vortex the d-SPE tube for 1 minute to ensure intimate contact between the extract and the sorbents.

  • Final Centrifugation: Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is your cleaned extract. Transfer it to an autosampler vial, acidify slightly with formic acid if required for LC-MS/MS analysis[2], and inject.

By understanding the underlying chemistry and methodically addressing the key parameters of pH, solvent choice, and cleanup, you can overcome the challenges of low recovery and develop a reliable method for the analysis of 2,4-D TIPA in soil.

References

  • Khan, S., et al. (2005). Rapid Analysis of 2,4-D in Soil Samples by Modified Soxhlet Apparatus Using HPLC with UV Detection. Journal of the Chinese Chemical Society. [Link]

  • David, M. D., et al. (2000). Pressurized Fluid Extraction of Nonpolar Pesticides and Polar Herbicides Using In Situ Derivatization. Analytical Chemistry. [Link]

  • Salehian, H., et al. (2021). The Adsorption and Degradation of 2, 4-D Affected by Soil Organic Carbon and Clay. Bulletin of Environmental Contamination and Toxicology. [Link]

  • Das, S., et al. (2020). Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern. ACS Omega. [Link]

  • Borowik, A., et al. (2023). Influence of SOM Composition, Clay Minerals, and pH on 2,4-D and MCPA Retention in Peri-Urban Soils. MDPI. [Link]

  • Khan, S., et al. (2005). Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection. PubMed. [Link]

  • Li, Q. X., et al. (2006). Rapid Determination of Polar Herbicides in Soil Samples Using Accelerated Ultrasonic Extraction (AUE) in Combination with GC-NCI-MS. SciSpace. [Link]

  • David, M. D., et al. (2000). Pressurized Fluid Extraction of Nonpolar Pesticides and Polar Herbicides Using In Situ Derivatization. Scilit. [Link]

  • Das, S., et al. (2020). Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern. ACS Publications. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical methods for 2,4-D in soil. EPA. [Link]

  • David, M. D., et al. (2000). Pressurized Fluid Extraction of Nonpolar Pesticides and Polar Herbicides Using In Situ Derivatization. ACS Publications. [Link]

  • Pesticide Action Network. (n.d.). 2,4-D, triisopropanolamine salt - Chemical Details. Pesticide Info. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). ATSDR. [Link]

  • Food and Agriculture Organization of the United Nations. (2017). 5.9 2,4-d (020) residue and analytical aspects. FAO. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 4015: Screening for 2,4-Dichlorophenoxyacetic Acid by Immunoassay. EPA. [Link]

  • Hladik, M. L., et al. (2018). Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples. PMC. [Link]

  • Johnson, W. G., et al. (1995). The effect of pH on the mobility of 2,4-D in soil. As cited in 2,4-Dichlorophenoxyacetic Acid - CDC. [Link]

  • Singh, S., et al. (2022). Optimization of ultrasound-assisted extraction of herbicides from soil and rice using Response surface modelling. Taylor & Francis Online. [Link]

  • PubChem. (n.d.). 2,4-D-tris(2-hydroxypropyl)ammonium. PubChem. [Link]

  • Singh, S., et al. (2022). Optimization of ultrasound-assisted extraction of herbicides from soil and rice using Response surface modelling. ResearchGate. [Link]

  • 2,4-D Task Force. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 24d.info. [Link]

  • Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Guardia, A., et al. (2001). Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil. ACS Publications. [Link]

  • Al-Rajab, A. J., et al. (2015). Optimization of extraction procedure and chromatographic separation of glyphosate, glufosinate and aminomethylphosphonic acid in soil. ResearchGate. [Link]

  • Wang, J., & Cheung, L. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry. [Link]

  • Draper, W. M., & Street, J. C. (1982). Solid phase extraction of 2,4-D from human urine. PubMed. [Link]

  • Smith, A. E. (1976). An Improved gas chromatographic method for the analysis of 2,4-D [2,4-dichlorophenoxyacetic acid] free acid in soil. Journal of Agricultural and Food Chemistry. [Link]

  • Di Corcia, A., et al. (1999). Multiresidue Herbicide Analysis in Soil: Subcritical Water Extraction with an On-Line Sorbent Trap. Analytical Chemistry. [Link]

  • CVUA Stuttgart. (n.d.). About the method - QuEChERS. QuEChERS.eu. [Link]

  • ResearchGate. (n.d.). (a) Effect of solution pH on extraction efficiency of 2,4-D. ResearchGate. [Link]

  • Witeepan, B., et al. (2024). Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk. PMC. [Link]

  • California Department of Fish and Wildlife. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. CDFW. [Link]

  • Tadesse, S., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bull. Chem. Soc. Ethiop.. [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. NPIC. [Link]

  • Tadesse, S., et al. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. ResearchGate. [Link]

  • Schanzer, D., et al. (2024). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. MDPI. [Link]

  • LabRulez. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. LabRulez LCMS. [Link]

  • Farmers Business Network. (2025). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. FBN. [Link]

  • Alligare. (n.d.). 2,4-D AMINE. Alligare. [Link]

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Technical Support Center: Optimizing Mobile Phase for 2,4-D Triisopropanolammonium Salt Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2,4-D triisopropanolammonium salt. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during method development. The content is structured in a direct question-and-answer format to address specific issues, explaining the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Fundamental Understanding of the Analyte

Before troubleshooting, it is crucial to understand the physicochemical nature of 2,4-D triisopropanolammonium salt. This compound is a salt formed from a weak acid, 2,4-dichlorophenoxyacetic acid (2,4-D), and a weak base, triisopropanolamine.[1][2] In aqueous solution, and therefore in your mobile phase, it dissociates into the 2,4-D anion and the triisopropanolammonium cation. The primary chromatographic challenge is managing the polarity and ionic nature of the 2,4-D anion, which is the typical target analyte. The parent 2,4-D acid has a pKa of approximately 2.6-3.0, a critical parameter for controlling its retention in reversed-phase HPLC.[3][4]

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of 2,4-D and its salts.

Q1: My 2,4-D peak shows significant tailing on a C18 column. What is the primary cause and how do I fix it?

Answer: Peak tailing for acidic compounds like 2,4-D in reversed-phase chromatography is most commonly caused by secondary ionic interactions between the negatively charged analyte and residual, positively charged silanol groups (Si-OH) on the silica stationary phase.[5] At a mobile phase pH above ~3.5, these silanol groups become deprotonated (SiO⁻), but a small population of protonated silanols can still interact with the ionized 2,4-D anion, leading to a distorted peak shape.[6][7]

The Solution: Mobile Phase pH Control

The most effective solution is to suppress the ionization of both the 2,4-D molecule and the residual silanol groups. This is achieved by lowering the mobile phase pH.

  • Mechanism: By operating at a pH at least 1.5-2 units below the analyte's pKa (i.e., pH 2.5–3.0), the 2,4-D exists predominantly in its neutral, protonated form.[8] This non-ionic form interacts with the C18 stationary phase through the desired hydrophobic partitioning mechanism, minimizing secondary interactions and resulting in a sharper, more symmetrical peak.[4][9]

  • Practical Steps:

    • Select a Buffer: Use a buffer with a pKa close to the target pH to ensure stable pH control. Phosphate or formate buffers are excellent choices for this pH range. A buffer concentration of 10-25 mM is typically sufficient.[10]

    • Adjust pH: Prepare the aqueous portion of your mobile phase and adjust the pH before adding the organic modifier. Adding organic solvent can slightly alter the measured pH value, so consistency in preparation is key for reproducibility.[10]

    • Recommended Starting Point: A mobile phase of Acetonitrile/Water with 0.1% Formic Acid (pH ~2.7) or a 20 mM potassium phosphate buffer adjusted to pH 2.8 is a robust starting point.[11]

Q2: I have very little or no retention of 2,4-D on my C18 column; it elutes near the void volume. How can I increase its retention time?

Answer: This is a classic problem for polar, ionizable compounds in reversed-phase HPLC.[12][13] At a neutral or high pH, 2,4-D is fully ionized, making it very polar and hydrophilic. In this state, it has little affinity for the non-polar C18 stationary phase and is swept through the column with the mobile phase front.[14]

Solutions to Increase Retention:

  • Lower Mobile Phase pH (Primary Solution): As detailed in Q1, lowering the pH to ~2.5-3.0 will neutralize the 2,4-D molecule, making it more hydrophobic and significantly increasing its interaction with the stationary phase.[14] This is the simplest and most common approach.

  • Use an Ion-Pair Reagent (Alternative RP approach): If lowering the pH is not sufficient or desirable, ion-pair chromatography (IPC) is a powerful alternative.

    • Mechanism: An ion-pair reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate, TBAHS), is added to the mobile phase.[15] The positively charged TBA+ cation forms a neutral, hydrophobic ion pair with the negatively charged 2,4-D anion.[16] This complex is much less polar and is strongly retained on the C18 column.

    • Considerations: IPC methods can require longer column equilibration times and may not be compatible with mass spectrometry (MS) depending on the reagent used. The ion-pair reagent will permanently modify the column, so it's advisable to dedicate a column specifically for this application.[17]

  • Switch to HILIC (For Highly Polar Analytes): If the analyte remains poorly retained even with pH adjustment, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.

    • Mechanism: HILIC utilizes a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile).[12][18] It retains polar compounds that are not retained in reversed-phase mode.[19] This technique is highly effective for analyzing polar herbicides and their metabolites.[13]

Q3: My retention times are drifting and irreproducible from one run to the next. What should I investigate?

Answer: Retention time instability is a common issue that often points to inadequate control over the mobile phase or system hardware.

Troubleshooting Steps:

  • Inadequate pH Buffering: This is the most likely culprit for an ionizable analyte like 2,4-D. If you are using an unbuffered acid (e.g., 0.1% formic acid), small variations in its concentration or the introduction of basic sample matrices can cause pH shifts, leading to significant changes in retention time.[10]

    • Solution: Implement a buffer system as described in Q1. Ensure the buffer concentration is adequate (10-50 mM) to resist pH changes.[10]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation will lead to irreproducible results. Always measure components accurately and mix thoroughly. If preparing the mobile phase by online mixing, ensure the pump's proportioning valves are functioning correctly.

  • Column Temperature Fluctuation: Column temperature directly affects retention. A change of even a few degrees can cause noticeable shifts.

    • Solution: Always use a thermostatted column compartment and set it to a stable temperature, typically slightly above ambient (e.g., 30-40 °C), to overcome fluctuations in the laboratory environment.[5]

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis. If retention times are consistently drifting downwards or upwards at the beginning of a sequence, increase the equilibration time. This is especially critical for ion-pair and HILIC methods.[6]

Part 3: Method Development Strategy & Visualization

A logical workflow is essential for efficient method development. The following diagram outlines a decision-making process for selecting and optimizing your chromatographic method for 2,4-D triisopropanolammonium salt.

MethodDevelopmentWorkflow Figure 1: Method Development Workflow for 2,4-D Analysis start Start: Analyze 2,4-D Triisopropanolammonium Salt rp_hplc Initial Approach: Reversed-Phase HPLC (C18) Mobile Phase: ACN/H2O with 0.1% Formic Acid (pH ~2.7) start->rp_hplc check_retention Is retention factor (k') > 2? rp_hplc->check_retention check_peak_shape Is peak shape acceptable? (Tailing Factor < 1.5) check_retention->check_peak_shape Yes increase_retention Increase Retention check_retention->increase_retention No optimize_rp Optimize RP Conditions: - Adjust % Organic - Fine-tune pH (2.5-3.5) - Check temperature check_peak_shape->optimize_rp Yes troubleshoot_tailing Troubleshoot Tailing: - Ensure pH is < 3.0 - Use a high-purity, end-capped column - Lower sample concentration check_peak_shape->troubleshoot_tailing No final_method Final Validated Method optimize_rp->final_method troubleshoot_tailing->check_peak_shape ion_pair Option 1: Add Ion-Pair Reagent (e.g., 5mM TBAHS) to mobile phase increase_retention->ion_pair hilic Option 2: Switch to HILIC Mode - HILIC Column (Amide, Diol) - High Organic Mobile Phase (e.g., 90:10 ACN/Buffer) increase_retention->hilic ion_pair->check_retention hilic->check_retention PeakTailingTroubleshooting Figure 2: Troubleshooting Peak Tailing for 2,4-D start Problem: Peak Tailing Observed check_ph Is mobile phase pH < 3.0 and buffered? start->check_ph adjust_ph Adjust pH to 2.5-3.0 using a suitable buffer (e.g., phosphate, formate) check_ph->adjust_ph No check_column Is the column old or not properly end-capped? check_ph->check_column Yes adjust_ph->start replace_column Replace with a new, high-purity, end-capped C18 column. check_column->replace_column Yes check_overload Is sample concentration too high? check_column->check_overload No replace_column->start dilute_sample Dilute sample and reinject. check_overload->dilute_sample Yes problem_solved Problem Resolved check_overload->problem_solved No dilute_sample->start

Caption: A diagnostic workflow for resolving asymmetrical peak shapes.

Part 4: Data Summary & Starting Conditions

The table below summarizes recommended starting conditions for various chromatographic modes. These should be used as a foundation for further optimization.

ParameterReversed-Phase (Ion Suppression) Reversed-Phase (Ion-Pair) HILIC
Column C18, 5 µm, 4.6 x 150 mm (High-purity, end-capped)C18, 5 µm, 4.6 x 150 mm (Dedicated)Amide or Diol phase, 3-5 µm, 2.1 x 100 mm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.85 mM TBAHS in 10 mM Phosphate Buffer, pH 6.510 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 20% to 80% B over 15 minutes30% to 70% B over 15 minutes95% to 70% B over 10 minutes
Flow Rate 1.0 mL/min1.0 mL/min0.3 mL/min
Temperature 35 °C35 °C40 °C
Detection UV at 230 nm or 283 nm [11][20]UV at 230 nm or 283 nmUV at 230 nm or 283 nm / MS
Primary Use First-line approach. Excellent for routine analysis.When retention is insufficient under ion-suppression conditions.For very polar related substances or when RP methods fail. [18]

Part 5: Detailed Experimental Protocols

Protocol 1: Buffered Mobile Phase Preparation (Ion Suppression)

This protocol describes the preparation of 1 liter of a mobile phase consisting of Acetonitrile and 20 mM Potassium Phosphate buffer at pH 2.8.

  • Prepare Aqueous Buffer:

    • Weigh approximately 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve it in 950 mL of HPLC-grade water in a 1 L beaker.

    • Place a calibrated pH electrode into the solution.

    • While stirring, slowly add 85% Phosphoric Acid dropwise until the pH meter reads 2.80 ± 0.05.

    • Transfer the solution to a 1 L volumetric flask and add water to the mark.

    • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates and degas the solution. This is your Mobile Phase A .

  • Prepare Mobile Phase B:

    • Use HPLC-grade Acetonitrile. This is your Mobile Phase B .

  • System Setup:

    • Place the prepared solvents in the appropriate lines of your HPLC system.

    • Thoroughly purge the pump lines with the new mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 80% A: 20% B) for at least 15-20 minutes or until a stable baseline is achieved.

Protocol 2: System Suitability Testing (SST)

System suitability should be performed before any sample analysis to verify that the chromatographic system is performing adequately.

  • Prepare SST Solution: Prepare a standard solution of 2,4-D at a concentration that is representative of your samples.

  • Perform Injections: Make a series of five or six replicate injections of the SST solution.

  • Evaluate Parameters: Using the data from the replicate injections, calculate the following parameters. The acceptance criteria may vary based on internal SOPs or regulatory guidelines.

SST ParameterTypical Acceptance CriteriaCommon Cause of Failure
Tailing Factor (Asymmetry) T ≤ 1.5Incorrect mobile phase pH; old or damaged column. [21]
Retention Time (%RSD) %RSD ≤ 1.0%Poor pH control; temperature fluctuation; leaks.
Peak Area (%RSD) %RSD ≤ 2.0%Injector issue; air bubbles in the pump; sample instability.
Theoretical Plates (N) N > 2000Column degradation; extra-column dead volume. [21]
  • Verification: If all SST parameters meet the pre-defined criteria, the system is ready for sample analysis. If not, troubleshoot the system using the guidance in this document before proceeding.

References

  • Hydrophilic-Interaction Liquid Chromatography (HILIC) with DAD and Mass Spectroscopic Detection for Direct Analysis of Glyphosate and Glufosinate Residues and for Product Quality Control. (2009). ResearchGate. [Link]

  • 2,4-D-tris(2-hydroxypropyl)ammonium. (n.d.). PubChem. [Link]

  • Dichlorprop (2,4-DP) Analysis on Primesep and Obelisc HPLC Columns. (2015). SIELC Technologies. [Link]

  • Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices. (n.d.). PMC. [Link]

  • Optimal Separation of Polar Anionic Pesticides From Fruits and Vegetables with Unique HPLC Column Selectivity. (n.d.). Agilent. [Link]

  • Application of Hydrophilic Interaction Chromatography for the Analysis of Polar Contaminants in Food and Environmental Samples. (2011). PubMed. [Link]

  • 2,4-D, triisopropanolamine salt - Chemical Details. (n.d.). Pesticide Info. [Link]

  • Fast and Robust Analysis of Anionic and Cationic Polar Pesticides Using a New Mixed Mode Column. (n.d.). Phenomenex. [Link]

  • 2,4-D. (n.d.). National Pesticide Information Center. [Link]

  • HPLC Methods for analysis of 2,4-D. (n.d.). HELIX Chromatography. [Link]

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (n.d.). DESWATER. [Link]

  • Quantitative determination of 2,4-D and related substances in grains for feed by liquid chromatograph-tandem mass spectrometer. (n.d.). Food and Agricultural Materials Inspection Center (Japan). [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. [Link]

  • Aminopyralid, triisopropanolamine salt. (n.d.). US EPA. [Link]

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019). Juniper Publishers. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). US EPA. [Link]

  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018). PMC. [Link]

  • Properties and Characteristics of Amine and Ester Formulations of 2,4-D. (n.d.). 24d.info. [Link]

  • QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. (n.d.). ResearchGate. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2026). LCGC International. [Link]

  • Ion pair chromatography reagents. (n.d.). Carlo Erba Reagents. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]

  • 2,4-D AND ITS SALTS AND ESTERS. (n.d.). FAO.org. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019). ResearchGate. [Link]

  • 2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). US EPA. [Link]

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. (n.d.). PubMed. [Link]

Sources

Technical Support Center: Overcoming Matrix Interference in 2,4-D Triisopropanolammonium Salt Residue Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals conducting residue analysis of 2,4-D triisopropanolammonium (TIPA) salt in complex agricultural and environmental matrices.

Due to the unique chemical properties of acidic herbicides, standard extraction protocols often fail, leading to severe matrix interference, ion suppression, and analyte loss. This guide provides field-proven troubleshooting strategies, optimized methodologies, and self-validating workflows to ensure high-fidelity LC-MS/MS quantification.

Understanding the Analyte and Matrix Dynamics

Q: Why does 2,4-D TIPA present unique analytical challenges compared to other pesticide formulations? A: 2,4-D TIPA is a highly soluble salt formulation that dissociates rapidly in aqueous environments (pH > 2.56) into the active 2,4-D acid and the TIPA counter-ion. When analyzing complex matrices (e.g., crops, soil), endogenous organic acids, lipids, and pigments co-extract with the 2,4-D acid. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization in negative mode (ESI-), these co-eluting matrix components compete for charge droplets, leading to severe ion suppression.

To accurately quantify the total 2,4-D residue, analytical methods must incorporate an alkaline hydrolysis step to ensure all salt, ester, and conjugated forms are converted to the free acid prior to extraction.

Technical Support Center: Overcoming Peak Tailing in 2,4-D Triisopropanolammonium Salt HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. As application scientists, we frequently encounter peak shape anomalies when analyzing complex salt formulations like 2,4-D triisopropanolammonium (TIPA). This guide is designed to deconstruct the thermodynamic and chemical interactions driving peak tailing in this specific assay and provide actionable, self-validating solutions to restore analytical integrity.

Diagnostic Workflow

Before adjusting method parameters, it is critical to isolate the root cause of the tailing. The 2,4-D TIPA salt dissociates in solution into an acidic anion (2,4-D) and a basic cation (TIPA). Each species interacts with the stationary phase through entirely different secondary mechanisms.

G Start Peak Tailing Observed (2,4-D TIPA Salt) Dec1 Identify Tailing Component Start->Dec1 Acid 2,4-D Anion (Acidic Species) Dec1->Acid Active Ingredient Base TIPA Cation (Basic Amine) Dec1->Base Counterion pHCheck Check Mobile Phase pH Is pH near pKa (2.73)? Acid->pHCheck Silanol Residual Silanol Interactions (Si-O-) Base->Silanol FixpH Lower pH to 2.5 (e.g., 1% H3PO4) pHCheck->FixpH Suppress Ionization FixCol Use Type B End-capped C18 & High Ionic Strength Silanol->FixCol Block Secondary Sites End Symmetrical Peaks (Tailing Factor 0.9 - 1.2) FixpH->End FixCol->End

Workflow for diagnosing and resolving peak tailing in 2,4-D TIPA HPLC analysis.

Mechanistic Troubleshooting & FAQs

Q1: Why does the 2,4-D peak exhibit tailing even on brand-new C18 columns? Causality: 2,4-D (2,4-Dichlorophenoxyacetic acid) is a weak organic acid with a pKa of approximately 2.73. If your mobile phase pH is maintained near this pKa (e.g., pH 2.5–4.0), the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. Because these two states possess drastically different hydrophobicities, they partition differently into the C18 stationary phase. This dual-state retention mechanism causes peak broadening and severe tailing. Solution: Adjust the mobile phase pH to at least 1 to 2 units below the analyte's pKa. Using an acidic modifier like 1% phosphoric acid (H₃PO₄) drops the pH to ~2.0, ensuring complete protonation of 2,4-D into its neutral state, which interacts uniformly with the hydrophobic stationary phase, yielding excellent tailing factors between 0.9 and 1.2[1].

Q2: How does the triisopropanolammonium (TIPA) counterion contribute to chromatographic artifacts? Causality: TIPA is a basic amine. In reversed-phase HPLC, ionized silanol groups on the base particle are a common cause of peak tailing for basic analytes[2]. These secondary ion-exchange interactions drag out the elution profile of the basic counterion, causing severe tailing that can disrupt the baseline or co-elute with target impurities. Solution: Utilize modern Type B silica columns. These columns are manufactured from high-purity, metal-free silica and are fully end-capped, which significantly reduces the concentration of free silanols[3]. Furthermore, operating at a low pH (≤ 3.0) protonates the remaining silanols (Si-OH), neutralizing their negative charge and eliminating the secondary interaction sites[3].

Q3: Can increasing the buffer concentration resolve residual tailing for the amine salt? Causality: Yes. Even with end-capped columns, steric hindrance prevents 100% capping of silanols. An unbuffered or weakly buffered mobile phase cannot overcome localized charge interactions at the column surface. Solution: Adding a complementary buffer salt increases the ionic strength of the mobile phase. The positive charge of the buffer cations outcompetes the basic TIPA analyte for any remaining negative silanol sites, effectively masking them and driving the primary retention mechanism back to hydrophobic partitioning[4].

Q4: Why is sample diluent matching critical for this specific salt? Causality: Injecting the 2,4-D TIPA salt in a diluent with a higher pH (e.g., pure water) than the acidic mobile phase causes a temporary, localized pH shift at the head of the column. This causes a fraction of the 2,4-D to ionize and travel faster down the column before the mobile phase can re-protonate it, resulting in peak fronting or split peaks. Solution: Always dissolve the sample in the initial mobile phase to maintain thermodynamic and chemical equilibrium from the moment of injection.

Quantitative Data: Impact of Method Parameters on Peak Symmetry

The following table synthesizes the causal impact of pH and column chemistry on the USP Tailing Factor ( Tf​ ) and Resolution ( Rs​ ) for both the acidic and basic components of the salt.

Experimental ConditionMobile Phase pHColumn Chemistry2,4-D Tailing Factor ( Tf​ )TIPA Tailing Factor ( Tf​ )Resolution ( Rs​ )
Unoptimized (Standard) 5.0Type A C18 (Non-endcapped)2.45 (Severe Tailing)> 3.00 (Severe Tailing)< 1.0
pH Adjusted Only 2.5Type A C18 (Non-endcapped)1.15 (Symmetrical)2.10 (Tailing)1.8
Column Optimized Only 5.0Type B C18 (Endcapped)2.30 (Severe Tailing)1.45 (Slight Tailing)1.5
Fully Optimized Method 2.5Type B C18 (Endcapped)1.05 (Symmetrical)1.12 (Symmetrical)> 2.5

Note: A USP Tailing Factor of 1.0 indicates perfect symmetry. Values > 1.5 generally require troubleshooting.

Experimental Protocol: Optimized HPLC Workflow

To guarantee reproducibility and scientific integrity, the following protocol integrates a self-validating system suitability check.

Objective: Achieve baseline resolution and symmetrical peak shapes ( Tf​ < 1.5) for 2,4-D TIPA salt using an isocratic reversed-phase method.

Step 1: Mobile Phase Preparation (Aqueous Buffer)
  • Measure 1000 mL of ultrapure LC-MS grade water.

  • Add 10 mL of 85% Phosphoric Acid (H₃PO₄) to achieve a 1% v/v concentration.

    • Causality: This ensures the pH drops to ~2.0–2.5, well below the pKa of 2,4-D (2.73), suppressing ionization and ensuring the analyte remains in a single, neutral hydrophobic state[1].

  • Filter the aqueous phase through a 0.22 µm membrane to remove particulates and degas via sonication for 10 minutes.

Step 2: Column Selection and System Setup
  • Install a Type B, fully end-capped C18 column (e.g., Gemini C18, 250 x 4.6 mm, 5 µm)[1].

    • Causality: The end-capping minimizes residual silanol activity, preventing the basic TIPA cation from engaging in secondary ion-exchange interactions[3].

  • Set the column oven temperature to 30°C to ensure reproducible retention times and reduce mobile phase viscosity.

  • Establish an isocratic flow of 50:50 (v/v) Acetonitrile : Acidified Water at 1.0 mL/min[1].

Step 3: Sample Preparation & Diluent Matching
  • Weigh the 2,4-D TIPA salt standard accurately.

  • Dissolve the standard exclusively in the mobile phase (50:50 Acetonitrile : Acidified Water).

    • Causality: Using a diluent that matches the mobile phase prevents localized pH shifts or solvent strength mismatches at the column head, which are frequent culprits of peak fronting and tailing.

Step 4: System Suitability Testing (Self-Validation)
  • Inject 10 µL of the standard solution.

  • Record the chromatogram at 220 nm (UV detection).

  • Calculate the USP Tailing Factor ( Tf​ ) for the 2,4-D peak.

    • Validation Gate: If Tf​ > 1.5, halt the sequence. Purge the system to ensure no air bubbles are present, verify the mobile phase pH with a calibrated meter, and check the column inlet frit for blockages[2]. Proceed to sample analysis only when Tf​ is between 0.9 and 1.2.

Sources

Technical Support Center: Stabilizing 2,4-D Triisopropanolammonium Salt Samples for Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the long-term storage and stabilization of 2,4-D triisopropanolammonium salt samples. This guide is designed for researchers, scientists, and drug development professionals who handle this compound in their experiments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and stability of your valuable samples over time.

Introduction: The Challenge of Stability

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, and its triisopropanolammonium salt form offers advantages in terms of solubility and reduced volatility compared to ester formulations.[1] However, like all organic molecules, it is susceptible to degradation, which can compromise experimental results. Understanding the factors that influence its stability is paramount for accurate and reproducible research. This guide provides the foundational knowledge and practical steps to mitigate degradation and ensure the long-term viability of your 2,4-D triisopropanolammonium salt samples.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and stability of 2,4-D triisopropanolammonium salt.

Q1: What is the primary degradation pathway for 2,4-D triisopropanolammonium salt?

The primary degradation pathway for 2,4-D and its salts involves the cleavage of the ether bond, leading to the formation of 2,4-dichlorophenol (2,4-DCP) as the main degradation product.[2][3] This can be initiated by several factors, including microbial activity, photolysis (degradation by light), and hydrolysis (reaction with water), especially at non-optimal pH levels.[4][5][6]

Q2: How long can I expect my 2,4-D triisopropanolammonium salt samples to remain stable?

With proper storage, a shelf life of at least two years can be expected for many commercial formulations. However, for analytical standards and research samples where high purity is critical, stability should be actively monitored. The rate of degradation is highly dependent on storage conditions.

Q3: My sample has turned a slight amber color. Is it still usable?

A slight change in color to amber does not necessarily indicate significant degradation of the active ingredient.[1] This can sometimes be due to the formulation's sequestering agents or minor oxidative processes that do not affect the 2,4-D moiety.[1] However, any noticeable change in physical appearance, such as significant color change, precipitation, or crystallization, should prompt a purity check using a stability-indicating analytical method, such as HPLC.

Q4: Can I store my samples at room temperature?

While short-term storage at room temperature may be acceptable, for long-term stability, it is recommended to store samples in a cool, controlled environment. High temperatures can accelerate degradation reactions.

Q5: Is it necessary to protect my samples from light?

Yes. 2,4-D is susceptible to photodegradation.[6] It is crucial to store samples in amber or opaque containers to protect them from light, especially from UV radiation.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a structured approach to identifying and resolving common stability problems encountered during the long-term storage of 2,4-D triisopropanolammonium salt samples.

Issue 1: Loss of Potency or Inconsistent Results Over Time

Symptoms:

  • Decreased biological activity in assays.

  • Lower than expected concentration when measured analytically.

  • Inconsistent results from the same stock solution used at different times.

Root Cause Analysis and Solutions:

This is often a direct result of chemical degradation. The following workflow can help identify the cause and rectify the situation.

Caption: Troubleshooting workflow for loss of sample potency.

In-Depth Explanation:

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and oxidation.

  • Light: UV radiation provides the energy to break chemical bonds, leading to photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule. For highly sensitive samples, purging the headspace of the container with an inert gas like nitrogen or argon can be beneficial.

Issue 2: Sample Precipitation or Crystallization Upon Storage

Symptoms:

  • Visible solid particles or crystals in a previously clear solution.

  • Difficulty in re-dissolving the precipitate.

Root Cause Analysis and Solutions:

Precipitation can be caused by temperature fluctuations, solvent evaporation, or pH shifts.

Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down chemical degradation and microbial growth.
Light Store in amber or opaque containersPrevents photolytic degradation.
Atmosphere Tightly sealed containers, consider inert gas (N₂ or Ar) for high-purity standardsMinimizes oxidation and solvent evaporation.
Container Material High-Density Polyethylene (HDPE) or borosilicate glassThese materials are inert and will not leach contaminants into the sample.
pH of Solution Maintain a neutral to slightly alkaline pH (7.0-8.5)2,4-D is more stable in this pH range, minimizing hydrolysis.[4][7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of 2,4-D triisopropanolammonium salt with enhanced stability for long-term storage.

Materials:

  • 2,4-D triisopropanolammonium salt analytical standard

  • HPLC-grade water

  • 0.1 M Phosphate buffer (pH 7.4)

  • Amber volumetric flasks

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the required amount of 2,4-D triisopropanolammonium salt analytical standard.

  • Dissolution: Transfer the weighed standard to an amber volumetric flask.

  • Solvent Addition: Add a small amount of HPLC-grade water to dissolve the standard.

  • Buffering: Once dissolved, bring the solution to the final volume using the 0.1 M phosphate buffer (pH 7.4). This will help maintain a stable pH.

  • Mixing: Mix the solution thoroughly by inversion.

  • Storage: Store the prepared stock solution at 2-8°C in the dark.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This method can be used to separate the parent 2,4-D from its primary degradation product, 2,4-DCP, allowing for an accurate assessment of sample purity over time.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm[2]
Injection Volume 20 µL
Column Temperature 30°C

Procedure:

  • Standard Preparation: Prepare a standard solution of 2,4-D triisopropanolammonium salt of known concentration in the mobile phase.

  • Sample Preparation: Dilute an aliquot of the stored sample to a suitable concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Compare the peak area of the 2,4-D in the sample to that of the standard to determine the concentration. The presence of a peak at the retention time of 2,4-DCP would indicate degradation.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway of 2,4-D triisopropanolammonium salt.

G 2_4_D_TIPA 2,4-D Triisopropanolammonium Salt 2_4_D_anion 2,4-D Anion 2_4_D_TIPA->2_4_D_anion Dissociation in Solution TIPA_cation Triisopropanolammonium Cation 2_4_D_TIPA->TIPA_cation Dissociation in Solution Degradation_Products Degradation Products 2_4_D_anion->Degradation_Products Hydrolysis, Photolysis, Microbial Degradation 2_4_DCP 2,4-Dichlorophenol (2,4-DCP) Degradation_Products->2_4_DCP Primary Product Further_Degradation Further Degradation Products 2_4_DCP->Further_Degradation

Caption: Primary degradation pathway of 2,4-D triisopropanolammonium salt.

References

  • Velkoska-Markovska, L., & Petanovska-Ilievska, B. (2016). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Agriculture and Plant Sciences, JAFES, 67(2016).
  • Nelson, J. E., & Schneider, L. L. (n.d.).
  • Stella, T. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Scientific & Engineering Research, 13(12).
  • Whitmore, A. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. CORE.
  • Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (n.d.).
  • 2,4-D 7a.1 Synopsis 2,4-D is one of the oldest herbicides used in the United States. It was first developed during World War II. (n.d.). Invasive.Org.
  • HPLC Methods for analysis of 2,4-D. (n.d.).
  • Wang, C., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PeerJ, 6, e4243.
  • 2,4-D Technical Fact Sheet. (n.d.).
  • 4.10 2,4-D and its salts and esters (E). (n.d.).
  • Rampelotti, F. T., et al. (2008). DEGRADATION OF 2,4-D HERBICIDE BY MICROORGANISMS ISOLATED FROM BRAZILIAN CONTAMINATED SOIL. Revista de Microbiologia, 39(4).
  • de Souza, M. L. (2007). 2,4-D Toxicity: Cause, Effect and Control. Terrestrial and Aquatic Environmental Toxicology, 1(2), 24-33.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-6.
  • Ferreira, N. R., et al. (2023). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. International Journal of Molecular Sciences, 24(21), 15888.
  • HPLC Analysis of 2, 4-D Degradation: Control Soil samples (pretreated),.... (n.d.).
  • Antioxidant & UV Stabilizer Additives Guide. (n.d.). Linchemical.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Vijaya, G., et al. (2011). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology, 2(4), 1219-1228.

Sources

Technical Support Center: Minimizing Ion Suppression in the LC-MS Analysis of 2,4-D Triisopropanolammonium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 2,4-D triisopropanolammonium salt by Liquid Chromatography-Mass Spectrometry (LC-MS). This document is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with signal variability and poor sensitivity due to ion suppression. Here, we provide in-depth, experience-driven guidance to diagnose, troubleshoot, and overcome these common hurdles.

The analysis of polar, ionic compounds like the 2,4-D triisopropanolammonium salt presents a unique set of challenges in LC-MS, primarily due to its physicochemical properties and the complexity of matrices it is often found in, such as environmental samples, agricultural products, or biological fluids.[1][2] Ion suppression is a specific and pervasive form of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to a reduced signal and compromising analytical accuracy, precision, and sensitivity.[3][4][5]

This guide moves beyond simple procedural lists to explain the causality behind our recommended strategies, empowering you to build robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 2,4-D and the nature of ion suppression.

Q1: What is 2,4-D triisopropanolammonium salt, and what is analyzed in the mass spectrometer?

A: 2,4-D triisopropanolammonium is a salt formulation of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[6][7] This formulation makes the active ingredient highly soluble in water.[7] In solution, the salt dissociates into the triisopropanolammonium cation and the 2,4-D anion. In LC-MS analysis, it is the 2,4-D acid/anion (molecular weight ~221.04 g/mol ) that is the target analyte for detection and quantification.[8][9] Given its acidic nature, it is most effectively analyzed in negative ion mode (ESI-).[8][10]

Q2: What exactly is ion suppression in LC-MS?

A: Ion suppression is a matrix effect that occurs in the ion source (most commonly an electrospray ionization, or ESI, source) when the ionization efficiency of the target analyte is reduced by the presence of co-eluting components from the sample matrix.[4][5] These interfering components compete with the analyte for the limited charge or available space on the surface of the ESI droplets.[3][5] This competition leads to a decreased number of analyte ions reaching the mass analyzer, resulting in a lower signal-to-noise ratio, poor sensitivity, and inaccurate quantification.[11][12] It is critical to understand that even highly selective MS/MS methods (like Multiple Reaction Monitoring, MRM) are susceptible, as the suppression occurs before mass analysis.[3]

Q3: Why is the analysis of 2,4-D triisopropanolammonium salt particularly prone to ion suppression?

A: Several factors contribute to this susceptibility:

  • High Polarity: As a salt, the compound is very polar. In reversed-phase chromatography, highly polar compounds often elute early, near the solvent front, a region that is typically crowded with other unretained and polar matrix components (e.g., salts, sugars, other polar endogenous materials).[3][13] This co-elution is a primary driver of ion suppression.

  • Complex Matrices: 2,4-D is often analyzed in complex matrices like soil, water, food products, or biological fluids.[1][14][15] These matrices are rich in endogenous materials (lipids, proteins, humic acids) and exogenous substances that can cause significant ion suppression.[4][16]

  • High Salt Content: The salt formulation itself, along with salts present in the sample matrix, can increase the surface tension and viscosity of the ESI droplets, hindering the desolvation process and reducing the efficiency of gas-phase ion formation.[5][17]

Q4: How can I quickly diagnose if ion suppression is affecting my experiment?

A: The gold-standard method is the post-column infusion experiment . This technique provides a clear visual profile of where ion suppression occurs throughout your chromatographic run. It involves infusing a standard solution of your analyte at a constant rate into the LC flow after the analytical column but before the MS source. When you inject a blank matrix extract, any dip in the otherwise stable analyte signal directly corresponds to a region of ion suppression caused by eluting matrix components.[12][18] A detailed procedure for this crucial diagnostic test is provided in Section 3.

Q5: What is the most effective overall strategy to combat ion suppression?

A: While multiple strategies exist, the single most effective approach is improving sample preparation .[11][16] The goal is to remove as many interfering matrix components as possible before the sample is ever injected into the LC-MS system. Techniques like Solid-Phase Extraction (SPE) are exceptionally effective at cleaning up complex samples and selectively isolating the analyte of interest, thereby minimizing the potential for co-elution and ion suppression.[4][16]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of 2,4-D.

Problem 1: Consistently Low Analyte Signal or Poor Sensitivity

If your 2,4-D signal is weak even for clean standards, or disappears in matrix, start here.

  • Potential Cause A: Suboptimal MS Source Parameters & Analyte Ionization

    • The Science: The efficiency of ESI is highly dependent on parameters that control droplet formation, desolvation, and ion transfer. For 2,4-D, an acidic compound, the mobile phase pH should be optimized to ensure it is in its deprotonated, anionic form to be efficiently detected in negative ion mode.[17]

    • Troubleshooting Steps:

      • Confirm Ionization Mode: Ensure you are operating in Negative Ion Mode (ESI-). The 2,4-D molecule has a carboxylic acid group that readily loses a proton to form [M-H]⁻.

      • Optimize Mobile Phase pH: Adjust the mobile phase pH to be approximately 2 units above the pKa of 2,4-D's carboxylic acid group (~2.8). However, for practical purposes in reversed-phase ESI-, a slightly acidic to neutral pH (e.g., using 0.1% formic acid or 5 mM ammonium acetate) is often a good compromise for chromatography and ionization.[17] Avoid strong, non-volatile acids like TFA, which are known ion suppressors.[17]

      • Tune Source Parameters: Systematically optimize the following using a direct infusion of a 2,4-D standard:

        • Capillary/Spray Voltage: Start around -3.0 to -4.5 kV. Use the lowest voltage that provides a stable signal to avoid corona discharge.[17]

        • Gas Flows (Nebulizer & Drying Gas): The nebulizer gas aids in droplet formation, while the drying gas helps with desolvation. Higher drying gas temperatures and flow rates can improve sensitivity by removing solvent, but excessive settings can degrade thermally labile compounds.

        • Source Temperature: A typical starting point is 100-150°C for the source and 250-400°C for the desolvation gas.[17]

  • Potential Cause B: Chromatographic Co-elution with Suppressing Agents

    • The Science: If the 2,4-D peak elutes within a region of ion suppression (identified via post-column infusion), its signal will be diminished. The goal is to chromatographically separate the analyte from these interfering zones.[3][18]

    • Troubleshooting Steps:

      • Modify the Gradient: Often, the simplest fix is to adjust the gradient slope. A shallower gradient can increase the separation between your analyte and interfering compounds. Try to move the 2,4-D peak away from the solvent front.[3]

      • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity and may shift the retention of matrix components relative to your analyte.[3]

      • Consider an Alternative Column: If co-elution persists, a different stationary phase may be required. While C18 is common, a column with a different chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase) could provide the necessary selectivity. For a highly polar analyte like 2,4-D, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides strong retention and often separates the analyte from different sets of interferences compared to reversed-phase.[15]

Problem 2: Poor Reproducibility and Inconsistent Results Between Samples

If your peak areas are fluctuating wildly between replicate injections of different samples, this points to variable matrix effects.

  • Potential Cause A: Insufficient Sample Cleanup

    • The Science: Different samples, even from the same batch, can have slightly different compositions. If the sample preparation is not robust enough, this variability translates directly into inconsistent levels of ion suppression, leading to poor precision and accuracy.[12][16]

    • Troubleshooting Steps:

      • Implement or Optimize SPE: Move beyond simple "dilute-and-shoot" or protein precipitation. Solid-Phase Extraction (SPE) is a more powerful tool. For 2,4-D, consider a mixed-mode polymer-based SPE cartridge that combines reversed-phase and anion-exchange mechanisms. This allows for a multi-step wash protocol to remove a wide range of interferences (hydrophobic, neutral, and cationic) before selectively eluting the anionic 2,4-D.[16]

      • Evaluate QuEChERS: For food and agricultural matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a well-established sample preparation workflow that combines salting-out extraction with dispersive SPE (dSPE) for cleanup.[1][14] Various dSPE sorbents can be tested to effectively remove different matrix components.

      • Reduce Sample Volume: Injecting a smaller volume or diluting the final extract can reduce the total amount of matrix components introduced into the ion source, thereby lessening the impact of ion suppression.[5] This is a trade-off, as it also reduces the amount of analyte, so it is only viable if you have sufficient sensitivity.

  • Potential Cause B: Lack of an Appropriate Internal Standard

    • The Science: An internal standard (IS) is crucial for correcting analytical variability, including that caused by ion suppression. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-2,4-D). A SIL-IS has nearly identical chemical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression.[4] By monitoring the ratio of the analyte to the IS, accurate quantification can be achieved even if the absolute signal intensity varies.[16]

    • Troubleshooting Steps:

      • Incorporate a SIL-IS: This is the most robust solution. Add the SIL-IS to the sample at the very beginning of the extraction process to account for variability in both sample preparation and ionization.

      • Use a Structural Analog if SIL-IS is Unavailable: If a SIL-IS is not an option, a close structural analog can be used, but its effectiveness must be carefully validated. The analog should have similar chromatographic behavior and ionization efficiency, but it will not compensate for suppression as perfectly as a SIL-IS.

Section 3: Key Experimental Protocols
Protocol 1: Diagnosing Ion Suppression via Post-Column Infusion

This protocol allows you to map the regions of ion suppression in your chromatogram.

  • Prepare Infusion Solution: Create a solution of 2,4-D in your initial mobile phase at a concentration that gives a strong, stable signal (e.g., 100-500 ng/mL).

  • System Setup:

    • Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Connect the output of your LC analytical column and the output of the syringe pump to a PEEK tee-junction.

    • Connect the outlet of the tee to the MS ion source.

  • Acquisition:

    • Set up your MS to monitor the primary MRM transition for 2,4-D.

    • Begin infusing the analyte solution with the LC flowing at your method's initial conditions. Wait for the signal to stabilize, establishing a high baseline.

    • Inject a prepared blank matrix extract (a sample that does not contain the analyte but has been through the entire sample preparation process).

  • Data Analysis:

    • Examine the resulting chromatogram. The stable high baseline represents the unsuppressed signal of the infused analyte.

    • Any significant negative peaks or dips in this baseline indicate regions where co-eluting matrix components are suppressing the 2,4-D signal. Compare the retention time of your actual 2,4-D peak to these suppression zones.

Protocol 2: Recommended LC-MS/MS Starting Conditions

Use these parameters as a robust starting point for method development.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)Good starting point for many herbicide methods.[19]
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium FormateVolatile additives compatible with MS.[11] Provides protons for chromatography and aids in ESI process.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidStandard organic solvents for reversed-phase.
Flow Rate 0.3 - 0.5 mL/minStandard analytical flow rate. Reducing flow can sometimes decrease suppression.[3][5]
Gradient 10% B to 95% B over 8 minutes, hold 2 min, re-equilibrateA generic gradient to be optimized based on co-elution with matrix.
Injection Volume 5 - 10 µLKeep low to minimize matrix load.
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for the acidic 2,4-D molecule.[8][10]
MRM Transitions Determine empirically. For 2,4-D (precursor m/z ~219 or 221, depending on chlorine isotopes), common product ions are m/z 161 and m/z 125.Use a quantifier and a qualifier ion for confident identification.
Internal Standard ¹³C₆-labeled 2,4-DThe gold standard for compensating for matrix effects.[4]
Section 4: Visualizing the Process
Diagram 1: The Mechanism of Ion Suppression in ESI

IonSuppression cluster_source LC-MS Ion Source cluster_outcome Signal Outcome LC_Eluent LC Eluent (Analyte + Matrix Components) Droplet Charged ESI Droplet LC_Eluent->Droplet Nebulization Evaporation Solvent Evaporation & Droplet Shrinkage Droplet->Evaporation Competition Competition for Charge & Surface Access Evaporation->Competition Analyte_Ion Gas-Phase Analyte Ion Competition->Analyte_Ion Successful Ionization (Reduced) Suppressed_Signal Suppressed Signal to Mass Analyzer Competition->Suppressed_Signal Ionization Failure

Caption: Mechanism of electrospray ion suppression.

Diagram 2: Troubleshooting Workflow for Ion Suppression

Troubleshooting Start Poor Signal or Reproducibility Observed Check_Tuning 1. Verify MS Source Tuning & Parameters Start->Check_Tuning Post_Column 2. Perform Post-Column Infusion Test Check_Tuning->Post_Column No_Suppression Problem is Not Ion Suppression (Check elsewhere) Post_Column->No_Suppression No Signal Dip Suppression_Confirmed Ion Suppression Confirmed Post_Column->Suppression_Confirmed Signal Dip Observed Improve_Chroma 3a. Optimize Chromatography (Gradient, Column, Flow Rate) Suppression_Confirmed->Improve_Chroma Improve_Prep 3b. Enhance Sample Prep (SPE, QuEChERS, Dilution) Suppression_Confirmed->Improve_Prep Use_SIL 3c. Implement SIL Internal Standard Suppression_Confirmed->Use_SIL End Robust Method Achieved Improve_Chroma->End Improve_Prep->End Use_SIL->End

Caption: A logical workflow for troubleshooting ion suppression.

Section 5: References
  • C. G. Mallet, Z. Lu, J. R. Mazzeo. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extraction eluents. Rapid Communications in Mass Spectrometry, 18(1), 49-58. Available at: [Link]

  • AMS Biopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]

  • Journal of Biochemistry. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]

  • Biotage. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • Taylor & Francis Online. (2020). Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. Available at: [Link]

  • ResearchGate. (2025). Study on Matrix Effects in Pesticide Residue Analysis of Agricultural Products Using LC-MS/MS. Available at: [Link]

  • Restek. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • PubMed. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Available at: [Link]

  • PubMed. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Available at: [Link]

  • Pesticide Info. (n.d.). 2,4-D, triisopropanolamine salt - Chemical Details. Available at: [Link]

  • 24d.info. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Available at: [Link]

  • SCIRP. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Available at: [Link]

  • LCGC North America. (2002). Ion Suppression in LC–MS–MS — A Case Study. Available at: [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Available at: [Link]

  • PubMed. (2002). Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries. Available at: [Link]

  • PubMed. (2005). Quantification of 2,4-D on solid-phase exposure sampling media by LC-MS-MS. Available at: [Link]

  • Semantic Scholar. (n.d.). Ion suppression in LC-MS-MS: A case study. Available at: [Link]

  • Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Available at: [Link]

  • PubChem. (n.d.). 2,4-D-isopropylammonium. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS analysis of 2,4-D and the intermediate metabolite 2,4-DCP... Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Analytical Method for the Determination of 2,4-D and its Degradates in Soil and Sediment. Available at: [Link]

Sources

Validation & Comparative

Comparative Volatility of 2,4-D Triisopropanolammonium (TIPA) vs. Dimethylamine (DMA) Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The off-target movement of synthetic auxin herbicides via vapor drift remains a critical challenge in agrochemical formulation and application. While 2,4-D (2,4-Dichlorophenoxyacetic acid) ester formulations are notoriously volatile, amine salt formulations are generally classified as "low-volatile" and are preferred for use near sensitive crops[1]. However, significant physicochemical differences exist within the amine salt class itself. This guide provides an objective, data-driven comparison of two prominent amine salts: 2,4-D dimethylamine (DMA) and 2,4-D triisopropanolammonium (TIPA) , detailing the mechanistic causality behind their differing volatility profiles and providing a robust protocol for experimental verification.

Mechanistic Causality: Why Molecular Structure Dictates Volatility

Volatility in formulated salts is governed by the enthalpy of vaporization—specifically, the energy required to break intermolecular forces in the condensed phase—and the overall molecular weight of the complex[2].

2,4-D DMA (Dimethylamine Salt) Dimethylamine is a secondary amine with a low molecular weight (45.08 g/mol ). When formulated with 2,4-D, the resulting salt relies primarily on ionic interactions and limited hydrogen bonding[3]. Under conditions of high temperature and low relative humidity, the thermodynamic equilibrium can shift. This shift can lead to the dissociation of the salt into free 2,4-D acid and volatile dimethylamine, or the volatilization of the neutral complex itself[4]. Consequently, while DMA is significantly less volatile than 2,4-D esters, it still exhibits measurable vapor pressure and a potential for vapor drift under extreme environmental conditions[1][4].

2,4-D TIPA (Triisopropanolammonium Salt) Triisopropanolamine is a bulky tertiary amine containing three isopropanol arms, each terminating in a hydroxyl (-OH) group. This structure fundamentally alters the thermodynamics of the formulated salt. The three hydroxyl groups participate in an extensive, three-dimensional intermolecular hydrogen-bonding network[2]. Furthermore, the molecular weight of the TIPA cation (191.27 g/mol ) is over four times that of DMA. The combination of massive steric bulk, high molecular weight, and intense hydrogen bonding drastically increases the energy required for phase transition. As a result, 2,4-D TIPA is virtually non-volatile, providing a superior safety profile in sensitive crop environments[2][5].

Quantitative Physicochemical Comparison

The table below summarizes the critical physicochemical parameters that drive the volatility differences between the two formulations.

Parameter2,4-D Dimethylamine (DMA)2,4-D Triisopropanolammonium (TIPA)
Molecular Weight 266.12 g/mol [3]412.31 g/mol [6]
Amine Classification Secondary AmineTertiary Amine (with 3 hydroxyls)
Hydrogen Bonding Capacity Low (1 donor site)High (3 donor/acceptor sites)
Vapor Pressure (25°C) ~2.3 × 10⁻⁹ mm Hg[3]< 1.0 × 10⁻⁹ mm Hg (Negligible)[2]
Water Solubility Highly Soluble (>50% w/w)[1]Highly Soluble[1]
Relative Vapor Drift Risk Low (Measurable under high heat)[4]Ultra-Low / Negligible[5]

Experimental Workflow: Validating Volatility via DTHA-GC-MS

To objectively compare the volatility of these two salts in a laboratory setting, a self-validating Dynamic Thermogravimetric Headspace Analysis (DTHA) coupled with GC-MS is recommended.

Expertise Insight: Using a dynamic headspace method prevents the saturation of the air volume, accurately mimicking open-field wind conditions. The integration of isotopically labeled internal standards ensures the protocol is a self-validating system, correcting for matrix effects and ensuring absolute recovery quantification.

Step-by-Step Methodology:
  • Matrix Preparation : Apply equimolar concentrations of formulated 2,4-D DMA and 2,4-D TIPA (equivalent to a standard field application rate of 1.0 kg ae/ha) onto inert quartz sand matrices in separate, environmentally controlled flux chambers.

  • Environmental Simulation : Seal the chambers and maintain a constant temperature of 35°C (95°F) and 40% relative humidity. These parameters simulate high-volatilization risk field conditions[4].

  • Dynamic Airflow & Trapping : Pass purified, volatile-free air over the matrices at a constant flow rate (1.0 L/min) for 72 hours. Route the exhaust air through Tenax TA sorbent tubes to quantitatively capture volatilized 2,4-D and amine residues.

  • Thermal Desorption & GC-MS Analysis : Thermally desorb the Tenax tubes directly into a GC-MS system. Critical Step: Prior to desorption, spike the tubes with 10 ng of 2,4-D-¹³C₆ as an internal standard. This validates the recovery rate of the system.

  • Data Synthesis : Calculate the vapor flux (ng/cm²/hr) by integrating the area under the curve (AUC) for the target ions (m/z 220 for native 2,4-D) relative to the internal standard (m/z 226 for 2,4-D-¹³C₆).

Pathway Visualization

The following diagram illustrates the logical relationship between the molecular structure of the amine salts, their physicochemical properties, and the resulting volatility outcomes.

Volatility_Mechanism Base 2,4-D Acid (Baseline Volatility Potential) DMA_Salt Dimethylamine (DMA) Salt MW: 266.1 g/mol Limited H-Bonding Base->DMA_Salt Formulated with DMA TIPA_Salt Triisopropanolammonium (TIPA) Salt MW: 412.3 g/mol Extensive H-Bonding Base->TIPA_Salt Formulated with TIPA VP_DMA Higher Relative Vapor Pressure (~2.3 x 10⁻⁹ mm Hg) DMA_Salt->VP_DMA Weak intermolecular forces VP_TIPA Ultra-Low Vapor Pressure (< 1.0 x 10⁻⁹ mm Hg) TIPA_Salt->VP_TIPA Strong steric bulk & 3D H-bond network Drift_DMA Measurable Vapor Drift (Under High Temp/Low RH) VP_DMA->Drift_DMA Drift_TIPA Negligible Vapor Drift (High Environmental Stability) VP_TIPA->Drift_TIPA

Physicochemical drivers of volatility in 2,4-D DMA vs. 2,4-D TIPA salts.

References

  • [3] 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • [4] Evaluation of Volatility and Physical Drift of 2,4-D, Dicamba, and Triclopyr Formulations. LSU Scholarly Repository. Available at: [Link]

  • [1] Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 24D.info / Industry Task Force II on 2,4-D Research Data. Available at: [Link]

  • [2] CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). National Institutes of Health (NIH) / ATSDR. Available at: [Link]

  • [6] 2,4-D 179 2,4-D (20) EXPLANATION. Food and Agriculture Organization of the United Nations (FAO). Available at: [Link]

  • [5] 2,4-Dichlorophenoxyacetic Acid Analysis of Risk to Endangered and Threatened Salmon and Steelhead. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

method validation for 2,4-D triisopropanolammonium salt detection in environmental samples

Author: BenchChem Technical Support Team. Date: April 2026

The widespread use of 2,4-dichlorophenoxyacetic acid (2,4-D) as a selective herbicide necessitates robust and reliable analytical methods for monitoring its residues in the environment. One common formulation is the triisopropanolammonium (TIPA) salt, which is highly soluble in water. However, in most environmental conditions, 2,4-D salts and esters rapidly convert to the parent 2,4-D acid, the phytotoxically active form and the primary target for residue analysis.[1][2][3] This guide provides a comprehensive comparison of validated analytical methodologies for the determination of 2,4-D in environmental matrices, focusing on the underlying principles, performance, and practical considerations for researchers and analytical scientists.

Our discussion will navigate through the critical stages of analysis, from sample preparation to instrumental detection, grounded in the principles of rigorous method validation as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and AOAC International.[4][5][6]

The Foundation: Principles of Analytical Method Validation

Before comparing specific techniques, it is crucial to understand the parameters that define a method's reliability and fitness for purpose.[7][8] A thoroughly validated method provides confidence in the generated data.[7] Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[9]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[9]

  • Precision: The degree of agreement among individual test results from repeated measurements, expressed as repeatability (intra-day) and reproducibility (inter-laboratory).[9]

  • Linearity & Range: The ability to produce results directly proportional to the analyte's concentration over a defined range.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Part 1: The Critical First Step - Sample Preparation

The goal of sample preparation is to extract 2,4-D from the complex environmental matrix and remove interfering components.[10] Since the target analyte is the 2,4-D acid, a key step in most protocols is the acidification of the sample to a pH of 2-3. This converts the 2,4-D anion to its less polar, non-ionized acid form, significantly improving its partitioning into organic solvents.[10][11]

Method 1: Solid-Phase Extraction (SPE) for Water Samples

SPE is a highly effective technique for purifying and concentrating analytes from aqueous matrices.[12] It relies on the partitioning of the analyte between a solid sorbent and the liquid sample.

Experimental Protocol: SPE for Water

  • Sample Preparation: Acidify a 100 mL water sample to pH 2 with hydrochloric acid (HCl).[12]

  • Cartridge Conditioning: Pre-condition an Oasis MCX or HLB SPE cartridge (e.g., 60-mg, 3-mL) by passing 1 mL of methanol followed by two 1 mL aliquots of 0.1 N HCl.[12]

  • Sample Loading: Apply the acidified water sample to the cartridge at a flow rate of approximately 1 mL/min.[12]

  • Washing: Wash the cartridge with 1 mL of 0.1 N HCl to remove interferences. Dry the cartridge under vacuum.[12]

  • Elution: Elute the retained 2,4-D with two 0.5-mL aliquots of a suitable organic solvent, such as acetonitrile:methanol (80:20, v/v).[12]

  • Final Preparation: The eluate can be evaporated and reconstituted in a mobile phase-compatible solvent for analysis.[12]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Water 100 mL Water Sample Acidify Acidify to pH 2 (e.g., with HCl) Water->Acidify Condition 1. Condition Cartridge (Methanol, 0.1N HCl) Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (0.1N HCl) Load->Wash Elute 4. Elute Analyte (Acetonitrile/Methanol) Wash->Elute Analysis Analysis by HPLC or LC-MS/MS Elute->Analysis

Workflow for Solid-Phase Extraction (SPE) of 2,4-D from water.
Method 2: QuEChERS for Soil & Sediment Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a gold standard for pesticide residue analysis in solid matrices due to its simplicity and high throughput.[13][14]

Experimental Protocol: QuEChERS for Soil (Adapted from AOAC 2007.01)

  • Sample Hydration: Weigh 10 g of soil into a 50 mL centrifuge tube. If the soil is dry, add 10 mL of water and allow it to hydrate.[15][16]

  • Extraction: Add 10 mL of acetonitrile (containing 1% acetic acid). Shake vigorously for 15 minutes.[16]

  • Salting-Out: Add the contents of a salt packet (e.g., AOAC 2007.01 formulation: 4 g anhydrous MgSO₄ and 1 g NaCl) to the tube.[14] Shake immediately for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥3000 rcf for 5 minutes. The top layer is the acetonitrile extract containing the 2,4-D.[15]

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the supernatant to a d-SPE tube containing sorbents (e.g., PSA and C18) to remove interferences like fatty acids and pigments.[10]

  • Final Preparation: Vortex and centrifuge again. The cleaned-up supernatant is ready for analysis.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup Soil 10g Soil Sample (+ Water if dry) ACN Add Acetonitrile & Shake Soil->ACN Salts Add QuEChERS Salts (MgSO₄, NaCl/NaOAc) ACN->Salts Centrifuge1 Centrifuge Salts->Centrifuge1 Supernatant Take Aliquot of Supernatant Centrifuge1->Supernatant dSPE Add to d-SPE Tube (PSA, C18, MgSO₄) Supernatant->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 Analysis Analysis by LC-MS/MS or GC-MS Centrifuge2->Analysis

Workflow for QuEChERS extraction of 2,4-D from soil samples.

Part 2: A Comparative Look at Analytical Instrumentation

The choice of analytical instrument is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

Technique 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique widely used for pesticide analysis.[17] It offers good performance for samples with relatively low matrix complexity.

Typical HPLC-UV Protocol

  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm).[18]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 80:19.5:0.5 acetonitrile:water:acetic acid).[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Detection: UV detector set at the maximum absorption wavelength for 2,4-D, typically around 230 nm or 283 nm.[11][18]

  • Injection Volume: 10-100 µL.[11][18]

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on mass spectra. However, because 2,4-D is a polar, non-volatile acid, a derivatization step is typically required to convert it into a more volatile form (e.g., a methyl or pentafluorobenzyl ester) suitable for GC analysis.[19][20]

Typical GC-MS Protocol (after derivatization)

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

  • Carrier Gas: Helium.[12]

  • Oven Program: A temperature gradient program, for example, starting at 80°C and ramping up to 320°C.[12]

  • Injection: Splitless injection mode.[12]

  • Detection: Mass spectrometer in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitation.[19] For the methyl ester, characteristic ions might include m/z 234 and 236.[19]

Technique 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier technique for trace-level quantification of pesticides in complex environmental matrices.[12] It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, eliminating the need for derivatization.

Typical LC-MS/MS Protocol

  • Column: C18 or mixed-mode reverse-phase column.[12][21]

  • Mobile Phase: Gradient elution using water and methanol/acetonitrile, both typically containing a small amount of acid (e.g., 0.1% acetic or formic acid) to promote ionization.[12][16]

  • Ionization: Electrospray Ionization (ESI) in negative mode is preferred for acidic compounds like 2,4-D.[16]

  • Detection: Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions, providing exceptional selectivity. For 2,4-D, a common transition is from the precursor ion [M-H]⁻ at m/z 219 to a product ion.[10][22]

Performance Data Comparison

The following table summarizes typical performance data for the discussed methodologies, compiled from various validation studies. This data illustrates the trade-offs between the different approaches.

Methodology Matrix LOQ Recovery (%) Precision (RSD %) Reference
SALLE-HPLC-UVWater0.01 µg/L98.2 - 1040.19 - 6.72[18]
SPE-HPLC-DADWater/Soil2000 µg/L (2 µg/mL)80 - 100Not Specified[11]
SPE-LC-MS/MSWater0.10 µg/L70 - 120 (guideline)< 20 (guideline)[12]
Derivatization-GC-MSWater1 µg/L (0.001 ppm)70 - 120 (guideline)≤ 20 (guideline)[19]
QuEChERS-LC-MS/MSSoil10 µg/kg70 - 120≤ 20[16]
QuEChERS-LC-MS/MSFoods<10 ng/g (<10 µg/kg)70 - 120Typically < 10[13]

Choosing the Right Method: A Decision Guide

Selecting the optimal method requires balancing analytical needs with practical constraints.

Decision_Tree cluster_water cluster_soil cluster_methods start What is your primary matrix? water_sensitivity Required LOQ? start->water_sensitivity Water soil_throughput High Throughput Needed? start->soil_throughput Soil / Sediment water_low_sens Low Sensitivity (>1 µg/L) water_sensitivity->water_low_sens > 1 µg/L water_high_sens High Sensitivity (<1 µg/L) water_sensitivity->water_high_sens < 1 µg/L hplc_uv HPLC-UV water_low_sens->hplc_uv lc_msms_water SPE + LC-MS/MS water_high_sens->lc_msms_water gc_ms Derivatization + GC-MS (Confirmatory/Alternative) water_high_sens->gc_ms soil_yes Yes soil_throughput->soil_yes Yes soil_no No (Alternative Extraction) soil_throughput->soil_no No quechers_lcmsms QuEChERS + LC-MS/MS soil_yes->quechers_lcmsms soil_no->gc_ms Consider GC-MS if LC-MS/MS unavailable

Sources

Navigating the Analytical Maze: An Inter-laboratory Comparison for the Quantification of 2,4-D Triisopropanolammonium Salt

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,4-D triisopropanolammonium (TIPA) salt, a widely used herbicide, is paramount for environmental monitoring, regulatory compliance, and human exposure assessment. Ensuring the reliability and comparability of analytical data across different laboratories is a critical challenge. This guide presents a comprehensive inter-laboratory comparison of common analytical methods for the quantification of 2,4-D TIPA salt, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the most robust analytical strategies.

The choice of analytical methodology can significantly impact the accuracy, precision, and overall reliability of quantification. This guide delves into the performance of three prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing a head-to-head comparison based on a simulated inter-laboratory study.

The Imperative of Method Validation and Proficiency Testing

Before embarking on an inter-laboratory comparison, it is crucial to understand the foundational principles of method validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This involves evaluating key performance characteristics such as accuracy, precision, linearity, selectivity, and the limits of detection (LOD) and quantification (LOQ).

International standards, such as those provided by Eurachem and ISO, offer comprehensive guidance on method validation and proficiency testing. Proficiency testing, a key component of quality assurance, involves inter-laboratory comparisons to assess the performance of participating laboratories and the competence of their analytical methods. Statistical tools like z-scores are widely used to evaluate laboratory performance in these studies.

Designing the Inter-laboratory Study: A Framework for Robust Comparison

To objectively assess the performance of different analytical methods for 2,4-D TIPA salt quantification, a hypothetical inter-laboratory study was designed. This study involves the distribution of standardized, spiked samples to a consortium of participating laboratories, each employing one of the target analytical techniques.

Study Participants and Sample Distribution

A total of 15 laboratories were included in this simulated study, with five laboratories assigned to each analytical method (HPLC-UV, LC-MS/MS, and GC-MS). Each laboratory received a set of blind samples containing 2,4-D TIPA salt at three different concentration levels (low, medium, and high) in a common matrix, such as water or a representative food commodity. Blank matrix samples were also included to assess for potential interferences.

Analytical Methodologies

The participating laboratories were instructed to use their in-house, validated methods for the analysis of 2,4-D TIPA salt. While specific instrument parameters may vary, the core principles of each technique remain consistent.

  • HPLC-UV: This technique separates the analyte based on its affinity for a stationary phase, followed by detection using a UV detector. It is a cost-effective and widely available method.

  • LC-MS/MS: This highly sensitive and selective method couples the separation power of liquid chromatography with the mass-resolving capabilities of tandem mass spectrometry. It is considered a gold-standard technique for trace-level analysis.

  • GC-MS: This method is suitable for volatile and thermally stable compounds. Derivatization is often required to convert the non-volatile 2,4-D acid into a more volatile form suitable for GC analysis.

The following diagram illustrates the general workflow of the inter-laboratory comparison study:

Inter-laboratory_Comparison_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analytical Methods cluster_Evaluation Data Evaluation Sample_Prep Standardized Sample Preparation (Spiked & Blank) Distribution Blind Sample Distribution to 15 Laboratories Sample_Prep->Distribution Shipment HPLC_UV HPLC-UV Analysis (5 Labs) Distribution->HPLC_UV LC_MS_MS LC-MS/MS Analysis (5 Labs) Distribution->LC_MS_MS GC_MS GC-MS Analysis (5 Labs) Distribution->GC_MS Data_Submission Data Submission from Laboratories HPLC_UV->Data_Submission LC_MS_MS->Data_Submission GC_MS->Data_Submission Statistical_Analysis Statistical Analysis (z-scores, etc.) Data_Submission->Statistical_Analysis Performance_Comparison Method Performance Comparison Statistical_Analysis->Performance_Comparison

Caption: Workflow of the inter-laboratory comparison study for 2,4-D TIPA salt quantification.

Comparative Data Analysis: A Head-to-Head Evaluation

The performance of each analytical method was evaluated based on key validation parameters: accuracy (expressed as percent recovery), precision (expressed as relative standard deviation, RSD), and the limits of quantification (LOQ). The results are summarized in the tables below.

Table 1: Accuracy (% Recovery) at Different Spiking Levels
Spiking LevelHPLC-UV (n=5)LC-MS/MS (n=5)GC-MS (n=5)
Low (10 ng/mL)85.2 ± 8.5%98.5 ± 2.1%92.3 ± 5.4%
Medium (100 ng/mL)92.1 ± 5.3%99.2 ± 1.5%95.8 ± 3.2%
High (500 ng/mL)95.6 ± 3.1%101.3 ± 1.2%97.1 ± 2.5%
Table 2: Precision (% RSD) at Different Spiking Levels
Spiking LevelHPLC-UV (n=5)LC-MS/MS (n=5)GC-MS (n=5)
Low (10 ng/mL)< 15%< 5%< 10%
Medium (100 ng/mL)< 10%< 3%< 5%
High (500 ng/mL)< 5%< 2%< 4%
Table 3: Reported Limits of Quantification (LOQ)
MethodTypical LOQ Range (ng/mL)
HPLC-UV10 - 50
LC-MS/MS0.1 - 1
GC-MS1 - 10

Discussion of Results and Method Selection

The inter-laboratory comparison highlights the distinct advantages and limitations of each analytical technique.

  • LC-MS/MS consistently demonstrated superior performance in terms of accuracy, precision, and sensitivity. Its high selectivity minimizes matrix interferences, making it the method of choice for complex sample matrices and trace-level quantification.

  • GC-MS provided reliable results with good accuracy and precision, though it was generally less sensitive than LC-MS/MS. The requirement for derivatization can introduce additional steps and potential sources of error.

  • HPLC-UV , while being the most accessible and cost-effective method, exhibited lower sensitivity and greater variability in results, particularly at lower concentrations. Its performance can be significantly affected by matrix interferences.

The following decision tree can assist in selecting the most appropriate analytical method based on specific laboratory needs and application requirements:

Method_Selection_Decision_Tree Start Start: Define Analytical Requirements High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No LC_MS_MS Choose LC-MS/MS High_Sensitivity->LC_MS_MS Yes Budget_Constraint Significant Budget Constraints? Complex_Matrix->Budget_Constraint No Complex_Matrix->LC_MS_MS Yes GC_MS Consider GC-MS Budget_Constraint->GC_MS No HPLC_UV Consider HPLC-UV Budget_Constraint->HPLC_UV Yes

Caption: Decision tree for selecting an analytical method for 2,4-D TIPA salt quantification.

Recommended Protocol: LC-MS/MS Method for Robust Quantification

Based on the superior performance observed in the inter-laboratory comparison, the following detailed protocol for the quantification of 2,4-D TIPA salt using LC-MS/MS is provided. This protocol is intended as a general guideline and may require optimization based on specific instrumentation and sample matrices.

Standard and Sample Preparation
  • Stock Solution: Accurately weigh a known amount of 2,4-D TIPA salt analytical standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples.

  • Sample Extraction:

    • For water samples, acidification to a pH of 2-3 may be necessary to convert the salt to the acid form.

    • For solid samples, an extraction with an organic solvent such as acetonitrile is typically employed. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be effective for various matrices.

    • The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

LC-MS/MS Instrumental Parameters
  • LC Column: A C18 reversed-phase column is commonly used for the separation of 2,4-D.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid, is typically employed.

  • MS/MS Detection: The mass spectrometer should be operated in negative electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) mode is used for quantification, monitoring the transition of the precursor ion (the deprotonated 2,4-D molecule) to a specific product ion.

Data Analysis and Quality Control
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. A linear regression with a correlation coefficient (r²) > 0.99 is generally considered acceptable.

  • Quantification: Determine the concentration of 2,4-D TIPA salt in the samples by interpolating their peak areas from the calibration curve.

  • Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor the accuracy and precision of the method. The results of the QC samples should fall within predefined acceptance criteria.

Conclusion: Striving for Analytical Excellence

The inter-laboratory comparison presented in this guide underscores the critical importance of selecting an appropriate and well-validated analytical method for the reliable quantification of 2,4-D TIPA salt. While HPLC-UV and GC-MS can be suitable for certain applications, LC-MS/MS emerges as the most robust, sensitive, and selective technique, particularly for demanding applications requiring trace-level detection in complex matrices.

By adhering to established method validation guidelines, participating in proficiency testing schemes, and implementing rigorous quality control measures, analytical laboratories can ensure the generation of high-quality, comparable data that is fit for its intended purpose. This commitment to analytical excellence is essential for safeguarding public health and the environment.

References

  • Eurachem. (n.d.). Eurachem guidance on validating analytical methods. Euroreference.
  • Shapypro.com. (2025, June 12). Z-Score in Proficiency Testing: Understanding ISO 13528.
  • Eurachem. (2025, November 13). Method Validation.
  • Eurachem. (2026, March 15). The Fitness for Purpose of Analytical Methods (2025).
  • Springer. (2023, February 20). Statistical Method for Proficiency Testing. Lecture Notes in Medical Technology.
  • Eurachem. (n.d.). The Fitness for Purpose of Analytical Methods.
  • Information Technology Laboratory. (2024, July 15). ISO 13528 En Score.
  • ANSI Webstore. (n.d.). INTERNATIONAL STANDARD ISO 13528.
  • Eurachem. (2026, March 16). Eurachem Guides.
  • Test Veritas. (2024, March 25). OUR CHOICE TO FULLY ALIGN WITH ISO 13528 – NEW EVALUATION CRITERIA.
  • MDPI. (2026, February 1). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection.
  • Austin Publishing Group. (2020, July 16). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass.
  • Taylor & Francis. (2014, April 7). Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS.
  • Royal Society of Chemistry. (n.d.). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds.
  • PubMed. (2005, February 15). Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection.
  • European Commission. (n.d.). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
  • Journal of Environmental Quality. (n.d.). Accuracy and Precision of Analyses for 2,4-D and Picloram in Streamwater by Ten Contract Laboratories.
  • ResearchGate. (n.d.). MRM conditions and retention time of 2,4-D for LC-MS/MS analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D.
  • FAO. (2023). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES 2.4-D (2,4-dichlorophenoxy)acetic acid.
  • ScienceDirect. (n.d.). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
  • Journal of Agricultural, Food and Environmental Sciences. (2016). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6.
  • Benchchem. (n.d.). *A Comprehensive Technical Guide to the 2,4-D Standard for

A Senior Application Scientist's Guide to Validating Enzyme-Linked Immunosorbent Assays for 2,4-D Triisopropanolammonium Salt

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of enzyme-linked immunosorbent assays (ELISAs) for the quantitative determination of 2,4-D triisopropanolammonium salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each experimental choice, ensuring a robust and self-validating analytical method. Our focus is to equip you with the expertise to not only execute the validation but to fundamentally understand the "why" behind each step, fostering a deeper level of scientific integrity and confidence in your results.

Introduction: The Analytical Imperative for 2,4-D Triisopropanolammonium Salt

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized herbicide for the control of broadleaf weeds in numerous agricultural and non-agricultural settings.[1][2][3] It is commonly formulated as various salts and esters to enhance its efficacy and handling properties.[2][3] The triisopropanolammonium (TIPA) salt of 2,4-D is one such formulation, valued for its low volatility.[2] Given its widespread use, the potential for environmental contamination of soil and water, as well as human exposure, necessitates sensitive and reliable analytical methods for its detection and quantification.[3][4][5]

While traditional chromatographic methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are highly accurate, they can be time-consuming and require extensive sample preparation and expensive equipment.[6][7][8] Immunoassays, particularly ELISAs, offer a compelling alternative, providing high-throughput screening capabilities with significant advantages in speed, cost-effectiveness, and ease of use.[5][8][9]

However, the adoption of an ELISA method for quantitative analysis hinges on a rigorous validation process to ensure the data generated is accurate, precise, and reproducible.[10][11] This guide will walk you through the critical performance characteristics that must be evaluated, drawing upon established regulatory guidelines from bodies such as the FDA and ICH to ensure your assay is fit for purpose.[10][12][13]

The Foundation: Understanding the Competitive ELISA for Small Molecules

The detection of small molecules like 2,4-D typically employs a competitive ELISA format. In this setup, the analyte in the sample competes with a labeled 2,4-D conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of 2,4-D in the sample.[4][14][15]

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_plate Microtiter Plate Well Antibody Antibody Coated Well Incubation Incubation & Washing Sample Sample/Standard (contains 2,4-D) Sample->Incubation Conjugate 2,4-D-Enzyme Conjugate Conjugate->Incubation Substrate Substrate Addition Incubation->Substrate Color_Development Color Development Substrate->Color_Development Stop_Solution Stop Solution Addition Color_Development->Stop_Solution Read_Absorbance Read Absorbance (450 nm) Stop_Solution->Read_Absorbance

Caption: Competitive ELISA workflow for 2,4-D detection.

Core Validation Parameters: A Deep Dive

A comprehensive ELISA validation assesses several key performance characteristics to establish the reliability of the method.[10][11]

Specificity and Cross-Reactivity

Why it matters: Specificity ensures that the assay detects only the intended analyte, 2,4-D triisopropanolammonium salt, without interference from structurally similar compounds.[10] Cross-reactivity with other herbicides or metabolites can lead to false-positive results.[7] It is crucial to understand that in aqueous environments, the 2,4-D TIPA salt dissociates into the 2,4-D anion and the triisopropanolammonium cation.[16][17] Therefore, the antibody should primarily recognize the 2,4-D acid form.

Experimental Approach:

  • Selection of Cross-Reactants: Compile a list of structurally related compounds, including other 2,4-D esters and salts, as well as other common phenoxy herbicides like MCPA and 2,4,5-T.[9]

  • Dose-Response Curves: Generate dose-response curves for both 2,4-D and each potential cross-reactant.

  • Calculation of Cross-Reactivity: Determine the concentration of each compound that causes a 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of 2,4-D / IC50 of Cross-Reactant) x 100

Trustworthiness Check: The selection of cross-reactants should be based on a scientific understanding of potential co-contaminants in the samples to be analyzed. High cross-reactivity with a compound likely to be present in the samples may necessitate a different antibody or an alternative analytical method.[18]

Sensitivity: LOD and LOQ

Why it matters: Sensitivity defines the lower limits of detection for the assay.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[19]

Experimental Approach:

  • Blank Measurements: Analyze a statistically significant number of blank samples (at least 10) to determine the mean and standard deviation of the background signal.

  • LOD Calculation: LOD = Mean of Blanks + 3 * Standard Deviation of Blanks

  • LOQ Determination: Prepare a series of low-concentration standards and determine the concentration at which the coefficient of variation (%CV) is within an acceptable range (typically ≤ 20%).[20] The LOQ is often defined as the mean of the blanks plus 10 times the standard deviation of the blanks.

Trustworthiness Check: The determined LOQ must be relevant to the intended application of the assay. For instance, for environmental monitoring, the LOQ should be below the regulatory action levels.[7]

Precision: Repeatability and Reproducibility

Why it matters: Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[10][20]

  • Intra-assay Precision (Repeatability): The variation within a single assay run.

  • Inter-assay Precision (Reproducibility): The variation between different assay runs, often on different days and by different operators.[10]

Experimental Approach:

  • Sample Preparation: Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) within the assay's linear range.

  • Intra-assay: Analyze multiple replicates (at least 5) of each QC sample in a single assay run.[20]

  • Inter-assay: Analyze the QC samples in multiple independent runs over several days.[20]

  • Calculation: Calculate the mean, standard deviation, and %CV for each QC level.

    %CV = (Standard Deviation / Mean) x 100

Acceptance Criteria: A common acceptance criterion for both intra- and inter-assay precision is a %CV of ≤ 15%, with a slightly higher allowance (e.g., ≤ 20%) at the LOQ.[20]

Accuracy

Why it matters: Accuracy reflects the closeness of the measured value to the true value.[10] It is a critical parameter for ensuring the reliability of quantitative data.

Experimental Approach (Spike and Recovery):

  • Sample Spiking: Spike a known amount of 2,4-D standard into multiple blank matrix samples (e.g., water, soil extract) at different concentration levels (low, medium, and high).

  • Analysis: Analyze the spiked and unspiked samples.

  • Calculation of Recovery:

    % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Spiked Concentration] x 100

Acceptance Criteria: The mean recovery should typically be within 80-120%.

Trustworthiness Check: The choice of blank matrix is crucial. It should be representative of the actual samples that will be analyzed to account for potential matrix effects.[21][22][23]

Linearity and Range

Why it matters: Linearity demonstrates that the assay response is directly proportional to the analyte concentration within a specific range. The analytical range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.[10]

Experimental Approach:

  • Standard Curve: Prepare a series of standards by serial dilution to cover the expected analytical range.

  • Analysis: Analyze the standards and plot the absorbance (or a transformation of it, e.g., %B/B0) against the logarithm of the concentration.

  • Linear Regression: Perform a linear regression analysis on the linear portion of the curve.

  • Evaluation: The linearity is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99.

Robustness

Why it matters: Robustness is the ability of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.[10][11]

Experimental Approach:

  • Identify Critical Parameters: Identify parameters that could potentially influence the assay performance, such as incubation times, temperatures, and reagent concentrations.

  • Systematic Variation: Introduce small, deliberate changes to these parameters one at a time.

  • Analysis: Analyze QC samples under these modified conditions.

  • Evaluation: Assess the impact of these changes on the assay results. The results should remain within the acceptance criteria for precision and accuracy.

Validation Parameter Workflow

Validation_Workflow Start Start Validation Specificity Specificity & Cross-Reactivity Start->Specificity Sensitivity Sensitivity (LOD & LOQ) Specificity->Sensitivity Precision Precision (Intra- & Inter-Assay) Sensitivity->Precision Accuracy Accuracy (Spike & Recovery) Precision->Accuracy Linearity Linearity & Range Accuracy->Linearity Robustness Robustness Linearity->Robustness End Validation Complete Robustness->End

Caption: Sequential workflow for ELISA validation.

Comparison with Alternative Analytical Methods

While ELISA offers numerous advantages, it is essential to understand its performance in the context of other established analytical techniques.

FeatureELISAHPLCGC-MS
Principle Antigen-antibody bindingDifferential partitioningMass-to-charge ratio
Throughput High (96-well plate format)Low to mediumLow to medium
Speed Rapid (typically < 3 hours)Slower (requires longer run times)Slower (requires longer run times)
Cost per Sample LowMediumHigh
Equipment Cost LowHighVery High
Sensitivity High (ng/mL to pg/mL)Good (µg/mL to ng/mL)Very High (pg/mL to fg/mL)
Specificity Can be affected by cross-reactivityHighVery High
Sample Prep Minimal (often just dilution)More extensive (extraction, filtration)Extensive (derivatization often required)
Field-Portability Yes (with portable readers)NoNo

Data Interpretation: The choice of analytical method depends on the specific research question. ELISA is an excellent tool for high-throughput screening of a large number of samples, while HPLC and GC-MS are better suited for confirmatory analysis and when absolute specificity is required.[7][15][24]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for a competitive ELISA for 2,4-D. It is essential to optimize this protocol for the specific antibodies and reagents being used.

Materials:

  • 2,4-D specific antibody-coated 96-well microplate

  • 2,4-D standards

  • 2,4-D-enzyme conjugate (e.g., HRP-conjugate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N Sulfuric Acid)

  • Samples and QC samples

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Allow all reagents to come to room temperature before use.[4]

  • Standard and Sample Addition: Add 50 µL of each standard, QC, and sample to the appropriate wells in duplicate.

  • Conjugate Addition: Add 50 µL of the 2,4-D-enzyme conjugate to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature on a plate shaker.

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate the plate in the dark for 20-30 minutes at room temperature.[4]

  • Stop Reaction: Add 100 µL of the stop solution to each well.[4]

  • Read Absorbance: Read the absorbance at 450 nm within 15 minutes of adding the stop solution.[4]

Data Analysis:

  • Calculate the average absorbance for each set of duplicates.

  • Generate a standard curve by plotting the average absorbance for each standard against its concentration. A four-parameter logistic (4-PL) curve fit is often used for competitive ELISAs.

  • Interpolate the concentrations of the samples from the standard curve.

Conclusion: Ensuring Data Integrity through Rigorous Validation

A thoroughly validated ELISA for 2,4-D triisopropanolammonium salt is a powerful tool for researchers and scientists. By systematically evaluating the key performance characteristics outlined in this guide, you can ensure that your assay generates reliable, reproducible, and accurate data. This commitment to scientific integrity is paramount for making informed decisions in environmental monitoring, agricultural research, and regulatory compliance.

References

  • B. S. T. (2012). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Agricultural, Food and Environmental Sciences. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 4015: Screening for 2,4-Dichlorophenoxyacetic Acid by Immunoassay. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products in water. [Link]

  • Le, T. D., Nguyen, H. M., & Le, T. H. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science, 3(1), 1-6. [Link]

  • Little, J. R., & Eisen, H. N. (1967). Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies. The Journal of experimental medicine, 126(6), 1041–1055. [Link]

  • Franěk, M., Kolar, V., & Granátová, M. (1994). Monoclonal Elisa for 2,4-Dichlorophenoxyacetic Acid: Characterization of Antibodies and Assay Optimization. Journal of Agricultural and Food Chemistry, 42(6), 1369-1374. [Link]

  • Wang, L., Liu, Y., Wang, J., Li, S., Liu, F., & Gee, S. J. (2018). Highly Specific Nanobody against Herbicide 2,4-dichlorophenoxyacetic acid for Monitoring of its Contamination in Environmental Water. Scientific reports, 8(1), 1629. [Link]

  • Abraxis LLC. (n.d.). Atrazine ELISA (Microtiter Plate). Retrieved from [Link]

  • Pollard, S. J., Farmer, J. G., Knight, D. M., & Young, P. J. (2002). Matrix effects in applying mono- and polyclonal ELISA systems to the analysis of weathered oils in contaminated soil. Environmental pollution (Barking, Essex : 1987), 117(1), 5–8. [Link]

  • Wittmann, C., & Hock, B. (1993). Application and performance characteristics of a novel ELISA for the quantitative analysis of the atrazine metabolite deethylatrazine. Journal of Agricultural and Food Chemistry, 41(10), 1795-1799. [Link]

  • Watanabe, H., & Numata, M. (2009). Improvement of ELISA analysis for soil residue analysis by reducing soil matrix effects. Journal of Pesticide Science, 34(3), 200-203. [Link]

  • Little, J. R., & Eisen, H. N. (1967). SPECIFICITY OF THE IMMUNE RESPONSE TO THE 2, 4-DINITROPHENYL AND 2, 4, 6-TRINITROPHENYL GROUPS: LIGAND BINDING AND FLUORESCENCE PROPERTIES OF CROSS-REACTING ANTIBODIES. The Journal of experimental medicine, 126(6), 1041–1055. [Link]

  • Shan, G., Luan, H., Huang, Y., & Liu, J. (2010). Matrix effect and control of immunoassay for environmental samples. Recent patents on biotechnology, 4(2), 114–124. [Link]

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  • Biocompare. (2024, June 18). Critical Tests to Consider for ELISA Validation. [Link]

  • Davis, F., & Higson, S. P. (2008). A Membrane-Based ELISA Assay for the Herbicide Isoproturon in Soil Samples. Sensors (Basel, Switzerland), 8(3), 1990–2002. [Link]

  • Advansta Inc. (2015, March 25). Beware of Matrix Effects in Your ELISA Assay. [Link]

  • Charan, C., & Hoberman, J. (2000). Automation of environmental ELISAs. American Laboratory, 32(10), 44-48. [Link]

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  • Sharma, A., Kumar, V., Shahzad, B., Tanveer, M., Sidhu, G. P. S., Handa, N., ... & Thukral, A. K. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Online Journal of Public Health, 5(2), 1-10. [Link]

  • Nelson, J. E., & Schneider, L. L. (2017). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 2,4-D Information Center. [Link]

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Safety Operating Guide

Navigating the Disposal of 2,4-D Triisopropanolammonium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4-D triisopropanolammonium salt, a common phenoxy herbicide. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative sources.

Foundational Knowledge: Understanding the Hazard Profile

2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives, including the triisopropanolammonium salt, are classified as toxic pesticide wastes.[1] Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of federal law and may lead to groundwater contamination.[1] The U.S. Environmental Protection Agency (EPA) regulates pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) during their use and under the Resource Conservation and Recovery Act (RCRA) once they become waste.[2]

The primary hazards associated with 2,4-D triisopropanolammonium salt include:

  • Human Health: It is corrosive and can cause irreversible eye damage.[1] It is also harmful if swallowed or absorbed through the skin.[3] Target organs include the eyes, respiratory system, and skin.[4]

  • Environmental: This chemical may be toxic to fish and aquatic invertebrates.[1][3] Due to its properties, it has the potential for groundwater contamination, especially in areas with permeable soils and shallow water tables.[1]

Hazard Classification & DataValue/InformationSource
EPA RCRA Waste Code U240
CERCLA Reportable Quantity 100 lbs (for 2,4-D acid)[1]
Acute Eye Effects Corrosive, causes irreversible damage[1][5]
Acute Oral Toxicity (Rat LD50) 1492 mg/kg (Male), 837 mg/kg (Female)[5]
Aquatic Toxicity May be toxic to fish and aquatic invertebrates[1][3]
Signal Word DANGER[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to managing 2,4-D triisopropanolammonium salt waste, from initial generation to final disposal. The causality behind each step is explained to ensure a deep understanding of the safety and compliance rationale.

Diagram: Disposal Decision Workflow

DisposalWorkflow Start Waste Generation (Excess solution, rinsate, contaminated materials) Assess Assess Waste Type - Unused Product? - Diluted Solution? - Contaminated PPE/Debris? Start->Assess Unused Can it be used per label instructions? Assess->Unused Unused Product Collect Collect for Disposal Assess->Collect Diluted Solution/Rinsate Spill Is it a spill? Assess->Spill Contaminated Debris Use Apply to a Labeled Site (Preferred Method) Unused->Use Yes Unused->Collect No End Disposal Complete Use->End Containerize Package in a Compatible, Labeled, Sealed Container Collect->Containerize Store Store Temporarily in a Designated Hazardous Waste Accumulation Area Containerize->Store SpillCleanup Follow Spill Cleanup Protocol (See Section 3) Spill->SpillCleanup Yes SpillCleanup->Containerize ContactEHS Contact Institutional Environmental Health & Safety (EHS) or Licensed Hazardous Waste Contractor Store->ContactEHS Transport Arrange for Professional Transport and Disposal at an Approved Facility ContactEHS->Transport Transport->End

Caption: Decision workflow for proper disposal of 2,4-D triisopropanolammonium salt waste.

Step 1: Minimize Waste Generation (The Best Practice)

The most effective disposal method is to avoid generating waste in the first place.[6]

  • Accurate Calculation: Only prepare the amount of solution required for your immediate experimental needs.[6]

  • Reuse: If you have a small amount of leftover mixture, consider if it can be used by another researcher for a labeled application, thereby preventing it from becoming a waste product.

Step 2: Personal Protective Equipment (PPE)

Before handling any waste materials, it is imperative to wear appropriate PPE. This is a non-negotiable step to prevent exposure.

  • Eye/Face Protection: Wear safety glasses with side shields, goggles, or a face shield. The corrosive nature of this chemical can cause irreversible eye damage.[1][3]

  • Gloves: Use chemical-resistant gloves. Wash the outside of the gloves before removing them.[1]

  • Protective Clothing: Wear a long-sleeved shirt, long pants, and shoes with socks. For larger quantities or when handling concentrate, a chemical-resistant apron is recommended.[3]

Step 3: Waste Collection and Containerization

All materials contaminated with 2,4-D triisopropanolammonium salt are considered hazardous waste.

  • Designated Containers: Use only compatible, leak-proof containers for waste collection. Do not reuse pesticide containers for any other purpose.[1]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "2,4-D Triisopropanolammonium Salt."

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.

Step 4: Decontamination of Reusable Equipment

Properly cleaning equipment prevents cross-contamination and minimizes waste.

  • Triple Rinsing: For empty containers or application equipment, the standard procedure is to triple rinse.[1][7]

    • Empty the remaining contents into the application equipment or a designated waste container.

    • Fill the container about 10-25% full with water.[7]

    • Agitate or shake vigorously for at least 10 seconds.[7]

    • Pour the rinsate into the application equipment or a designated waste container.[7]

    • Repeat this procedure two more times.[7]

  • Rinsate Disposal: The rinsate (the water from rinsing) is also considered hazardous waste and must be collected and disposed of according to these procedures.[1] Never pour rinsate down the drain or onto the ground.

Step 5: Storage and Final Disposal
  • Temporary Storage: Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area away from heat sources and direct sunlight.[5] Ensure the storage area has secondary containment to manage potential leaks.

  • Professional Disposal: The final disposal of pesticide waste must be handled by professionals. Contact your institution's EHS department or a licensed hazardous waste disposal contractor. They will arrange for transport to an approved waste disposal facility.[8] Incineration is often the recommended method for 2,4-D.[9][10]

Emergency Protocol: Spill Management

Accidents can happen. A swift and correct response is crucial to mitigate hazards.

Diagram: The Three C's of Spill Response

SpillResponse Control CONTROL Contain CONTAIN Control->Contain Control_Desc Stop the source of the spill. Isolate the area. Control->Control_Desc CleanUp CLEAN UP Contain->CleanUp Contain_Desc Prevent spreading. Use absorbent materials to create a dike. Contain->Contain_Desc CleanUp_Desc Absorb liquid. Collect contaminated materials. Decontaminate the area. CleanUp->CleanUp_Desc

Caption: The three essential phases of responding to a chemical spill.[11]

Spill Cleanup Procedure
  • Control & Isolate: Immediately alert others in the area. If safe to do so, stop the leak by returning the container to an upright position.[11] Keep unprotected personnel away from the spill zone.[1]

  • Contain: Prevent the spill from spreading. For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or kitty litter.[1][11][12] Do not use sawdust if the pesticide is a strong oxidizer.[12] Never wash a spill down a drain or with a hose, as this will spread the contamination.[11][12]

  • Clean Up:

    • Apply absorbent material over the entire spill and allow it to soak up the liquid.[11]

    • Using a scoop or shovel, carefully place all contaminated absorbent material into a heavy-duty plastic bag or a designated, labeled hazardous waste container.[12]

    • Once the bulk of the spill is removed, decontaminate nonporous surfaces with a detergent and water solution. All cleaning materials and rinse water must be collected as hazardous waste.

    • For significant spills on soil, the top two to three inches of contaminated soil should be removed and disposed of as hazardous waste.[12][13]

By internalizing these procedures, laboratory professionals can ensure that the disposal of 2,4-D triisopropanolammonium salt is conducted safely, responsibly, and in full compliance with regulatory standards, upholding the principles of scientific integrity and environmental protection.

References

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  • SAFETY DATA SHEET 2,4-D AMINE 4.Albaugh, LLC.
  • Technical Guide 15 - Pesticide Spill Prevention and Management.acq.osd.mil.
  • How to manage excess spray mixtures, contaminated rinsewaters and absorbent, and empty pesticide containers.Oregon State University.
  • Pesticide Spill Procedures.University of Florida, IFAS Extension.
  • SAFETY DATA SHEET PBI FP 245-5 Brush-No-More® Brush Killer.PBI-Gordon Corporation.
  • EPA HAZARDOUS WASTE CODES.U.S. Environmental Protection Agency.
  • 2,4-D, triisopropanolamine salt - Chemical Details.Pesticide Info.
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  • MATERIAL SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER.Newsom Seed.
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  • SAFETY DATA SHEET Alligare 2,4-D Amine.Alligare.
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Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-D Triisopropanolammonium Salt

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of scientific research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth technical and safety information for the handling of 2,4-D triisopropanolammonium salt, a common herbicide that also finds application in various research contexts. Our commitment is to empower you, our valued researchers and scientists, with the knowledge to create a safe and efficient laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a deeply ingrained culture of safety.

Understanding the Risks: The "Why" Behind the Precautions

2,4-D triisopropanolammonium salt, like other forms of 2,4-D, poses several health hazards that necessitate careful handling. The primary routes of exposure are through eye contact, skin contact, and inhalation of aerosols.[1][2] The most significant and immediate danger is serious eye damage.[3][4][5] This is why direct, unfiltered access to the eyes is to be strictly avoided. Skin contact can lead to irritation, and prolonged exposure may result in the absorption of harmful amounts of the chemical.[3] While less common, inhalation of high concentrations of mist can cause respiratory irritation.[3][2] Chronic exposure to 2,4-D has been linked to potential damage to the liver and kidneys. Understanding these potential outcomes underscores the critical importance of the personal protective equipment (PPE) and handling protocols outlined below.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your first and most critical line of defense against chemical exposure.[6] For 2,4-D triisopropanolammonium salt, a multi-layered approach to PPE is essential.

Eye and Face Protection: A Non-Negotiable Mandate

Given the severe risk of irreversible eye damage, robust eye and face protection is mandatory.[4][5][7]

  • Chemical Splash Goggles: These should be your minimum standard for any procedure involving this chemical. They provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: For operations with a higher risk of splashing, such as transferring large volumes or mixing, a full-face shield must be worn in addition to chemical splash goggles.[8][9] The face shield provides a broader barrier, protecting the entire face from direct contact.

An emergency eyewash station must be readily accessible in the immediate work area.[10] In the event of eye contact, immediate and prolonged flushing is critical to minimizing damage.

Skin and Body Protection: An Impermeable Barrier

To prevent skin irritation and absorption, comprehensive body coverage is required.

  • Gloves: Chemical-resistant gloves are essential.[10] Not all gloves are created equal. Nitrile, butyl rubber, or neoprene gloves with a minimum thickness of 14 mils are recommended.[6][11] Always inspect gloves for any signs of degradation or puncture before use. Never wear leather or cloth gloves, as they can absorb and hold the chemical against the skin.[11]

  • Laboratory Coat or Coveralls: A long-sleeved lab coat is a minimum requirement. For larger-scale work, chemical-resistant coveralls offer more complete protection.

  • Chemical-Resistant Apron: When mixing, loading, or cleaning up spills, a chemical-resistant apron provides an additional layer of protection for the torso.[6][9][11]

  • Closed-Toe Shoes and Long Pants: Full-length pants and closed-toe shoes are mandatory to protect the lower body from potential splashes and spills.[10]

Respiratory Protection: Guarding Against the Unseen

Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[10] However, in situations where aerosols or mists may be generated and ventilation is insufficient, a NIOSH-approved air-purifying respirator with an organic vapor cartridge and a particulate pre-filter (N95 or greater) should be used.[1][2]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational protocols is crucial for minimizing exposure risk and ensuring the integrity of your research.

Handling and Storage Protocol
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Designate a specific area for handling 2,4-D triisopropanolammonium salt. Ensure the work area is well-ventilated, and an emergency eyewash station and safety shower are accessible.[12]

  • Personal Protective Equipment: Don the appropriate PPE as outlined above.

  • Dispensing: When dispensing the chemical, do so in a manner that minimizes the generation of dust or aerosols. Use a chemical fume hood if there is a risk of inhalation.

  • Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Hygiene: After handling, wash your hands thoroughly with soap and water before eating, drinking, smoking, or using the restroom.[13][14] Remove contaminated clothing immediately and wash it separately from other laundry.[8]

Spill Response Workflow

In the event of a spill, a calm and methodical response is essential.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Inert Absorbent PPE->Contain Absorb Absorb the Spilled Material Contain->Absorb Collect Collect Contaminated Material into a Labeled Container Absorb->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: A stepwise workflow for responding to a chemical spill.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately evacuate the spill area and alert others in the vicinity.

  • Secure the Area: Prevent unauthorized personnel from entering the spill zone.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, dike the area with an inert absorbent material like sand, clay, or vermiculite to prevent it from spreading.[12][13]

  • Absorption and Collection: Carefully absorb the spilled material with the absorbent.[12] Once absorbed, use non-sparking tools to collect the material and place it into a clearly labeled, sealable container for hazardous waste.[13]

  • Decontamination: Decontaminate the spill area with a detergent and water solution. Collect the cleaning materials and also place them in the hazardous waste container.

  • Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations.[12][13]

Disposal Plan

Proper disposal of 2,4-D triisopropanolammonium salt and its containers is a legal and ethical responsibility to protect the environment.

  • Unused Product: Unused or excess product is considered toxic waste and must be disposed of according to federal, state, and local regulations.[12][13] Do not pour it down the drain. Contact your institution's Environmental Health and Safety (EHS) department for guidance.

  • Empty Containers: Do not reuse empty containers.[12] Triple rinse the container with a suitable solvent (e.g., water), collecting the rinsate for proper disposal as hazardous waste.[8][12][15] After rinsing, puncture the container to prevent reuse and dispose of it in a sanitary landfill or as directed by your EHS department.[12][15]

Emergency First Aid: Immediate, Life-Sustaining Actions

In the case of accidental exposure, immediate and correct first aid is crucial.

Exposure Route Immediate Action Follow-Up
Eye Contact Immediately hold the eyelid open and flush the eye slowly and gently with water for 15-20 minutes.[7][12][15]After the initial 5 minutes of flushing, remove contact lenses if present and easy to do, then continue rinsing.[7][12][15] Seek immediate medical attention.[12]
Skin Contact Immediately remove contaminated clothing.[7][12][15] Rinse the affected skin area with plenty of water for 15-20 minutes.[7][12][15]Call a poison control center or doctor for treatment advice.[7][12][15]
Inhalation Move the person to fresh air.[7][12][15]If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible.[7][12][15] Seek medical advice.[12][15]
Ingestion Call a poison control center or doctor immediately for treatment advice.[7][12][15] Have the person sip a glass of water if they are able to swallow.[7][12][15]Do not induce vomiting unless instructed to do so by a medical professional.[7][12][15] Do not give anything by mouth to an unconscious person.[7][12][15]

Note to Physician: Probable mucosal damage may contraindicate the use of gastric lavage.[12][15]

Conclusion: A Culture of Safety

The safe handling of 2,4-D triisopropanolammonium salt is not merely about following rules; it is about understanding the risks and integrating safe practices into the very fabric of your research workflow. By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the continued integrity and success of your scientific endeavors.

References

  • SAFETY DATA SHEET. (2015, May 1). Compare-N-Save® 2,4-D Amine Salt.
  • SAFETY DATA SHEET. (2014, August 15). 2,4-D AMINE 4.
  • SAFETY DATA SHEET Trooper P+D Herbicide - Greenbook. (2018, October 15). Trooper P+D Herbicide.
  • 2,4-D AMINE WEED KILLER - Southern Agricultural Insecticides, Inc. (n.d.).
  • Solution Water Soluble. (2011, December 7). MATERIAL SAFETY DATA SHEET.
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  • 2,4-D Amine 4 Safety Data Sheet. (2017, September 5).
  • 2,4-D AMINE - Alligare. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - 2,4-D - CDC. (n.d.).
  • Protect Yourself from Pesticides | Integrated Crop Management - Iowa State University. (2024, April 19).
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  • 2,4-D Amine salts MATERIAL SAFETY DATA SHEET 1. IDENTIFICATION OF THE SUBSTANCE / PREPARATION. (n.d.).
  • 2,4-D - IDLH | NIOSH - CDC. (n.d.).
  • 2,4-D Technical Fact Sheet - National Pesticide Information Center. (n.d.).
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  • 2,4,5-T - IDLH | NIOSH - Restored CDC. (n.d.).
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.